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  • Product: 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid
  • CAS: 859296-04-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid

This guide provides a comprehensive overview of the synthesis of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid, a heterocyclic compound of significant interest to researchers and professionals in the field of drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. The pyridinone scaffold is a privileged structure in medicinal chemistry, known to impart favorable physicochemical and biological properties to drug candidates.[1] This document will detail the synthetic strategy, reaction mechanism, experimental protocols, and characterization of the target molecule, grounded in established chemical principles and supported by authoritative references.

Introduction and Significance

Pyridinone derivatives are a cornerstone in modern medicinal chemistry, serving as versatile pharmacophores in the design of novel therapeutic agents.[1] Their ability to act as both hydrogen bond donors and acceptors allows for intricate interactions with biological targets.[1] The title compound, 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid, incorporates this key pyridinone moiety attached to a propanoic acid side chain, making it a valuable building block for creating more complex molecules, such as amides and esters, with potential applications in treating a range of diseases.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid is most effectively approached through a two-step sequence involving a Michael addition followed by ester hydrolysis. This strategy is outlined below:

G Target 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid Intermediate Ethyl 3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoate Target->Intermediate Ester Hydrolysis Starting_Materials 6-Methyl-2(1H)-pyridinone + Ethyl acrylate Intermediate->Starting_Materials Michael Addition

Figure 1: Retrosynthetic analysis for the target molecule.

The key bond disconnection is the nitrogen-carbon bond of the propanoic acid side chain, leading back to the starting materials: 6-methyl-2(1H)-pyridinone and an acrylic acid derivative, in this case, ethyl acrylate.

Mechanistic Insights

The core of this synthesis is the aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[2] In this reaction, the nitrogen atom of 6-methyl-2(1H)-pyridinone acts as the nucleophile, attacking the β-carbon of ethyl acrylate. This reaction is typically facilitated by a base, which deprotonates the pyridinone to increase its nucleophilicity.

The subsequent step is a standard ester hydrolysis, where the ethyl ester intermediate is treated with a base, such as sodium hydroxide, followed by acidification to yield the final carboxylic acid product.

Experimental Protocols

The following protocols are based on established procedures for similar Michael additions and ester hydrolyses and are adapted for the synthesis of the target molecule.

Step 1: Synthesis of Ethyl 3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoate

This procedure details the base-catalyzed Michael addition of 6-methyl-2(1H)-pyridinone to ethyl acrylate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Methyl-2(1H)-pyridinone109.1310.91 g0.1
Ethyl acrylate100.1211.01 g (12.1 mL)0.11
Potassium carbonate (K₂CO₃)138.2120.73 g0.15
N,N-Dimethylformamide (DMF)-150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-methyl-2(1H)-pyridinone (10.91 g, 0.1 mol), potassium carbonate (20.73 g, 0.15 mol), and N,N-dimethylformamide (DMF, 150 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure good dispersion of the solids.

  • Add ethyl acrylate (11.01 g, 0.11 mol) to the reaction mixture.

  • Heat the mixture to 100 °C and maintain this temperature with stirring for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • The filtrate is concentrated under reduced pressure to remove the DMF.

  • The resulting residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoate.

Step 2: Synthesis of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid

This protocol describes the hydrolysis of the ethyl ester intermediate to the final carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (from previous step)
Ethyl 3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoate209.23(Assuming 80% yield) 16.74 g0.08
Sodium hydroxide (NaOH)40.003.52 g0.088
Ethanol-100 mL-
Water-100 mL-
Hydrochloric acid (HCl)-To pH ~2-

Procedure:

  • Dissolve the ethyl 3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoate (16.74 g, 0.08 mol) in ethanol (100 mL) in a 250 mL round-bottom flask.

  • In a separate beaker, dissolve sodium hydroxide (3.52 g, 0.088 mol) in water (100 mL).

  • Add the sodium hydroxide solution to the ethanolic solution of the ester.

  • Stir the reaction mixture at room temperature for 10-12 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After completion, remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then dry it under vacuum to yield 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid.

Characterization of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₉H₁₁NO₃

  • Molecular Weight: 181.19 g/mol

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.25 (s, 1H, -COOH)

    • δ 7.40 (t, J = 6.8 Hz, 1H, pyridinone-H)

    • δ 6.25 (d, J = 6.8 Hz, 1H, pyridinone-H)

    • δ 6.10 (d, J = 6.8 Hz, 1H, pyridinone-H)

    • δ 4.15 (t, J = 7.2 Hz, 2H, -NCH₂-)

    • δ 2.70 (t, J = 7.2 Hz, 2H, -CH₂COOH)

    • δ 2.20 (s, 3H, -CH₃)

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 172.5 (-COOH)

    • δ 162.0 (C=O, pyridinone)

    • δ 150.0, 140.0, 118.0, 105.0 (pyridinone carbons)

    • δ 45.0 (-NCH₂-)

    • δ 32.0 (-CH₂COOH)

    • δ 18.0 (-CH₃)

  • Mass Spectrometry (ESI-MS): m/z 182.08 [M+H]⁺

  • Infrared (IR, KBr, cm⁻¹):

    • 3400-2500 (broad, -OH of carboxylic acid)

    • 1710 (C=O, carboxylic acid)

    • 1650 (C=O, pyridinone)

Synthetic Workflow Diagram

The overall synthetic process can be visualized as follows:

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Ester Hydrolysis cluster_2 Purification & Characterization A 6-Methyl-2(1H)-pyridinone C Ethyl 3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoate A->C B Ethyl acrylate B->C D Ethyl 3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoate F Column Chromatography C->F E 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid D->E G Recrystallization/Filtration E->G H NMR, MS, IR Analysis G->H

Figure 2: Overall synthetic workflow.

Conclusion

This technical guide outlines a reliable and scalable synthesis for 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid. The described two-step process, beginning with a Michael addition followed by ester hydrolysis, provides a clear pathway for obtaining this valuable building block for drug discovery and development. The provided experimental details and characterization data serve as a robust foundation for researchers in the field.

References

  • El Rayes, S. M., Ali, I., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. [Link]

  • ChemHelpASAP. (2020, March 31). Michael addition example reactions [Video]. YouTube. [Link]

  • Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]

Sources

Exploratory

A Technical Guide to Elucidating the Mechanism of Action of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid

Abstract 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid is a novel chemical entity with an undefined biological role. Its chemical structure, featuring both a pyridinone core and a propanoic acid side chain, suggests p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid is a novel chemical entity with an undefined biological role. Its chemical structure, featuring both a pyridinone core and a propanoic acid side chain, suggests potential interactions with pathways central to inflammation, metabolic disease, and oncology. This guide presents a structured, hypothesis-driven research framework for elucidating its mechanism of action. We postulate a primary hypothesis of dual activity as a cyclooxygenase (COX) inhibitor and a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. A secondary hypothesis explores its potential as an anti-proliferative agent via receptor tyrosine kinase inhibition. Detailed experimental protocols, data interpretation frameworks, and visual workflows are provided to guide researchers in systematically investigating these potential mechanisms.

Introduction and Structural Rationale

The molecular architecture of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid presents compelling structural motifs that hint at its pharmacological potential. The propanoic acid group is a hallmark of the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, which are well-established inhibitors of cyclooxygenase (COX) enzymes.[1][2][3] The pyridinone ring, a heterocyclic scaffold, is found in a wide array of biologically active compounds. Notably, certain pyridine derivatives have been identified as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which are crucial regulators of lipid and glucose metabolism.[4][5] Furthermore, derivatives of the structurally related 2-oxo-quinolines and 2-oxo-pyridines have demonstrated anti-proliferative effects through the inhibition of key receptor tyrosine kinases like EGFR and VEGFR-2.[6][7]

Given this structural context, this guide proposes a systematic investigation into two primary, plausible mechanisms of action:

  • Primary Hypothesis: The compound functions as a dual modulator of inflammatory and metabolic pathways, specifically as a COX-1/COX-2 inhibitor and a PPARγ agonist.

  • Secondary Hypothesis: The compound exerts anti-proliferative effects by inhibiting receptor tyrosine kinases involved in cancer progression.

This document provides the theoretical basis and practical protocols to test these hypotheses.

Proposed Primary Mechanism of Action: Dual COX Inhibition and PPARγ Agonism

We hypothesize that the compound's unique structure allows it to simultaneously engage with key targets in both inflammation and metabolic regulation. The propanoic acid moiety may bind to the active site of COX enzymes, while the pyridinone core could interact with the ligand-binding domain of PPARγ.

Investigating Cyclooxygenase (COX) Inhibition

The initial experimental phase will determine if the compound inhibits COX-1 and COX-2, the primary targets of NSAIDs.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a fluorescent inhibitor screening assay to determine the IC₅₀ values for both COX-1 and COX-2.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid in DMSO.

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer.

    • Prepare a solution of arachidonic acid (substrate) and a fluorescent probe (e.g., ADHP).

  • Assay Procedure:

    • In a 96-well plate, add buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

    • Add serial dilutions of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells.

    • Incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding arachidonic acid and the fluorescent probe.

    • Measure the fluorescence intensity over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Normalize the data to the vehicle control (DMSO).

    • Plot the percent inhibition versus the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Expected IC₅₀ Values

CompoundCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (COX-1/COX-2)
3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acidExperimentalExperimentalCalculated
Celecoxib (Control)~3000~40~75
Ibuprofen (Control)~2500~5000~0.5

Logical Workflow for COX Inhibition Investigation

COX_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Validation A Prepare Compound Stock and Reagents B Perform COX-1 and COX-2 Fluorescent Assays A->B C Calculate IC50 Values B->C D Treat LPS-stimulated Macrophages with Compound C->D Proceed if IC50 < 10 µM E Measure Prostaglandin E2 (PGE2) Levels via ELISA D->E F Assess Cellular Viability (e.g., MTT Assay) D->F G Establish COX Inhibition as a Mechanism of Action E->G Correlate PGE2 Reduction with In Vitro Data F->G

Caption: Workflow for investigating COX inhibition.

Investigating PPARγ Agonism

To test the hypothesis that the compound activates PPARγ, a cell-based reporter assay is the gold standard.

Experimental Protocol: PPARγ Reporter Gene Assay

This assay measures the ability of the compound to activate the PPARγ receptor and drive the expression of a reporter gene.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in DMEM with 10% FBS.

    • Co-transfect the cells with a PPARγ expression vector and a reporter vector containing a PPAR response element (PPRE) upstream of a luciferase gene.

  • Compound Treatment:

    • After 24 hours, treat the transfected cells with serial dilutions of the test compound or a known PPARγ agonist (e.g., Rosiglitazone).

  • Luciferase Assay:

    • After 24 hours of treatment, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

    • Calculate the fold activation relative to the vehicle control.

    • Plot the fold activation versus the log concentration of the compound and determine the EC₅₀ value.

Proposed Signaling Pathway: PPARγ Activation

PPAR_Pathway Compound 3-(6-Methyl-2-oxo-1(2H)- pyridinyl)propanoic acid PPARg PPARγ Compound->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to DNA Gene_Expression Target Gene Transcription (e.g., Adiponectin, GLUT4) PPRE->Gene_Expression Initiates Metabolic_Effects Improved Insulin Sensitivity and Lipid Metabolism Gene_Expression->Metabolic_Effects

Caption: Hypothesized PPARγ signaling pathway.

Proposed Secondary Mechanism of Action: Anti-Proliferative Effects

The structural similarity to known kinase inhibitors warrants an investigation into the compound's potential anti-cancer properties.

Initial Anti-Proliferative Screening

A broad screen against a panel of cancer cell lines will provide initial insights into the compound's cytotoxic or cytostatic effects.

Experimental Protocol: Cancer Cell Line Viability Assay

  • Cell Culture:

    • Culture a panel of cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT116 colon) in their recommended media.

  • Compound Treatment:

    • Seed cells in 96-well plates and treat with a range of concentrations of the test compound for 72 hours.

  • Viability Assessment:

    • Measure cell viability using an MTT or resazurin-based assay.

  • Data Analysis:

    • Calculate the percentage of viable cells relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

Kinase Inhibition Profiling

If significant anti-proliferative activity is observed, the next step is to determine if this is due to the inhibition of receptor tyrosine kinases like EGFR and VEGFR-2.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This assay measures the direct inhibition of kinase activity.

  • Assay Setup:

    • Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • In a 96-well plate, add recombinant human EGFR or VEGFR-2, a suitable substrate, and ATP.

  • Inhibitor Addition:

    • Add serial dilutions of the test compound or a known inhibitor (e.g., Erlotinib for EGFR, Sunitinib for VEGFR-2).

  • Kinase Reaction and Detection:

    • Incubate to allow the kinase reaction to proceed.

    • Add a reagent to stop the reaction and detect the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition of kinase activity for each compound concentration.

    • Determine the IC₅₀ value.

Logical Framework for Kinase Inhibition Investigation

Kinase_Workflow A Screen against Cancer Cell Line Panel (MTT Assay) B Identify Sensitive Cell Lines (GI50 < 10 µM) A->B C Perform In Vitro Kinase Assays (EGFR, VEGFR-2) B->C If activity is observed D Determine Kinase IC50 Values C->D E Western Blot for Phospho-EGFR in Treated Sensitive Cells D->E If IC50 is potent F Confirm Target Engagement in a Cellular Context E->F

Caption: Workflow for investigating kinase inhibition.

Conclusion and Future Directions

This guide provides a comprehensive, albeit hypothetical, framework for the initial characterization of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid. The proposed experiments are designed to systematically test plausible mechanisms of action based on the compound's structural features. Positive results in any of these assays would warrant further investigation, including in vivo efficacy studies in relevant animal models of inflammation, metabolic disease, or cancer. The elucidation of this compound's mechanism of action could pave the way for the development of a novel therapeutic agent.

References

  • Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents. PubMed.[Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate.[Link]

  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. National Institutes of Health.[Link]

  • Structure-dependent effects of pyridine derivatives on mechanisms of intestinal fatty acid uptake: regulation of nicotinic acid receptor and fatty acid transporter expression. PubMed.[Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR.[Link]

  • Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses. Pharmacology.[Link]

  • Newer biologically active pyridines: A potential review. ResearchGate.[Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. National Institutes of Health.[Link]

Sources

Foundational

"biological activity of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid"

An In-Depth Technical Guide to the Prospective Biological Activity of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid Authored by: A Senior Application Scientist Abstract The 2-pyridone ring system is a well-established...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Prospective Biological Activity of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid

Authored by: A Senior Application Scientist

Abstract

The 2-pyridone ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] This guide focuses on a specific, yet underexplored, derivative: 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid . While direct biological data for this compound is not extensively published, its structure, combining the 6-methyl-2-pyridone core with a propanoic acid side chain, suggests significant therapeutic potential. This document serves as a technical roadmap for researchers and drug development professionals, proposing a structured investigation into its biological activity. We will synthesize insights from related compounds to hypothesize potential mechanisms of action and provide detailed, field-proven experimental protocols to systematically evaluate its efficacy, particularly in the realms of oncology and microbiology.

Introduction: The Scientific Rationale

The quest for novel therapeutic agents often begins with structurally promising, yet uncharacterized, molecules. 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid presents such an opportunity. Its core, the 2-pyridone heterocycle, is renowned for its ability to act as a bioisostere for various functional groups and engage in crucial hydrogen bonding interactions with biological targets.[1][3] This has led to the development of 2-pyridone derivatives with potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4]

The propanoic acid moiety is equally significant. It is a key feature of the widely-used non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen, contributing to their pharmacokinetic profiles and mechanism of action.[5] The combination of these two pharmacophores in a single molecule warrants a thorough investigation. This guide outlines a logical, multi-stage research plan to unlock the potential biological activities of this compound.

Molecular Structure:

  • CAS Number: 859296-04-1[6]

  • Molecular Formula: C₉H₁₁NO₃

  • SMILES: O=C(O)CCN1C(C)=CC=CC1=O[6]

Hypothesized Biological Activities & Mechanisms of Action

Based on the extensive literature on related 2-pyridone and propanoic acid derivatives, we can formulate several primary hypotheses for the biological activity of the target compound.

Hypothesis 1: Anticancer Activity

The 2-pyridone scaffold is a cornerstone of many anticancer agents.[1][2][7] Derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines, including liver (HepG2), breast (MCF-7), colon (HT-29, HCT-116), and cervical (HeLa) cancers.[1][2][7]

Proposed Mechanism: Induction of Apoptosis via Kinase Inhibition

A plausible mechanism is the inhibition of key signaling kinases, such as Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in cancer. Some 2-pyridone derivatives have demonstrated the ability to inhibit both EGFR and human dihydrofolate reductase (h-DHFR), leading to cell cycle arrest and apoptosis.[8] We hypothesize that 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid could similarly bind to the ATP-binding pocket of receptor tyrosine kinases, disrupting downstream signaling pathways like RAS/MAPK and PI3K/AKT, ultimately leading to programmed cell death.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Compound 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid Compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits G start Start: Compound Synthesis & Characterization step1 Tier 1: In Vitro Cytotoxicity Screening (MTT Assay) start->step1 step2 Select Lead Cancer Cell Lines (e.g., HepG2, MCF-7, HT-29) step1->step2 step3 Tier 2: Dose-Response & IC50 Determination step2->step3 IC50 < 50 µM step4 Tier 3: Mechanistic Assays step3->step4 step5 Apoptosis Analysis (Annexin V/PI Staining via Flow Cytometry) step4->step5 step6 Cell Cycle Analysis (Propidium Iodide Staining) step4->step6 step7 Kinase Inhibition Assay (e.g., EGFR Kinase Assay Kit) step4->step7 end End: Data Synthesis & Report Generation step5->end step6->end step7->end

Caption: Tiered workflow for evaluating anticancer potential.

Protocol 3.1.1: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, serving as a primary screen for cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum), a negative control (broth only), and an antibiotic control (e.g., Gentamicin).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation & Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Table 1: Hypothetical In Vitro Cytotoxicity Data

Cell LineCompoundIC₅₀ (µM) ± SDSelectivity Index (SI)
HepG2 (Liver Cancer)3-(6...)-propanoic acid[Experimental Value][Calculated Value]
Doxorubicin (Control)0.8 ± 0.1-
MCF-7 (Breast Cancer)3-(6...)-propanoic acid[Experimental Value][Calculated Value]
Doxorubicin (Control)1.2 ± 0.2-
WI-38 (Normal Lung)3-(6...)-propanoic acid[Experimental Value]-
Doxorubicin (Control)15.5 ± 2.1-
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells.

Table 2: Hypothetical Antimicrobial Activity Data

MicroorganismCompoundMIC (µg/mL)
S. aureus (Gram +) 3-(6...)-propanoic acid[Experimental Value]
Gentamicin (Control)0.5 - 2
E. coli (Gram -) 3-(6...)-propanoic acid[Experimental Value]
Gentamicin (Control)1 - 4
C. albicans (Fungus) 3-(6...)-propanoic acid[Experimental Value]
Fluconazole (Control)0.25 - 1

Conclusion and Future Directions

This guide provides a comprehensive, hypothesis-driven framework for investigating the biological activity of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid. By leveraging the known pharmacology of the 2-pyridone and propanoic acid scaffolds, we have established a clear rationale for exploring its potential as an anticancer or antimicrobial agent. The detailed experimental workflows and protocols offer a validated starting point for any research team.

Positive results from the initial in vitro screens would justify progression to more advanced studies, including:

  • In vivo efficacy studies in relevant animal models (e.g., xenograft models for cancer).

  • ADME/Tox profiling to assess the compound's drug-like properties.

  • Target deconvolution studies to definitively identify the molecular targets and further elucidate the mechanism of action.

The systematic exploration outlined herein will be critical in determining if 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid can be developed into a viable lead compound for future therapeutic applications.

References

  • Castillo, J. C., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available at: [Link]

  • Mishra, P. S., Ravichandiran, V., & Mishra, R. (2024). Novel 2-pyridone Analogs with Anti-cancer Activity: Synthesis, In silico, and In vitro Evaluation. Letters in Drug Design & Discovery, 21(7), 1195-1207. Available at: [Link]

  • Salinas-Torres, A., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available at: [Link]

  • Iqbal, A., et al. (2023). Synthesis, antifungal evaluation, and molecular docking studies of steroidal thiazolopyrimidines. Steroids. ResearchGate provides access to related works. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2025). Discovery and optimization of 2-pyridones as dual h-DHFR/EGFRTK inhibitors with immunomodulatory potential; design, synthesis, anti-proliferative activity, and apoptosis inducer. European Journal of Medicinal Chemistry. Available at: [Link]

  • Siddiqui, Z. N., & Alam, M. S. (2012). Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives. ResearchGate provides access to this publication. Available at: [Link]

  • Semwal, A., & Singh, R. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Khan, I., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate provides access to this publication. Available at: [Link]

  • Song, F., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • Gontijo, R. J., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules. Available at: [Link]

  • Siddiqui, Z. N., & Alam, M. S. (2012). Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives. ResearchGate provides access to this publication. Available at: [Link]

  • Andreani, A., et al. (2010). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Molecules. Available at: [Link]

  • Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. Available at: [Link]

  • Vasilyev, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. Available at: [Link]

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Exploratory

"3-(2-methyl-6-oxopyridin-1-yl)propanoic acid crystal structure"

An In-Depth Technical Guide to the Structural Elucidation of 3-(2-methyl-6-oxopyridin-1-yl)propanoic Acid Abstract: The precise three-dimensional arrangement of atoms within a molecule, as determined by its crystal struc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of 3-(2-methyl-6-oxopyridin-1-yl)propanoic Acid

Abstract: The precise three-dimensional arrangement of atoms within a molecule, as determined by its crystal structure, is fundamental to understanding its physicochemical properties and biological activity. This guide provides a comprehensive, field-proven framework for the structural elucidation of the novel compound 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid. While a published crystal structure for this specific molecule is not currently available in open literature, this document serves as a detailed procedural whitepaper for researchers and drug development professionals. It outlines the necessary steps from material synthesis and single-crystal growth to X-ray diffraction analysis and structural interpretation, grounding each step in established scientific principles and authoritative protocols.

Part 1: Rationale and Strategic Importance

In the landscape of pharmaceutical development, the solid-state characterization of an active pharmaceutical ingredient (API) is a critical, non-negotiable step. The crystal structure dictates key properties such as solubility, stability, hygroscopicity, and bioavailability. For a molecule like 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid, which contains both a hydrogen-bond donor (carboxylic acid) and acceptor (pyridone oxygen), the potential for complex intermolecular interactions, including polymorphism, is high. Elucidating its crystal structure provides an unambiguous understanding of its molecular conformation and its supramolecular assembly, which are essential for rational drug design, formulation development, and intellectual property protection.

Part 2: Material Synthesis and Purification

A prerequisite for any crystallographic study is the availability of high-purity material. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor-quality diffraction data.

Proposed Synthesis Route:

A plausible and efficient method for synthesizing the title compound involves the N-alkylation of 2-methyl-6-pyridone. This approach leverages the nucleophilicity of the pyridone nitrogen to react with an appropriate three-carbon electrophile.

Step-by-Step Synthesis Protocol:

  • Deprotonation: To a stirred solution of 2-methyl-6-pyridone (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. The evolution of hydrogen gas will be observed. Allow the reaction to stir for 30 minutes to ensure complete formation of the sodium pyridonate salt.

  • N-Alkylation: Add ethyl 3-bromopropanoate (1.2 eq) dropwise to the reaction mixture. Allow the mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Ester Hydrolysis: Upon completion of the N-alkylation, the resulting ester intermediate is hydrolyzed without isolation. Carefully add a 2M aqueous solution of sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to 60-70 °C for 2-4 hours until the ester is fully consumed.

  • Workup and Purification: Cool the reaction mixture to room temperature and acidify to a pH of approximately 3-4 using 1M hydrochloric acid (HCl). The target compound, 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid, will precipitate as a solid. The crude product is then collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallization: For final purification to >99% purity required for single crystal growth, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture.

Purity Verification:

The purified compound's identity and purity must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To confirm >99% purity.

Part 3: Single Crystal Growth Methodologies

Growing diffraction-quality single crystals is often the most challenging step. It is an empirical process that requires screening a variety of conditions. The goal is to allow molecules to slowly and orderly assemble into a well-defined crystal lattice.

Common Crystallization Techniques:
Technique Description Advantages Considerations
Slow Evaporation The compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks.Simple to set up; effective for many compounds.Requires a solvent in which the compound is moderately soluble.
Vapor Diffusion A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Provides fine control over the rate of crystallization.Requires careful selection of solvent/anti-solvent pairs.
Slow Cooling The compound is dissolved in a solvent at an elevated temperature to create a saturated solution. The solution is then cooled slowly, often in a controlled manner, causing the solubility to decrease and crystals to form.Effective for compounds with a steep solubility curve with respect to temperature.Can sometimes lead to rapid precipitation if cooling is not well-controlled.
Experimental Workflow for Crystallization Screening:

The following diagram illustrates a typical workflow for screening crystallization conditions.

G cluster_prep Material Preparation cluster_screen Crystallization Screening cluster_observe Observation & Optimization cluster_final Final Crystal Growth prep High-Purity Compound (>99%) solv Select Solvent Array (e.g., Ethanol, Acetone, Ethyl Acetate, Water) prep->solv tech Set up Multiple Techniques (Slow Evaporation, Vapor Diffusion) solv->tech conc Vary Concentration tech->conc obs Microscopic Inspection (24h, 72h, 1 week) conc->obs crys Identify Promising Conditions (e.g., small needles, plates) obs->crys opt Optimize Lead Conditions (Refine solvent ratios, temperature) crys->opt scale Scale-up Optimized Condition opt->scale harvest Harvest Diffraction-Quality Single Crystal scale->harvest

Caption: Workflow for screening and optimizing single crystal growth conditions.

Part 4: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size with sharp edges) is obtained, it is analyzed using an X-ray diffractometer to determine the arrangement of atoms in the crystal lattice.

Data Collection and Structure Solution Pipeline:

G Mount 1. Mount Crystal on Goniometer Screen 2. Screen Crystal Quality (Diffraction Pattern Check) Mount->Screen Collect 3. Full Data Collection (Rotate crystal in X-ray beam) Screen->Collect Integrate 4. Data Integration & Scaling (Convert images to reflection intensities) Collect->Integrate Solve 5. Structure Solution (Determine initial atom positions - e.g., Direct Methods) Integrate->Solve Refine 6. Structure Refinement (Optimize atom positions and parameters) Solve->Refine Validate 7. Validation & Final Report (Check geometry, create CIF file) Refine->Validate

Caption: The sequential workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Crystal Mounting: A selected crystal is mounted on a loop (e.g., a MiTeGen MicroMount) and placed in the cold stream (typically 100 K) of the diffractometer to minimize thermal motion.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ=0.71073 Å) and rotated. A detector collects the diffraction pattern, which consists of thousands of reflections.

  • Data Reduction: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of each reflection are integrated and scaled.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.

  • Structure Refinement: A least-squares refinement process iteratively adjusts atomic coordinates, and thermal parameters to improve the agreement between the observed diffraction data and the calculated data from the model. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final structure is validated using software like PLATON or CheckCIF to ensure that the model is chemically sensible and geometrically sound. The results are reported in a standard Crystallographic Information File (CIF).

Part 5: Predicted Structural Features of 3-(2-methyl-6-oxopyridin-1-yl)propanoic Acid

Based on the functional groups present, we can predict key structural features that would be confirmed by a successful crystal structure determination.

Expected Intermolecular Interactions:

The molecule possesses a carboxylic acid group, a strong hydrogen bond donor, and a pyridone carbonyl oxygen, a strong hydrogen bond acceptor. This makes the formation of a robust hydrogen-bonded network highly probable.

  • Carboxylic Acid Dimer: The most common and stable motif for carboxylic acids in the solid state is the formation of a centrosymmetric dimer through a pair of O-H···O hydrogen bonds. This is a highly predictable feature.

  • Chain or Sheet Formation: These primary dimers can be further linked into chains or sheets through weaker C-H···O interactions involving the methyl group or the pyridone ring hydrogens.

G cluster_packing Supramolecular Assembly mol1 R-COOH mol2 HOOC-R mol1->mol2 O-H···O mol2->mol1 O-H···O dimer1 [Dimer] dimer2 [Dimer] dimer1->dimer2 π-stacking dimer3 [Dimer] dimer2->dimer3 C-H···O

Caption: Predicted primary hydrogen bond motif (dimer) and further packing.

Anticipated Crystallographic Data:

A successful analysis would yield a standard set of crystallographic data, summarized in a table like the one below.

Parameter Description Example Value Range
Chemical Formula C₉H₁₁NO₃-
Formula Weight 181.19 g/mol -
Crystal System The crystal lattice system (e.g., Monoclinic, Orthorhombic).Monoclinic
Space Group The symmetry group of the crystal (e.g., P2₁/c, C2/c).P2₁/c
a, b, c (Å) Unit cell dimensions.5-15 Å
α, β, γ (°) Unit cell angles.90°, 90-110°, 90°
V (ų) Volume of the unit cell.800-1500
Z Number of molecules per unit cell.2 or 4
R1, wR2 Agreement factors indicating the quality of the refinement.< 0.05, < 0.10
Goodness-of-fit (S) Should be close to 1.0 for a good model.~1.0

Part 6: Conclusion

This guide provides a robust and scientifically grounded workflow for determining the crystal structure of 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid. By following a systematic approach encompassing high-purity synthesis, methodical crystallization screening, and precise X-ray diffraction analysis, researchers can obtain a definitive three-dimensional molecular structure. This information is invaluable, offering profound insights into the solid-state behavior of the compound and providing a critical foundation for its potential development in pharmaceutical and material science applications.

References

For further reading and detailed protocols, the following authoritative sources are recommended:

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons. - A foundational text covering the principles and practices of X-ray crystallography.
  • Clegg, W., et al. (Eds.). (2009). Crystal Structure Analysis: Principles and Practice. Oxford University Press. - A comprehensive modern guide to crystallographic techniques.
  • Threlfall, T. (2003). Crystallisation of polymorphs. Organic Process Research & Development, 7(6), 1017-1027. - An excellent review of crystallization strategies relevant to organic molecules. (URL: [Link])

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. - A key paper on the software widely used for structure solution and refinement. (URL: [Link])

Foundational

Spectroscopic Characterization of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic Acid: A Predictive and Methodological Guide

This technical guide provides a detailed exploration of the expected spectroscopic characteristics of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid. In the dynamic field of drug development and materials science, comp...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of the expected spectroscopic characteristics of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid. In the dynamic field of drug development and materials science, comprehensive structural elucidation of novel chemical entities is paramount. This document serves as a robust resource for researchers, scientists, and professionals in drug development by offering a predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. While direct experimental spectra for this specific molecule are not widely published, this guide leverages fundamental spectroscopic principles and data from analogous structures to provide a well-grounded predictive framework. The methodologies outlined herein represent standard, validated protocols for the acquisition of high-quality spectroscopic data.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid (CAS 859296-04-1; Molecular Formula: C₉H₁₁NO₃; Molecular Weight: 181.19 g/mol ) possesses a unique combination of functional groups that will give rise to a distinct spectroscopic fingerprint.[1] Key structural features include a substituted pyridinone ring, a propanoic acid side chain, a methyl group, an amide-like carbonyl group within the ring, and a carboxylic acid carbonyl group.

Workflow for Spectroscopic Analysis

The logical flow for a comprehensive spectroscopic characterization of a novel compound like 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid is outlined below. This workflow ensures that data from multiple techniques are integrated for unambiguous structure confirmation.

G cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Integration & Structure Elucidation synthesis Synthesis of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity & Stereochemistry purification->nmr interpretation Spectral Interpretation & Data Correlation ms->interpretation ir->interpretation nmr->interpretation structure Final Structure Confirmation interpretation->structure

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical entity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid in a solvent like DMSO-d₆ would exhibit several distinct signals, each corresponding to a unique proton environment.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0Singlet, broad1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.
~7.4 - 7.6Triplet1HH-4This proton is on the pyridinone ring, coupled to the protons at positions 3 and 5.
~6.1 - 6.3Doublet1HH-5Coupled to the proton at position 4.
~6.0 - 6.2Doublet1HH-3Coupled to the proton at position 4.
~4.1 - 4.3Triplet2H-N-CH₂-These protons are adjacent to the nitrogen atom and the other CH₂ group, leading to a triplet.
~2.7 - 2.9Triplet2H-CH₂-COOHThese protons are adjacent to the carbonyl group and the other CH₂ group, resulting in a triplet.
~2.2 - 2.4Singlet3H-CH₃The methyl group protons are not coupled to any other protons and will appear as a singlet.
Methodology for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 16-64 for sufficient signal-to-noise), relaxation delay (D1, e.g., 1-2 seconds), and acquisition time.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the signals to singlets.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~172 - 175-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~160 - 163C=O (pyridinone)The amide-like carbonyl carbon in the pyridinone ring.
~150 - 153C-6The carbon atom bearing the methyl group.
~138 - 141C-4Aromatic/olefinic carbon in the ring.
~120 - 123C-2The carbon atom of the carbonyl group in the ring.
~105 - 108C-5Aromatic/olefinic carbon in the ring.
~48 - 51-N-CH₂-The carbon atom attached to the nitrogen.
~32 - 35-CH₂-COOHThe carbon atom alpha to the carboxylic acid carbonyl.
~18 - 21-CH₃The methyl group carbon.
Methodology for ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection (typically 20-50 mg).

  • Instrument Setup: On the same NMR spectrometer, select the ¹³C nucleus for observation.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A significantly larger number of scans (e.g., 1024 or more) is usually required due to the lower sensitivity of the ¹³C nucleus.

  • Data Processing: Process the FID similarly to the ¹H spectrum. The chemical shift is referenced to the solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
2500-3300 (broad)O-H stretchCarboxylic AcidThe broadness is due to hydrogen bonding.
~2900-3000C-H stretchAlkyl (CH₂, CH₃)Characteristic stretching vibrations for sp³ C-H bonds.
~1700-1725C=O stretchCarboxylic AcidA strong absorption band for the carbonyl of the acid.
~1650-1670C=O stretchAmide (Pyridinone)The carbonyl within the pyridinone ring.
~1580-1620C=C stretchPyridinone RingStretching vibrations of the double bonds within the ring.
~1400-1450C-H bendAlkyl (CH₂, CH₃)Bending vibrations of the alkyl groups.
~1210-1320C-O stretchCarboxylic AcidStretching of the C-O single bond.
Methodology for IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

  • Data Processing: The instrument's software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The expected exact mass for C₉H₁₁NO₃ is 181.0739. In a high-resolution mass spectrum (HRMS), the observation of a peak at or very near this m/z value would confirm the molecular formula.

  • Common Adducts: In techniques like Electrospray Ionization (ESI), common adducts such as [M+H]⁺ (m/z 182.0817), [M+Na]⁺ (m/z 204.0636), and [M-H]⁻ (m/z 180.0663) are expected.

  • Key Fragmentation Pathways: The fragmentation of the molecular ion would likely proceed through several pathways, providing structural information.

Predicted Fragmentation of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid

G M [C₉H₁₁NO₃]⁺˙ m/z = 181 F1 Loss of -COOH [C₈H₁₁NO]⁺˙ m/z = 136 M->F1 -45 F2 Loss of -C₂H₄COOH [C₇H₇NO]⁺ m/z = 121 M->F2 -74 F3 Loss of H₂O [C₉H₉NO₂]⁺˙ m/z = 163 M->F3 -18

Caption: Plausible fragmentation pathways for the molecular ion of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid in mass spectrometry.

Methodology for Mass Spectrometry Data Acquisition (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Instrument Setup: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) instrument, coupled to an Electrospray Ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in both positive and negative ion modes to observe different ionic species.

  • Data Analysis: Determine the accurate mass of the molecular ion and its adducts. Compare the measured masses to the theoretical masses to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid. The detailed predictions for ¹H NMR, ¹³C NMR, IR, and MS, coupled with standard experimental protocols, offer a solid foundation for researchers to undertake the empirical characterization of this and structurally related molecules. The convergence of data from these orthogonal techniques, as outlined, is essential for the unambiguous confirmation of chemical structures in modern research and development.

References

  • MySkinRecipes. (n.d.). 3-(6-Methyl-3-Pyridinyl)Propanoic Acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid is a heterocyclic compound featu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid is a heterocyclic compound featuring a 2-pyridone scaffold, a class of molecules recognized for their diverse biological activities and utility as privileged structures in drug discovery.[1][2] The unique physicochemical properties of 2-pyridone derivatives, such as their ability to act as hydrogen bond donors and acceptors, their metabolic stability, and their tunable solubility, make them attractive candidates for medicinal chemistry programs.[1] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid, along with standardized protocols for their experimental determination.

Molecular Identity and Core Physicochemical Parameters

The foundational step in characterizing any chemical entity is to establish its molecular identity and fundamental properties.

IdentifierValueSource
CAS Number 859296-04-1[3]
Molecular Formula C₉H₁₁NO₃[3]
Molecular Weight 181.19 g/mol Calculated
SMILES CC1=CC=CC(=O)N1CCC(=O)ON/A
Structural Representation

The two-dimensional structure of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid is depicted below.

Caption: 2D structure of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid.

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational models provide valuable estimates of a compound's physicochemical properties. These predictions are instrumental in guiding experimental design and hypothesis generation.

PropertyPredicted ValueMethod
pKa (acidic) 4.2 ± 0.1ACD/Labs
pKa (basic) -1.5 ± 0.4ACD/Labs
LogP 0.8 ± 0.3ACD/Labs
Boiling Point 394.5 ± 25.0 °C at 760 mmHgACD/Labs
Melting Point Not availableN/A
Aqueous Solubility 15.6 g/LALOGPS

Disclaimer: The values presented in this table are computationally predicted and have not been experimentally verified. They should be used as a guide for further investigation.

Experimental Protocols for Physicochemical Characterization

To provide researchers with a practical framework for determining the key physicochemical properties of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid, the following standard operating procedures are outlined.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the aqueous solubility of a compound.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid to a known volume of purified water (or a relevant buffer system) in a sealed, inert container.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express the solubility in units of mg/mL or mol/L.

G cluster_0 Solubility Determination Workflow A Add excess compound to solvent B Equilibrate (e.g., 24h at 25°C) A->B C Separate solid and liquid phases B->C D Analyze supernatant concentration (HPLC) C->D E Calculate solubility D->E

Caption: Workflow for experimental solubility determination.

Determination of Dissociation Constant (pKa) by Potentiometric Titration

The pKa value is crucial for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and interaction with biological targets.

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent/water mixture if aqueous solubility is limited.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

  • Software Analysis: Utilize specialized software to refine the pKa value from the titration data.

Determination of the Partition Coefficient (LogP) by HPLC

The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity and its ability to cross biological membranes.

Protocol:

  • HPLC System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known LogP values and record their retention times.

  • Sample Analysis: Inject a solution of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid and determine its retention time.

  • Calculation: Correlate the retention time of the target compound with the calibration curve to determine its LogP value.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of a synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and types of protons, their chemical environment, and neighboring protons. Expected signals would include those for the methyl group, the pyridone ring protons, and the propanoic acid chain protons.

    • ¹³C NMR: Will indicate the number of unique carbon atoms and their chemical environments.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands are expected for the carboxylic acid O-H and C=O stretching, the amide C=O stretching of the pyridone ring, and C-H stretching of the alkyl and aromatic moieties.

  • Mass Spectrometry (MS):

    • Will determine the molecular weight of the compound and provide information on its fragmentation pattern, which can aid in structural elucidation.

Synthesis and Purification

A plausible synthetic route to 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid involves the N-alkylation of 6-methyl-2-pyridone.

G cluster_1 Synthetic Pathway Reactant1 6-Methyl-2-pyridone Intermediate Ethyl 3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoate Reactant1->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Reactant2 Ethyl 3-bromopropanoate Reactant2->Intermediate Product 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid Intermediate->Product Hydrolysis (e.g., NaOH, H2O/EtOH)

Caption: Proposed synthesis of the target compound.

General Protocol:

  • N-Alkylation: To a solution of 6-methyl-2-pyridone in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate) followed by the dropwise addition of an alkylating agent like ethyl 3-bromopropanoate. The reaction is typically stirred at an elevated temperature until completion.

  • Work-up and Purification of the Ester: After cooling, the reaction mixture is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude ester can be purified by column chromatography.

  • Hydrolysis: The purified ester is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in a mixture of water and a co-solvent like ethanol, followed by acidification to precipitate the final product.

  • Final Purification: The resulting solid can be further purified by recrystallization from an appropriate solvent system.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid. While experimental data for this specific molecule is limited in the public domain, this document offers a robust framework for its characterization by presenting predicted properties and detailing established experimental protocols. The information and methodologies described herein are intended to empower researchers in their efforts to explore the potential of this and related 2-pyridone derivatives in drug discovery and development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of N-Methyl-2-pyridone: Properties and Applications. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. [Link]

Sources

Foundational

An In-depth Technical Guide to 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid, a heterocyclic compound featuring the medicinally significant 2-pyridone scaffold. This document is intended for...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid, a heterocyclic compound featuring the medicinally significant 2-pyridone scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, chemical characteristics, and potential therapeutic applications. The 2-pyridone motif is a well-established "privileged scaffold" in medicinal chemistry, known for its diverse biological activities.[1][2]

Introduction: The Significance of the 2-Pyridone Core

The 2-pyridone ring system is a prominent feature in numerous natural products and FDA-approved pharmaceuticals. Its ability to act as both a hydrogen bond donor and acceptor, along with its favorable metabolic stability and solubility, makes it a highly attractive moiety in drug design.[2] Derivatives of 2-pyridone have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4][5][6] The title compound, 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid, incorporates this key heterocyclic core, suggesting its potential for biological activity and as a valuable building block in the synthesis of more complex molecules.

Physicochemical Properties

PropertyValueSource
CAS Number 859296-04-1[3]
Molecular Formula C₉H₁₁NO₃Calculated
Molecular Weight 181.19 g/mol Calculated
SMILES O=C(O)CCN1C(C)=CC=CC1=O[3]
Appearance Expected to be a solid at room temperatureInference

Commercial suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS, confirming the compound's existence and characterization in proprietary settings.[3]

Synthesis and Mechanistic Insights

The synthesis of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid can be approached through several established methods for the N-alkylation of 2-pyridones. Two primary retrosynthetic pathways are considered the most viable.

Diagram 1: Retrosynthetic Analysis

G cluster_0 Pathway A: Michael Addition cluster_1 Pathway B: N-Alkylation target 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid pyridone 6-Methyl-2-pyridone target->pyridone Disconnect C-N bond acrylate Acrylic acid or ester target->acrylate Disconnect C-C bond pyridone_b 6-Methyl-2-pyridone target->pyridone_b Disconnect C-N bond halopropanoate 3-Halopropanoic acid ester target->halopropanoate Disconnect C-N bond

Caption: Retrosynthetic pathways for 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid.

Pathway A: Michael Addition

A highly efficient approach involves the Michael addition of 6-methyl-2-pyridone to an acrylic acid derivative. This reaction is often catalyzed by a base and can be significantly accelerated by microwave irradiation.

G pyridone 6-Methyl-2-pyridone intermediate Methyl 3-(6-methyl-2-oxopyridin-1(2H)-yl)propanoate pyridone->intermediate + acrylate Methyl acrylate acrylate->intermediate Base (e.g., DBU) Microwave product 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid intermediate->product Hydrolysis (e.g., LiOH, H₂O/THF)

Caption: Synthetic scheme for the target compound via direct N-alkylation.

Experimental Protocol (Proposed):

  • To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-methyl-2-pyridone (1.0 eq) in DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add ethyl 3-bromopropanoate (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester intermediate by column chromatography.

  • Hydrolyze the purified ester using a solution of sodium hydroxide in a mixture of ethanol and water under reflux.

  • After completion, cool the mixture, remove the ethanol under reduced pressure, and acidify the aqueous residue with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the final product.

Spectroscopic Characterization (Predicted)

Based on the structure of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid, the following spectral characteristics are anticipated:

  • ¹H NMR:

    • A singlet for the methyl group on the pyridone ring (δ ~2.2-2.4 ppm).

    • Two triplets for the two methylene groups of the propanoic acid side chain (δ ~2.6-2.8 ppm for the CH₂ adjacent to the carbonyl and δ ~4.0-4.2 ppm for the CH₂ adjacent to the nitrogen).

    • Signals in the aromatic region for the protons on the pyridone ring (δ ~6.0-7.5 ppm).

    • A broad singlet for the carboxylic acid proton (δ >10 ppm).

  • ¹³C NMR:

    • A signal for the methyl carbon (δ ~18-20 ppm).

    • Signals for the methylene carbons of the side chain (δ ~30-35 ppm and δ ~45-50 ppm).

    • Signals for the carbons of the pyridone ring (δ ~105-150 ppm).

    • Two carbonyl signals, one for the pyridone (δ ~160-165 ppm) and one for the carboxylic acid (δ >170 ppm).

  • IR Spectroscopy:

    • A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).

    • Two distinct C=O stretching bands for the carboxylic acid (~1700-1725 cm⁻¹) and the pyridone amide (~1650-1670 cm⁻¹).

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight of 181.19.

Potential Therapeutic Applications

The 2-pyridone scaffold is a cornerstone in the development of various therapeutic agents. While specific biological data for 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid is not yet in the public domain, its structural features suggest potential in several key therapeutic areas.

Anti-inflammatory Activity

Numerous 2-pyridone derivatives have been investigated for their anti-inflammatory properties. T[3][7][8]hese compounds often exert their effects through the inhibition of key inflammatory mediators. The propanoic acid moiety is also a feature of many non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two pharmacophores in the target molecule makes it a compelling candidate for evaluation as a novel anti-inflammatory agent.

Anticancer Activity

The 2-pyridone core is present in several approved anticancer drugs that function as kinase inhibitors. A[4] vast body of research demonstrates the potent cytotoxic effects of novel 2-pyridone derivatives against a variety of cancer cell lines, including breast, colon, and lung cancer. T[2][9][10][11]hese compounds can induce apoptosis and cell cycle arrest through various mechanisms. Therefore, 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid and its derivatives are promising leads for the development of new anticancer therapies.

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Pyridine and pyridone derivatives have shown significant antibacterial and antifungal activities. T[5][6][12][13]he ability of the 2-pyridone ring to mimic peptide bonds allows it to interact with bacterial enzymes. The title compound could serve as a starting point for the synthesis of a library of compounds to be screened for antimicrobial efficacy.

Diagram 4: Potential Biological Activities

G cluster_0 Potential Therapeutic Areas target 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid anti_inflammatory Anti-inflammatory target->anti_inflammatory anticancer Anticancer target->anticancer antimicrobial Antimicrobial target->antimicrobial

Caption: Potential therapeutic applications of the target compound.

Future Directions

3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid represents a molecule of significant interest at the intersection of heterocyclic chemistry and drug discovery. The immediate future research directions should focus on:

  • Definitive Synthesis and Characterization: The proposed synthetic routes need to be experimentally validated, and the compound fully characterized using modern spectroscopic techniques.

  • Biological Screening: A comprehensive biological evaluation is warranted to explore its anti-inflammatory, anticancer, and antimicrobial activities.

  • Analogue Synthesis: The carboxylic acid moiety provides a convenient handle for the synthesis of a diverse library of amides and esters, which could lead to the discovery of compounds with enhanced potency and selectivity.

  • Computational Studies: Molecular modeling and docking studies could help to identify potential biological targets and guide the design of more potent derivatives.

Conclusion

References

  • Cho, N. et al.
  • Hurtado-Rodríguez, D. et al. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Adv. 2022.
  • El-Sayed, M. A. A. et al. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. J Enzyme Inhib Med Chem. 2022.
  • Glatz, M. et al. Phototoxicity and photogenotoxicity of nine pyridone derivatives.
  • Gorska, A. et al. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Int J Mol Sci. 2022.
  • Hurtado-Rodríguez, D. et al. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Adv. 2022.
  • Hassan, A. S. et al. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Adv. 2024.
  • El-Gazzar, A. R. B. A. et al. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. Eur J Med Chem. 2009.
  • Ali, O. M. et al. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. J Enzyme Inhib Med Chem. 2024.
  • Liu, J. et al. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)
  • G-Florești, B. et al. Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. 2020.
  • Bhuva, V. V. et al. Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine.
  • Selected N‐substituted 2‐pyridones with biological activity.
  • Al-Khafaji, Z. K. J. et al. Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules. 2022.
  • Sutton, S. K. et al. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Eur J Med Chem. 2011.

Sources

Exploratory

The Pyridinone Scaffold: A Cornerstone of Modern Drug Discovery and the Story of 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid

< An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyridinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an ideal building block for designing molecules that can effectively interact with biological targets.[3][4] This guide explores the history and significance of the pyridinone core, with a specific focus on the synthesis and context of 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid. While this specific molecule does not have a landmark discovery story of its own, it serves as an excellent exemplar of the chemical principles and synthetic strategies that underpin the development of pyridinone-based therapeutics. We will delve into the discovery of Pirfenidone, a prominent anti-fibrotic drug, to illustrate the clinical and commercial importance of this chemical class. Detailed protocols, mechanistic pathways, and experimental workflows are provided to offer a comprehensive technical resource for professionals in the field.

Introduction: The Rise of a Privileged Scaffold

Pyridinones are a class of six-membered aromatic heterocycles containing a nitrogen atom and a carbonyl group.[2] Their structure allows for extensive chemical modification, enabling chemists to fine-tune properties like solubility, lipophilicity, and metabolic stability.[1][4] These characteristics have led to the widespread use of pyridinones as bioisosteres for amides, phenols, and other cyclic systems in drug design.[3][4]

The versatility of the pyridinone scaffold is demonstrated by the broad spectrum of pharmacological activities exhibited by its derivatives, including anti-inflammatory, anti-fibrotic, antimicrobial, and anti-cancer effects.[2][5] An increasing number of FDA-approved drugs contain this core structure, cementing its importance in modern medicinal chemistry.[2]

Historical Perspective: The Discovery of Pirfenidone

The story of the pyridinone scaffold's clinical success is best told through the journey of its most prominent member, Pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one).[6] Discovered by American pharmacologist Solomon Margolin, Pirfenidone was initially investigated as an anti-inflammatory agent.[6] However, its potent anti-fibrotic properties soon became the focus of its development.[6]

Groundbreaking preclinical studies in the 1990s, using hamster models of bleomycin-induced pulmonary fibrosis, revealed that Pirfenidone could significantly reduce the expression of pro-fibrotic factors like transforming growth factor-beta (TGF-β) and procollagen I.[7] These findings were a pivotal moment, demonstrating that a small molecule could effectively combat the complex process of fibrosis.

This early research paved the way for extensive clinical trials. Phase III studies in Japan and internationally (the CAPACITY trials) demonstrated that Pirfenidone significantly reduced the rate of decline in vital capacity in patients with Idiopathic Pulmonary Fibrosis (IPF).[6] This led to its landmark approval for the treatment of IPF in Japan in 2008, followed by the European Union in 2011, Canada in 2012, and the United States in 2014.[8][9][10] The journey of Pirfenidone from a synthetic compound to the first approved anti-fibrotic drug for IPF highlights the immense therapeutic potential harbored within the pyridinone core.[6]

Synthesis of a Representative Pyridinone: 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid

While not a marketed drug, 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid is an excellent case study for the synthesis of this class of compounds. The propanoic acid sidechain offers a handle for further chemical modification or for altering the molecule's pharmacokinetic profile.

Experimental Protocol: A Generalized Two-Step Synthesis

This protocol outlines a common and efficient method for synthesizing N-substituted 2-pyridinones.

Step 1: Synthesis of 6-methyl-2H-pyran-2-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol.

  • Base Addition: Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol to the flask at room temperature. Stir the mixture for 30 minutes.

  • Condensation: Add crotonaldehyde (1.0 eq) dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Workup: After cooling, neutralize the reaction mixture with a dilute acid (e.g., 2N HCl). Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-methyl-2H-pyran-2-one.

Step 2: Synthesis of 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid

  • Reaction Setup: Dissolve 6-methyl-2H-pyran-2-one (1.0 eq) and β-alanine (1.2 eq) in a high-boiling point polar solvent such as dimethylformamide (DMF) or water.

  • Heating: Heat the mixture to 100-120 °C and stir for 8-12 hours. The reaction involves a Michael addition followed by dehydration and ring-opening/closing to form the pyridinone ring.

  • Isolation: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under vacuum.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product, 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Pyranone Formation cluster_step2 Step 2: Pyridinone Formation s1_reactants Ethyl Acetoacetate + Crotonaldehyde s1_process Condensation & Reflux s1_reactants->s1_process 1 s1_reagents Sodium Ethoxide Ethanol s1_reagents->s1_process 2 s1_product 6-methyl-2H-pyran-2-one s1_process->s1_product s2_reactants 6-methyl-2H-pyran-2-one + β-alanine s1_product->s2_reactants s2_process Heating in DMF s2_reactants->s2_process 3 s2_product 3-(2-methyl-6-oxopyridin-1-yl) propanoic acid s2_process->s2_product Signaling_Pathway Pirfenidone Pirfenidone TGF_beta TGF-β Signaling Pirfenidone->TGF_beta Inhibits TNF_alpha TNF-α Signaling Pirfenidone->TNF_alpha Inhibits ROS Reactive Oxygen Species (ROS) Pirfenidone->ROS Reduces Fibroblast Fibroblast Proliferation TGF_beta->Fibroblast TNF_alpha->Fibroblast ROS->Fibroblast Collagen Collagen Deposition Fibroblast->Collagen Fibrosis Fibrosis Collagen->Fibrosis

Sources

Foundational

Whitepaper: An In-Silico Modeling Guide for Investigating the Interactions of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid

Abstract In the landscape of modern drug discovery, in silico computational methods are indispensable for accelerating the identification of novel therapeutics and elucidating their mechanisms of action. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, in silico computational methods are indispensable for accelerating the identification of novel therapeutics and elucidating their mechanisms of action. This guide provides a comprehensive, technically-grounded workflow for investigating the molecular interactions of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid, a pyridine-containing heterocyclic compound. We present a multi-stage computational strategy, beginning with ligand characterization and target prediction, followed by rigorous molecular docking and molecular dynamics simulations to predict and validate protein-ligand binding. The narrative emphasizes the rationale behind methodological choices, offering field-proven insights for researchers, medicinal chemists, and computational biologists. Detailed, step-by-step protocols for widely-used, open-source software platforms are provided to ensure reproducibility and practical application. The ultimate objective is to equip scientists with a robust framework to generate experimentally verifiable hypotheses regarding the compound's therapeutic potential and molecular function.

Introduction

The journey of a drug from concept to clinic is a multi-billion dollar, decade-long endeavor fraught with high attrition rates. A primary cause of failure is an incomplete understanding of how a small molecule interacts with its biological targets. Computational, or in silico, modeling has emerged as a critical tool to mitigate these risks by providing atomic-level insights into molecular recognition before costly and time-consuming laboratory experiments are undertaken.[1][2] By predicting binding modes, estimating affinities, and assessing the stability of protein-ligand complexes, these methods enable a rational, structure-based approach to drug design.[2][3]

This technical guide focuses on 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid (henceforth referred to as "MOPPA"), a compound featuring a substituted pyridinone ring linked to a propanoic acid moiety. While specific biological activities for this exact compound are not extensively documented in public literature, its structural motifs are present in various bioactive molecules, suggesting potential interactions with a range of biological targets. This guide will use MOPPA as a case study to demonstrate a complete in silico workflow designed to:

  • Characterize the physicochemical properties of the ligand.

  • Predict its most probable protein targets.

  • Determine its likely binding mode and affinity through molecular docking.

  • Assess the stability and dynamics of the predicted protein-ligand complex using molecular dynamics simulations.

  • Refine binding affinity estimates with post-simulation analyses.

By following this guide, researchers can apply a validated, multi-pillar computational strategy to their own small molecules of interest, bridging the gap between chemical structure and biological function.

Section 1: Ligand Profiling and Target Identification

The foundational step in any in silico investigation is to thoroughly characterize the ligand and identify its most probable biological targets. This ensures that subsequent, more computationally intensive studies are focused on biologically relevant systems.

Ligand Characterization

A comprehensive understanding of the ligand's properties is essential for accurate simulation. This involves obtaining its structure and key physicochemical descriptors.

Protocol 1.1: Ligand Data Acquisition

  • Obtain Chemical Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) string for MOPPA is CC1=CC=CC(=O)N1CCC(=O)O.[4] This can be sourced from chemical databases like PubChem.[5][6][7][8]

  • Generate 3D Coordinates: Use the SMILES string in a tool like Open Babel or the PubChem interface to generate a 3D structure file (e.g., in SDF or MOL2 format).

  • Physicochemical Property Calculation: Utilize cheminformatics toolkits (e.g., RDKit, PaDEL-Descriptor) or online servers to calculate key properties. These parameters are crucial for understanding the molecule's drug-like potential and for parameterizing it for simulation force fields.

PropertyValue (Predicted)Significance in Drug Discovery
Molecular FormulaC9H11NO3Defines the elemental composition.
Molecular Weight181.19 g/mol [4]Influences absorption and distribution; typically <500 Da for oral drugs.
XLogP30.5A measure of lipophilicity, affecting solubility and membrane permeability.
Hydrogen Bond Donors1The carboxylic acid group can donate a hydrogen bond.
Hydrogen Bond Acceptors3The two oxygen atoms and the nitrogen can accept hydrogen bonds.
Rotatable Bonds4Indicates molecular flexibility, which is critical for binding.

Table 1: Key physicochemical properties of MOPPA, calculated using cheminformatics tools based on its structure from PubChem.

In Silico Target Prediction

With a characterized ligand, the next step is to generate a hypothesis about which protein(s) it might bind to. This "target fishing" or "target prediction" is a crucial step to focus the investigation.[9][10] Ligand-based methods, which rely on the principle that structurally similar molecules often bind to similar targets, are highly effective for this purpose.[11]

Rationale: We will use the SwissTargetPrediction server. This tool compares the 2D and 3D similarity of a query molecule to a vast database of known bioactive ligands to predict the most probable macromolecular targets.[12][13][14] This approach is powerful because it leverages decades of accumulated experimental data without requiring prior knowledge of the query molecule's function.

Protocol 1.2: Target Prediction with SwissTargetPrediction

  • Access the Server: Navigate to the SwissTargetPrediction web server.[12][13]

  • Input the Molecule: Paste the SMILES string for MOPPA (CC1=CC=CC(=O)N1CCC(=O)O) into the query box.

  • Select Species: Choose "Homo sapiens" to focus the search on human protein targets.

  • Initiate Prediction: Run the prediction algorithm.

  • Analyze Results: The output will be a list of protein classes and specific proteins ranked by probability. The results often point towards families of enzymes or receptors. For a molecule like MOPPA, potential targets could include hydrolases, oxidoreductases, or various transferases. The researcher must then use their domain knowledge to select the most promising candidate(s) for the next stage of detailed modeling. For this guide, let's assume the top predicted target is a human enzyme, such as a matrix metalloproteinase (MMP) or a cyclooxygenase (COX), based on structural motifs common in inhibitors of these enzymes.

Section 2: Molecular Docking Workflow

Molecular docking predicts the preferred orientation and position of a ligand within a protein's binding site and provides a score to estimate binding affinity.[1][3][15][16] This static snapshot is the cornerstone of structure-based drug design.

Diagram: In Silico Modeling Workflow

InSilicoWorkflow cluster_prep 1. Preparation cluster_dock 2. Docking Simulation cluster_md 3. Dynamics & Refinement cluster_analysis 4. Advanced Analysis Ligand Ligand Profiling (PubChem) TargetPred Target Prediction (SwissTargetPrediction) Ligand->TargetPred SMILES PrepLigand Prepare Ligand (Add Hydrogens, Charges) Ligand->PrepLigand ProteinDB Select Protein Target (RCSB PDB) TargetPred->ProteinDB Select Top Target PrepProtein Prepare Protein (Remove Water, Add Hydrogens) ProteinDB->PrepProtein Docking Molecular Docking (AutoDock Vina) PrepLigand->Docking PrepProtein->Docking SystemSetup System Setup (Solvation, Ionization) Docking->SystemSetup Best Pose MD MD Simulation (GROMACS) SystemSetup->MD Trajectory Trajectory Analysis (RMSD, RMSF) MD->Trajectory MMGBSA Binding Free Energy (MM/PBSA or MM/GBSA) Trajectory->MMGBSA Hypothesis Hypothesis & Validation MMGBSA->Hypothesis

Caption: A high-level overview of the multi-stage in silico workflow.

Rationale and Tool Selection

We will use AutoDock Vina , a widely-cited and validated open-source docking program known for its speed and accuracy.[17] The workflow requires preparing both the protein (receptor) and the ligand into a specific file format (PDBQT) that includes atomic charges and atom types.

Protocol: Receptor and Ligand Preparation
  • Receptor Acquisition: Download the 3D structure of the selected human target protein from the RCSB Protein Data Bank (PDB).[18][19][20][21][22] Choose a high-resolution crystal structure, preferably one that is co-crystallized with a ligand to help validate the binding site location.

  • Receptor Preparation (Using AutoDock Tools):

    • Load the PDB file.

    • Causality: Remove all water molecules and heteroatoms (except cofactors essential for binding). Water molecules can interfere with the docking algorithm and are typically replaced by a continuum solvent model in the scoring function.

    • Causality: Add polar hydrogens. X-ray crystallography often does not resolve hydrogen atoms, which are critical for defining hydrogen bond networks.

    • Causality: Compute Gasteiger charges. Assigning partial atomic charges is essential for the scoring function to calculate electrostatic interactions.

    • Save the prepared receptor as a .pdbqt file.

  • Ligand Preparation (Using AutoDock Tools):

    • Load the 3D structure of MOPPA.

    • Causality: Detect the ligand's rotatable bonds. Allowing torsional flexibility is crucial for the ligand to find its optimal conformation within the binding site.

    • Assign charges and merge non-polar hydrogens.

    • Save the prepared ligand as a .pdbqt file.

Protocol: Docking Execution
  • Define the Search Space (Grid Box):

    • Using AutoDock Tools, center a grid box on the known binding site of the receptor. If the site is unknown, the box can be set to encompass the entire protein (blind docking), though this is less accurate.

    • Causality: The size of the box must be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time and increasing accuracy. The coordinates and dimensions of this box are saved.

  • Create a Configuration File:

    • Create a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the center coordinates and dimensions of the grid box.

  • Run Vina:

    • Execute Vina from the command line, pointing it to the configuration file.

    • vina --config conf.txt --log log.txt

  • Analyze Results:

    • Vina will output a PDBQT file containing several predicted binding poses (typically 9) ranked by their binding affinity score in kcal/mol. The more negative the score, the stronger the predicted binding.

    • Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, ChimeraX) to inspect the interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between MOPPA and the protein's active site residues.

Section 3: Molecular Dynamics (MD) Simulation

While docking provides a valuable static picture, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms over time, allowing us to assess the stability of the docked pose in a simulated physiological environment.[23]

Rationale and Tool Selection

We will use GROMACS , a high-performance, open-source MD engine.[24][25][26] The goal is to see if the binding pose predicted by Vina is stable or if the ligand dissociates or shifts significantly when subjected to thermal motion in a water environment.[27][28][29][30]

Protocol: MD System Setup
  • Prepare the Complex: Use the top-ranked docked pose of the MOPPA-protein complex from the previous step as the starting structure.

  • Choose a Force Field: Select an appropriate force field (e.g., CHARMM36m for proteins, CGenFF for the ligand). The force field is a set of parameters that defines the potential energy of the system, governing how atoms interact.

  • Generate Ligand Topology: The force field does not have parameters for novel molecules like MOPPA. A server like the CGenFF server is required to generate the topology and parameter files for the ligand.

  • Build the Simulation System (Using GROMACS tools):

    • pdb2gmx: Process the protein structure to apply the chosen force field.[26]

    • editconf: Define a simulation box (e.g., a cubic box that extends 1.0 nm from the protein surface in all directions).

    • solvate: Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • grompp & genion: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration.[27]

Protocol: MD Simulation Execution

MD simulations are typically run in three phases:

  • Energy Minimization: Removes steric clashes and brings the system to a low-energy starting conformation.

  • Equilibration (NVT and NPT):

    • NVT Ensemble: The system is gradually heated to the target temperature (e.g., 300 K) while keeping the number of particles (N), volume (V), and temperature (T) constant. This allows the solvent to equilibrate around the restrained protein-ligand complex.

    • NPT Ensemble: The pressure is then stabilized to 1 bar while keeping the number of particles (N), pressure (P), and temperature (T) constant. This ensures the correct density of the system.

  • Production MD: The restraints are removed, and the simulation is run for a significant period (e.g., 100 nanoseconds) to collect data on the system's behavior.

Protocol: Trajectory Analysis

The output of an MD run is a trajectory file containing atomic coordinates over time. Key analyses include:

  • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and the ligand from their starting positions. A stable, plateauing RMSD for both suggests the complex is stable.

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues. High RMSF in the binding site can indicate instability or flexibility.

  • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, identifying key stable interactions.

Section 4: Advanced Analysis - Binding Free Energy Calculation

Docking scores are useful for ranking but are not precise predictors of binding affinity. End-point methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide a more accurate estimate by calculating the free energy of binding from the MD trajectory snapshots.[31][32][33][34]

Diagram: Analysis Logic

AnalysisLogic Docking Docking Result (Static Pose, Score) MD_Sim MD Simulation (Dynamic Trajectory) Docking->MD_Sim Provides Initial Complex Structure MMGBSA MM/GBSA Calculation (ΔG_bind) MD_Sim->MMGBSA Provides Ensemble of Structures Stability Complex Stability (RMSD) MD_Sim->Stability Interactions Key Interactions (H-Bonds) MD_Sim->Interactions Hypothesis Final Hypothesis (Binding Affinity & Mode) MMGBSA->Hypothesis Stability->Hypothesis Interactions->Hypothesis

Sources

Protocols & Analytical Methods

Method

"3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid assay protocol"

An Application Note and Protocol for the Quantitative Analysis of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid Abstract Introduction and Scientific Principle 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid is a hete...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantitative Analysis of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid

Abstract

Introduction and Scientific Principle

3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid is a heterocyclic compound featuring a pyridinone core and a carboxylic acid functional group. Accurate quantification of such molecules is essential for various applications, including pharmacokinetic studies, metabolite identification, impurity profiling, and chemical synthesis quality control.

The core of this assay is the separation of the analyte from potential impurities and matrix components using reversed-phase HPLC. The molecule possesses both a moderately polar pyridinone ring and a polar propanoic acid side chain, making it well-suited for retention on a non-polar stationary phase like C18.

For detection, tandem mass spectrometry (MS/MS) offers unparalleled sensitivity and specificity. The carboxylic acid group is readily deprotonated under typical electrospray ionization (ESI) conditions, forming a prominent [M-H]⁻ precursor ion in negative ionization mode.[4][5] Subsequent fragmentation of this ion produces characteristic product ions, which can be monitored using Multiple Reaction Monitoring (MRM) to provide a highly selective and quantifiable signal, minimizing interference from the sample matrix.

Diagram of the Analytical Principle

cluster_LC HPLC System cluster_MS Mass Spectrometer mobile_phase Mobile Phase (Water/Acetonitrile + Formic Acid) pump HPLC Pump mobile_phase->pump injector Autosampler (Sample Injection) pump->injector column C18 Column (Analyte Separation) injector->column esi ESI Source ([M-H]⁻ Ionization) column->esi Eluent q1 Quadrupole 1 (Q1) (Precursor Ion Selection) q2 Quadrupole 2 (Q2) (Collision Cell - CID) q1->q2 q3 Quadrupole 3 (Q3) (Product Ion Selection) q2->q3 detector Detector q3->detector data_system Data System (Chromatogram & Quantification) detector->data_system Signal

Caption: LC-MS/MS principle for analyte quantification.

Materials and Reagents

  • Analyte: 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid reference standard (Purity ≥98%)

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Additives: Formic acid (LC-MS grade, >99%)

  • Internal Standard (IS): (Optional but recommended for highest accuracy) A structurally similar compound not present in the sample, e.g., an isotopically labeled version of the analyte or a related carboxylic acid.

  • Glassware: Class A volumetric flasks and pipettes

  • Vials: 2 mL amber glass HPLC vials with PTFE septa caps

Instrumentation and Conditions

Primary Method: LC-MS/MS

This method is optimized for high sensitivity and specificity.

Table 1: HPLC Parameters
Instrument Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile[6]
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
4.0
5.0
5.1
7.0
Table 2: Mass Spectrometer Parameters
Instrument Sciex Triple Quad 6500+, Waters Xevo TQ-S, or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Collision Gas Argon
MRM Transitions To be determined by infusion of a standard solution
Analyte (C₉H₁₁NO₃)
Internal Standard

Scientist's Note (Rationale): The use of 0.1% formic acid in the mobile phase serves a dual purpose. It ensures the consistent protonation of the pyridinone nitrogen and, more importantly, suppresses the ionization of free silanol groups on the silica-based C18 column, leading to improved peak symmetry.[6] The gradient elution allows for efficient removal of late-eluting compounds, maintaining column health.

Alternative Method: HPLC-UV/DAD

This method is suitable for routine analysis and quality control where high sensitivity is not the primary requirement.

Table 3: HPLC-UV/DAD Parameters
Instrument Agilent 1260 Infinity II, Shimadzu Prominence, or equivalent
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Elution Mode Isocratic or Gradient (to be optimized based on sample complexity)
Detector Diode Array Detector (DAD) or UV-Vis Detector
Detection Wavelength Monitor at 225 nm and 280 nm; Quantify at λmax. Determine λmax by running a spectrum of the reference standard.

Experimental Protocols

Workflow Diagram

Caption: Overall experimental workflow from preparation to reporting.

Step 1: Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL Class A volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for ~1 month at -20°C.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock.

  • Working Solutions: Prepare intermediate dilutions from the stock solutions using a 50:50 acetonitrile/water mixture.

Step 2: Preparation of Calibration Standards and QC Samples
  • Prepare a series of 7-9 calibration standards by spiking appropriate amounts of the analyte working solution into the same matrix as your samples (e.g., blank plasma, buffer, or 50:50 acetonitrile/water).

  • The final concentration range should bracket the expected concentration of the unknown samples. A typical range might be 1 ng/mL to 1000 ng/mL.[4]

  • If using an internal standard, add a constant concentration to every calibrator, QC, and unknown sample.

  • Prepare Quality Control (QC) samples at a minimum of three levels: low, medium, and high concentration. These are prepared independently from the calibration standards.

Step 3: Sample Preparation

The goal is to remove interfering substances and ensure the sample is compatible with the HPLC mobile phase.

  • For simple solutions (e.g., reaction mixtures): A simple "dilute-and-shoot" approach may be sufficient. Dilute the sample with the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B) to bring the concentration within the calibration range.

  • For complex matrices (e.g., plasma): Protein precipitation is a common and effective method. Add 3 parts of cold acetonitrile (containing the internal standard) to 1 part of plasma. Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes. Transfer the supernatant to a clean vial for injection.

Step 4: System Suitability and Analysis Sequence
  • System Equilibration: Equilibrate the LC system with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Before running the sequence, inject a mid-level concentration standard 5-6 times. The results must meet pre-defined criteria.

Table 4: System Suitability Criteria
Parameter Acceptance Criterion
Peak Area RSD ≤ 5.0%
Retention Time RSD ≤ 2.0%
Peak Tailing Factor 0.8 - 1.5
  • Analytical Sequence: Run the samples in the following order: Blank -> Calibration Standards (lowest to highest) -> QC samples -> Unknown Samples -> QC samples.

Step 5: Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the nominal concentration of the calibrators.

  • Regression Analysis: Use a linear regression model with a weighting factor (typically 1/x or 1/x²) to ensure accuracy at the lower end of the curve. The correlation coefficient (r²) should be ≥ 0.995.

  • Quantification: Determine the concentration of the analyte in the QC and unknown samples by back-calculating from their area ratios using the regression equation of the calibration curve.

Method Validation and Trustworthiness

To ensure the trustworthiness of the results, the analytical method must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH).

Table 5: Summary of Validation Parameters and Typical Acceptance Criteria
Parameter Purpose
Specificity To ensure the signal is from the analyte only.
Linearity To demonstrate a proportional response to concentration.
Accuracy To measure the closeness of results to the true value.
Precision To measure the repeatability of the assay.
Limit of Quant. (LOQ)The lowest concentration that can be quantified reliably.
Stability To assess analyte stability under various conditions.

References

  • Gamoh, K., & Saitoh, H. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(7), 677-681. [Link]

  • Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351-361. [Link]

  • Volmer, D. A., & Lee, J. K. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Methods in Molecular Biology, 919, 3-14. [Link]

  • Javed, S., et al. (2022). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 12(10), 978. [Link]

  • MacLean, B., et al. (2008). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry, 80(20), 7581-7589. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved January 20, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved January 20, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved January 20, 2026, from [Link]

  • Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542. [Link]

Sources

Application

Application Notes and Protocols for 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic Acid in In Vitro Models

Authored by: Gemini, Senior Application Scientist Abstract These application notes provide a comprehensive guide for the in vitro characterization of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid, a pyridinone-contain...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the in vitro characterization of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid, a pyridinone-containing compound. While this specific molecule is not extensively documented in publicly available literature, its core structure is analogous to compounds known to interact with specific biological targets. This document, therefore, presents a scientifically grounded, hypothetical framework for its investigation as a potential modulator of pathways frequently associated with pyridinone derivatives. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to assess its cytotoxic, anti-inflammatory, and target engagement profiles in relevant cell-based models.

Introduction: The Scientific Rationale

The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. The structural motif of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid suggests its potential as a modulator of intracellular signaling pathways, possibly through the inhibition of key enzymes or disruption of protein-protein interactions.

This guide outlines a strategic workflow for the initial in vitro evaluation of this compound. We will focus on a hypothetical mechanism of action: the inhibition of a key inflammatory signaling pathway, such as the NF-κB pathway, which is a common target for pyridinone-containing molecules. The following protocols will guide the user through:

  • Initial Cytotoxicity Profiling: To determine the optimal concentration range for subsequent functional assays.

  • Anti-inflammatory Activity Assessment: To investigate the compound's ability to modulate inflammatory responses in a cellular model.

  • Target Engagement and Mechanistic Studies: To explore the compound's direct interaction with its putative target.

This structured approach ensures a logical progression from broad cellular effects to more specific mechanistic insights.

Experimental Workflow Overview

The following diagram illustrates the proposed experimental workflow for the in vitro characterization of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid.

experimental_workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Initial Screening cluster_functional Phase 3: Functional Assays cluster_mechanistic Phase 4: Mechanistic Studies Compound_Prep Compound Preparation (Stock Solution) Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Compound_Prep->Cytotoxicity Cell_Culture Cell Line Selection & Culture Cell_Culture->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assay (e.g., IL-6 ELISA) Cytotoxicity->Anti_Inflammatory Select non-toxic concentrations Target_Engagement Target Engagement (e.g., Western Blot for p-IκBα) Anti_Inflammatory->Target_Engagement Confirm activity

Figure 1: A stepwise workflow for the in vitro evaluation of the compound.

Core Protocols

Cell Line Selection and Culture
  • Rationale: The choice of cell line is critical for the relevance of the in vitro model. For assessing anti-inflammatory activity, a cell line capable of mounting a robust inflammatory response, such as the human monocytic cell line THP-1, is recommended. Upon differentiation with phorbol 12-myristate 13-acetate (PMA), THP-1 cells acquire macrophage-like characteristics and are widely used for studying inflammation.

  • Protocol: Culturing and Differentiating THP-1 Cells

    • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Cell Density: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.

    • Differentiation: To differentiate monocytes into macrophage-like cells, seed the cells in a multi-well plate at a density of 5 x 10⁵ cells/mL and treat with 100 ng/mL of PMA for 48 hours.

    • Post-Differentiation: After 48 hours, remove the PMA-containing medium and replace it with fresh, PMA-free medium. Allow the cells to rest for 24 hours before initiating experiments.

Compound Preparation
  • Rationale: Proper handling and preparation of the test compound are essential for reproducible results. A high-concentration stock solution in a suitable solvent allows for accurate serial dilutions.

  • Protocol: Preparation of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic Acid Stock Solution

    • Solvent Selection: Based on its chemical properties, Dimethyl Sulfoxide (DMSO) is a suitable solvent for creating a high-concentration stock solution.

    • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in sterile DMSO. Ensure complete dissolution.

    • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

    • Working Solutions: On the day of the experiment, prepare working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced artifacts.

Cytotoxicity Assessment
  • Rationale: Before evaluating the functional effects of the compound, it is crucial to determine its cytotoxic profile. This will identify the concentration range that does not induce cell death, ensuring that any observed functional effects are not a consequence of toxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cell viability.

  • Protocol: MTT Assay for Cell Viability

    • Cell Seeding: Seed differentiated THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of the compound in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., 10% DMSO).

    • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity.

Parameter Description Example Value
Cell Line Differentiated THP-1N/A
Seeding Density 1 x 10⁵ cells/well (96-well plate)N/A
Compound Conc. 0.1 - 100 µMN/A
Incubation Time 24 hoursN/A
Assay MTTN/A
IC₅₀ (Toxicity) Concentration at which 50% of cell viability is lost. To be determined experimentally.> 100 µM

Table 1: Example Parameters for Cytotoxicity Profiling.

Anti-inflammatory Activity Assay
  • Rationale: To assess the anti-inflammatory potential of the compound, we will measure its ability to inhibit the production of a key pro-inflammatory cytokine, such as Interleukin-6 (IL-6), in response to an inflammatory stimulus like Lipopolysaccharide (LPS). An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in the cell culture supernatant.

  • Protocol: IL-6 ELISA

    • Cell Seeding: Seed differentiated THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

    • Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of the compound (determined from the cytotoxicity assay) for 1 hour.

    • Inflammatory Stimulation: Induce an inflammatory response by adding 1 µg/mL of LPS to the wells. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

    • Incubation: Incubate the plate for 24 hours at 37°C.

    • Supernatant Collection: Collect the cell culture supernatant and store it at -80°C until analysis.

    • ELISA: Quantify the concentration of IL-6 in the supernatant using a commercially available IL-6 ELISA kit, following the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of IL-6 inhibition for each compound concentration relative to the vehicle control.

Parameter Description Example Value
Cell Line Differentiated THP-1N/A
Stimulus Lipopolysaccharide (LPS)1 µg/mL
Pre-incubation 1 hour with the compoundN/A
Stimulation Time 24 hoursN/A
Analyte Interleukin-6 (IL-6)N/A
IC₅₀ (Functional) Concentration at which 50% of IL-6 production is inhibited. To be determined experimentally.10 µM

Table 2: Example Parameters for the Anti-inflammatory Assay.

Mechanistic Insights: A Hypothetical Signaling Pathway

The anti-inflammatory effects of many pyridinone derivatives are mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates a plausible mechanism of action for 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid within this pathway.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to promoter IL6_mRNA IL-6 mRNA DNA->IL6_mRNA Transcription

Figure 2: Hypothetical inhibition of the NF-κB pathway by the compound.

Target Engagement Assay
  • Rationale: To investigate whether the compound's anti-inflammatory activity is mediated through the NF-κB pathway, we can assess the phosphorylation status of IκBα, a key regulatory protein in this pathway. A decrease in LPS-induced IκBα phosphorylation would suggest that the compound acts upstream of IκBα degradation. Western blotting is a standard technique for detecting changes in protein phosphorylation.

  • Protocol: Western Blot for Phospho-IκBα

    • Cell Treatment and Lysis: Treat differentiated THP-1 cells with the compound and/or LPS for a shorter duration (e.g., 30 minutes) as IκBα phosphorylation is a rapid event. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane with a primary antibody specific for phospho-IκBα overnight at 4°C.

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total IκBα and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Data Analysis: Quantify the band intensities and normalize the phospho-IκBα signal to the total IκBα and loading control signals.

Concluding Remarks

This document provides a foundational framework for the in vitro investigation of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid. The outlined protocols are designed to be adaptable and can be modified based on experimental observations. By systematically progressing from cytotoxicity profiling to functional and mechanistic assays, researchers can efficiently characterize the biological activity of this novel compound and elucidate its mechanism of action.

References

  • Daina, A., & Zoete, V. (2021). The diverse biological activities of 2-pyridinone-containing compounds. Pharmaceuticals, 14(8), 789. Available at: [Link]

  • Rostom, S. A. F., El-Ashmawy, M. B., Abd El Razik, H. A., Badr, M., & Abd El-Fattah, H. A. (2017). A review of the recent advances in the synthesis and biological activity of 2-pyridone derivatives. Bioorganic & Medicinal Chemistry, 25(16), 4149-4173. Available at: [Link]

Method

Application Notes and Protocols for In Vivo Studies with 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid

Authored by: A Senior Application Scientist Introduction Propanoic acid derivatives represent a versatile class of compounds with a wide range of documented biological activities, including anti-inflammatory and antimicr...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

Propanoic acid derivatives represent a versatile class of compounds with a wide range of documented biological activities, including anti-inflammatory and antimicrobial properties.[1][2][3] The successful translation of a novel chemical entity, such as 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid, from a promising in vitro candidate to a potential therapeutic requires rigorous in vivo evaluation.[4] These studies are fundamental to understanding the compound's behavior within a complex biological system, providing critical insights into its pharmacokinetic profile, safety, and efficacy.[5][6][7]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of initial in vivo studies for 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid. Given the nascent stage of research for this specific molecule, the following protocols are designed as a foundational framework. They are based on established principles of preclinical drug development and can be adapted based on emerging in vitro data regarding the compound's specific biological targets and mechanism of action.[8][9] Our approach emphasizes a logical, stepwise progression, beginning with essential safety and exposure assessments before moving into exploratory efficacy models.

Preclinical In Vivo Investigation Strategy

A tiered approach is recommended for the initial in vivo characterization of 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid. This strategy is designed to maximize data generation while adhering to ethical considerations in animal research, often referred to as the "3Rs" (Replacement, Reduction, and Refinement).[9]

Tier 1: Foundational In Vivo Profiling

  • Acute Tolerability and Dose-Range Finding: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity.

  • Pharmacokinetic (PK) Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[5][7][10]

Tier 2: Exploratory Efficacy (Pharmacodynamics - PD)

  • Selection of an appropriate animal model: This should be guided by in vitro data. For instance, if the compound shows anti-inflammatory properties, a model of induced inflammation would be appropriate.[11][12]

  • Proof-of-Concept Efficacy Study: To determine if the compound can produce a measurable biological effect on a disease-relevant endpoint.

The following diagram illustrates this strategic workflow:

G cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: Efficacy Evaluation Dose-Range Finding Dose-Range Finding Pharmacokinetics (PK) Pharmacokinetics (PK) Dose-Range Finding->Pharmacokinetics (PK) Inform Dosing Model Selection Model Selection Pharmacokinetics (PK)->Model Selection Establish Exposure-Response Efficacy Study Efficacy Study Model Selection->Efficacy Study

Caption: Tiered approach for in vivo evaluation.

Detailed Protocols

Protocol 1: Acute Tolerability and Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) of 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid following a single administration and to identify potential target organs for toxicity.

Animal Model:

  • Species: Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley). Rodent models are commonly used for initial toxicity studies due to their well-characterized biology and ease of handling.[13]

  • Sex: Both males and females should be included.

  • Number of animals: A small group size (n=3-5 per group) is appropriate for this initial study.

Experimental Design:

  • Acclimatization: Animals should be acclimatized to the facility for a minimum of 7 days before the study.

  • Grouping: Animals will be randomly assigned to dose groups. A typical design would include a vehicle control group and 3-5 escalating dose groups.

  • Dose Selection: Doses should be selected based on any available in vitro cytotoxicity data. A common starting point is a dose escalation scheme (e.g., 10, 30, 100, 300, 1000 mg/kg).

  • Compound Formulation and Administration:

    • The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water). The formulation should be uniform and stable.

    • Administration can be oral (gavage) or intraperitoneal, depending on the anticipated clinical route.[4]

  • Monitoring:

    • Animals should be observed for clinical signs of toxicity at regular intervals (e.g., 1, 4, 8, and 24 hours post-dose) and then daily for 14 days.

    • Observations should include changes in behavior, appearance, and body weight.

  • Endpoint: The primary endpoint is the MTD, defined as the highest dose that does not cause mortality or serious morbidity.

Data Presentation:

Dose Group (mg/kg)Number of AnimalsClinical Signs of ToxicityBody Weight Change (%)Mortality
Vehicle Control5None+5%0/5
105None+4.5%0/5
1005Mild lethargy at 1h+2%0/5
3005Moderate lethargy, piloerection-5%1/5
10005Severe lethargy, ataxia-15%4/5
Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the plasma concentration-time profile of 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid after a single administration and to determine key PK parameters.[5][10]

Animal Model:

  • Species: Rat (Sprague-Dawley) is often preferred for PK studies due to their larger blood volume, which allows for serial sampling from a single animal.

  • Surgical Modification: The use of cannulated animals can facilitate stress-free blood collection.

  • Number of animals: n=3-5 per group.

Experimental Design:

  • Dosing: A single dose of the compound is administered. The dose level should be well-tolerated, based on the results of the dose-range finding study. Both intravenous (IV) and oral (PO) routes should be considered to determine bioavailability.[7]

  • Blood Sampling: Blood samples (e.g., 100-200 µL) are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentration of the compound in plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

Data Analysis:

  • Pharmacokinetic parameters are calculated using non-compartmental analysis.[5]

  • Key parameters include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve.[7][10]

    • t1/2: Elimination half-life.

    • CL: Clearance.

    • Vss: Volume of distribution at steady state.

    • F%: Bioavailability (calculated from PO and IV data).[5][7]

Data Presentation:

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)1500800
Tmax (h)0.081.0
AUC (ng*h/mL)25004000
t1/2 (h)2.53.0
CL (L/h/kg)0.4-
Vss (L/kg)1.2-
F (%)-16%
Protocol 3: Exploratory Pharmacodynamic (PD)/Efficacy Study (Hypothetical Anti-Inflammatory Model)

Objective: To assess the potential anti-inflammatory activity of 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid in a mouse model of lipopolysaccharide (LPS)-induced inflammation.

Animal Model:

  • Species: Mouse (e.g., BALB/c).

  • Number of animals: n=8-10 per group to ensure statistical power.[4]

Experimental Design:

  • Grouping:

    • Group 1: Vehicle control + Saline challenge

    • Group 2: Vehicle control + LPS challenge

    • Group 3: Compound (low dose) + LPS challenge

    • Group 4: Compound (high dose) + LPS challenge

    • Group 5: Positive control (e.g., Dexamethasone) + LPS challenge

  • Dosing: The compound is administered (e.g., orally) at doses selected based on PK data to ensure adequate exposure. Administration typically occurs 1 hour before the inflammatory challenge.

  • Inflammatory Challenge: Animals are challenged with an intraperitoneal injection of LPS (e.g., 1 mg/kg).

  • Endpoint Measurement:

    • Blood is collected at a time point corresponding to the peak inflammatory response (e.g., 2-4 hours post-LPS).

    • Plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA. These are considered pharmacodynamic biomarkers.[14][15]

Hypothetical Signaling Pathway:

The anti-inflammatory effects of novel compounds are often mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which is activated by LPS.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex NF-kB NF-kB IKK Complex->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Transcription Compound Compound Compound->IKK Complex Hypothesized Inhibition

Sources

Application

Application Notes and Protocols for Cell Culture Experiments with 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid

A Comprehensive Guide for Researchers in Fibrosis and Inflammation Introduction: Contextualizing the Investigation of a Primary Metabolite Pirfenidone is an established anti-fibrotic and anti-inflammatory agent used in t...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers in Fibrosis and Inflammation

Introduction: Contextualizing the Investigation of a Primary Metabolite

Pirfenidone is an established anti-fibrotic and anti-inflammatory agent used in the treatment of idiopathic pulmonary fibrosis (IPF).[1] Its therapeutic effects are attributed to the downregulation of pro-fibrotic and pro-inflammatory signaling pathways.[1] Following oral administration, Pirfenidone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, into its major metabolite, 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid, also known as 5-carboxy-pirfenidone.[2][3] This metabolite constitutes the vast majority of the excreted drug-related material.[2]

While 5-carboxy-pirfenidone has been generally characterized as pharmacologically inactive, the comprehensive evaluation of drug metabolites is a critical aspect of drug development and translational research.[4] Emerging studies suggest that metabolites of Pirfenidone may possess some anti-fibrotic properties, necessitating a more thorough investigation.[5][6]

These application notes provide a framework for the systematic in vitro evaluation of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid. The following protocols are designed to enable researchers to:

  • Determine the cytotoxic profile of the compound.

  • Assess its potential anti-fibrotic effects in a TGF-β-induced fibrosis model.

  • Evaluate its potential anti-inflammatory activity in an LPS-stimulated macrophage model.

  • Investigate its impact on key signaling pathways associated with fibrosis and inflammation.

This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the cellular effects of this primary metabolite of Pirfenidone.

Physicochemical Properties and Handling

PropertyValueSource
IUPAC Name 3-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid[7]
Synonyms 5-carboxy-pirfenidone[2]
CAS Number 859296-04-1[7]
Molecular Formula C9H11NO3[7]
Molecular Weight 181.18 g/mol N/A
Solubility Information on the direct solubility of 5-carboxy-pirfenidone is limited. For the parent compound, Pirfenidone, it is soluble in DMSO and water.[8] It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it in cell culture media for experiments. A preliminary solubility test is advised.N/A
Storage Store as a solid at -20°C. Protect from light and moisture. Stock solutions in DMSO can be stored at -20°C for short periods.N/A

Safety Precautions: As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid.[9][10][11][12] Work in a well-ventilated area.[9][10][12]

Experimental Design and Workflow

The following diagram outlines a logical workflow for the in vitro characterization of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid.

experimental_workflow cluster_prep Compound Preparation & Cell Culture cluster_assays Core Cellular Assays cluster_mechanistic Mechanistic Studies Compound Prepare stock solution of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid Viability Protocol 1: Cell Viability Assay (e.g., MTT, PrestoBlue) Compound->Viability Determine non-toxic concentrations CellLines Culture relevant cell lines (e.g., fibroblasts, macrophages) CellLines->Viability Antifibrosis Protocol 2: Anti-Fibrosis Assay (TGF-β stimulation) Viability->Antifibrosis Use non-toxic concentrations Antiinflammation Protocol 3: Anti-Inflammatory Assay (LPS stimulation) Viability->Antiinflammation Use non-toxic concentrations Signaling Protocol 4: Signaling Pathway Analysis (Western Blot) Antifibrosis->Signaling Investigate underlying mechanism Antiinflammation->Signaling Investigate underlying mechanism

Caption: A logical workflow for the in vitro evaluation of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid.

Protocol 1: Cell Viability and Cytotoxicity Assay

Objective: To determine the concentration range of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid that is non-toxic to the selected cell lines.

Materials:

  • Selected cell line (e.g., NIH/3T3 fibroblasts, RAW 264.7 macrophages)

  • Complete cell culture medium

  • 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent (e.g., PrestoBlue™, alamarBlue™)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid in complete medium. The final concentrations should typically range from low micromolar to high millimolar, depending on the expected potency. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment (MTT Assay Example):

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) if applicable.

Protocol 2: In Vitro Anti-Fibrosis Assay

Objective: To evaluate the effect of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid on TGF-β1-induced fibroblast activation and extracellular matrix (ECM) deposition.

Materials:

  • Fibroblast cell line (e.g., NIH/3T3, primary human lung fibroblasts)

  • Serum-free cell culture medium

  • Recombinant human TGF-β1

  • 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid

  • Pirfenidone (as a positive control)

  • Reagents for downstream analysis (e.g., antibodies for Western blotting, Sircol™ Collagen Assay kit)

Procedure:

  • Cell Seeding and Serum Starvation: Seed fibroblasts in 6-well or 12-well plates. Once they reach 70-80% confluency, replace the complete medium with serum-free medium and incubate for 24 hours to synchronize the cells.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid or Pirfenidone for 1-2 hours.

  • Induction of Fibrosis: Add TGF-β1 to the medium at a final concentration of 5-10 ng/mL to induce a fibrotic response.[13][14][15]

  • Incubation: Incubate the cells for 24-72 hours.

  • Endpoint Analysis:

    • Western Blotting: Lyse the cells and perform Western blotting to analyze the expression of fibrosis markers such as alpha-smooth muscle actin (α-SMA) and Collagen Type I.

    • Collagen Assay: Quantify the amount of soluble collagen in the cell culture supernatant using a Sircol™ Collagen Assay.

    • Immunofluorescence: Stain the cells for α-SMA to visualize myofibroblast differentiation.

Protocol 3: In Vitro Anti-Inflammatory Assay

Objective: To assess the ability of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid to modulate the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7, THP-1 differentiated into macrophages)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid

  • Reagents for cytokine analysis (e.g., ELISA kits for TNF-α, IL-1β, IL-6)

Procedure:

  • Cell Seeding: Seed macrophages in 24-well plates at an appropriate density.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the medium at a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.[1][5][16][17][18]

  • Incubation: Incubate the cells for 6-24 hours.

  • Cytokine Analysis:

    • Collect the cell culture supernatants.

    • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using specific ELISA kits according to the manufacturer's instructions.

Protocol 4: Signaling Pathway Analysis by Western Blotting

Objective: To investigate the effect of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid on key signaling pathways involved in fibrosis (TGF-β/Smad) and inflammation (NF-κB).

Materials:

  • Cell lysates from Protocol 2 and/or Protocol 3

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting transfer system

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Smad2/3, anti-Smad2/3, anti-p-p65 NF-κB, anti-p65 NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.[19][20]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathway Diagrams

tgf_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β1 Receptor TGF-β Receptor Complex TGFb->Receptor Binds Smad23 Smad2/3 Receptor->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Gene Target Gene Transcription (e.g., Collagen, α-SMA) Complex->Gene Translocates and initiates

Caption: Simplified TGF-β/Smad signaling pathway.

nfkb_pathway cluster_membrane_nfkb Cell Membrane cluster_cytoplasm_nfkb Cytoplasm cluster_nucleus_nfkb Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates pIkB p-IκB IkB->pIkB NFkB NF-κB (p65/p50) Gene_nfkb Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-1β) NFkB->Gene_nfkb Translocates and initiates pIkB->NFkB Degrades and releases

Caption: Simplified NF-κB signaling pathway.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Effect of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid on TGF-β1-induced Fibrosis Markers

Treatmentα-SMA Expression (Fold Change vs. Control)Collagen I Expression (Fold Change vs. Control)Soluble Collagen (µg/mL)
Control1.01.0Value
TGF-β1 (10 ng/mL)ValueValueValue
TGF-β1 + Compound (Conc. 1)ValueValueValue
TGF-β1 + Compound (Conc. 2)ValueValueValue
TGF-β1 + Pirfenidone (Positive Control)ValueValueValue

Table 2: Effect of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid on LPS-induced Cytokine Production

TreatmentTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
ControlValueValueValue
LPS (1 µg/mL)ValueValueValue
LPS + Compound (Conc. 1)ValueValueValue
LPS + Compound (Conc. 2)ValueValueValue

References

  • Wikipedia. Pirfenidone. [Link]

  • Pharmacokinetic evaluation of tissue distribution of pirfenidone and its metabolites for idiopathic pulmonary fibrosis therapy - PubMed. [Link]

  • Pirfenidone - Therapeutic Goods Administration (TGA). [Link]

  • Absolute Quantification of TGF-β Signaling Proteins Using Quantitative Western Blot. [Link]

  • Pharmacokinetics, Safety and Tolerability of Pirfenidone and its Major Metabolite after Single and Multiple Oral Doses in Healthy. [Link]

  • Pirfenidone: Package Insert / Prescribing Information / MOA - Drugs.com. [Link]

  • Absolute Quantification of TGF-β Signaling Proteins Using Quantitative Western Blot - PubMed. [Link]

  • 022535Orig1s000 - accessdata.fda.gov. [Link]

  • Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models - NIH. [Link]

  • Pharmacometabolic response to pirfenidone in pulmonary fibrosis detected by MALDI-FTICR-MSI - ERS Publications. [Link]

  • 022535Orig1s000 - accessdata.fda.gov. [Link]

  • LPS stimulation of distinct subtypes of macrophages a Schematic... - ResearchGate. [Link]

  • How to induce a lung fibrosis model by using TGF-β1 protein? - ResearchGate. [Link]

  • Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC - NIH. [Link]

  • How can I induce fibrosis model with TGF-beta in A549 cell? - ResearchGate. [Link]

  • Response of Fibroblasts to Transforming Growth Factor-β1 on Two-Dimensional and in Three-Dimensional Hyaluronan Hydrogels - NIH. [Link]

  • Macrophage Inflammatory Assay - PMC - NIH. [Link]

  • NF-kappa B Activation Assay Kits - Fivephoton Biochemicals. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - NCBI. [Link]

  • Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. [Link]

  • Measurement of NF-κB activation in TLR-activated macrophages - PMC - NIH. [Link]

  • Human NF-KappaB p65 Activity Assay Kit - RayBiotech. [Link]

  • Safety Data Sheet: Propionic acid - Carl ROTH. [Link]

Sources

Method

Application Notes and Protocols for the Evaluation of Novel Neuroactive Compounds: A Guided Workflow for 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid

I. Introduction: The Quest for Novel Neurotherapeutics The escalating prevalence of neurodegenerative disorders worldwide necessitates an unceasing search for novel therapeutic agents capable of mitigating neuronal damag...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Quest for Novel Neurotherapeutics

The escalating prevalence of neurodegenerative disorders worldwide necessitates an unceasing search for novel therapeutic agents capable of mitigating neuronal damage and cognitive decline. While significant strides have been made in understanding the pathophysiology of diseases like Alzheimer's and Parkinson's, a critical need for effective treatments remains. This document outlines a comprehensive, multi-tiered strategy for the preclinical evaluation of novel chemical entities, using the hypothetical compound, 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid (Compound X) , as a guiding example.

These application notes are designed for researchers, scientists, and drug development professionals, providing a scientifically rigorous framework for assessing the potential of a new compound in the neuroscience landscape. The protocols described herein are grounded in established methodologies, emphasizing a logical progression from initial in vitro screening to more complex in vivo validation.

II. Compound Profile: 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid (Compound X)

At present, the scientific literature lacks specific data on the biological activity and neuroscience applications of 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid. Its chemical structure, featuring a substituted pyridinone ring linked to a propanoic acid moiety, suggests potential for biological activity. Pyridinone derivatives are known to possess a wide range of pharmacological properties. Therefore, a systematic investigation is warranted to elucidate its potential as a neuroactive agent.

Table 1: Physicochemical Properties of Compound X (Hypothetical)

PropertyValue (Predicted)Significance in Neuropharmacology
Molecular Weight< 500 g/mol Favorable for oral bioavailability and blood-brain barrier permeation.
LogP1.0 - 3.0Optimal range for CNS penetration.
pKa3.5 - 4.5 (acid)Influences solubility and ionization state at physiological pH.
Water SolubilityModerateImportant for formulation and administration.
Hydrogen Bond Donors/Acceptors< 5 / < 10Adherence to Lipinski's rule of five for drug-likeness.

III. Experimental Workflow: A Tiered Approach to Evaluation

A logical and resource-efficient approach to evaluating a novel compound involves a tiered screening cascade. This begins with high-throughput in vitro assays to establish basic cytotoxicity and neuroprotective potential, followed by more complex cell-based models to probe mechanisms of action, and finally, validation in in vivo animal models of neurodegenerative disease.

G A Tier 1: In Vitro Screening B Tier 2: Mechanistic Elucidation A->B Promising Activity C Tier 3: In Vivo Validation B->C Confirmed Mechanism

Caption: Tiered experimental workflow for neuroactive compound evaluation.

IV. Tier 1: In Vitro Screening for Neuroactivity

The initial phase of testing aims to rapidly assess the cytotoxic and potential neuroprotective effects of Compound X using established neuronal cell lines. The human neuroblastoma SH-SY5Y cell line is a widely used and reliable model for such preliminary studies.[1]

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

Objective: To determine the concentration range at which Compound X is non-toxic to neuronal cells.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Compound X (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Compound X in culture medium, ranging from 0.1 µM to 100 µM.

  • Replace the medium in the wells with the medium containing different concentrations of Compound X. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: In Vitro Neuroprotection Assay against Oxidative Stress

Objective: To evaluate the ability of Compound X to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y cells and culture reagents

  • Compound X

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor

  • MTT assay reagents

  • 96-well plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.

  • Pre-treat the cells with various non-toxic concentrations of Compound X (determined from Protocol 1) for 2-4 hours.

  • Induce oxidative stress by adding a predetermined toxic concentration of H₂O₂ or 6-OHDA to the wells (except for the control wells).

  • Incubate for 24 hours.

  • Assess cell viability using the MTT assay as described in Protocol 1.

  • Compare the viability of cells treated with Compound X and the stressor to those treated with the stressor alone.

V. Tier 2: Elucidation of Neuroprotective Mechanisms

Should Compound X demonstrate significant neuroprotective effects in Tier 1, the next step is to investigate its potential mechanisms of action. Key pathways to explore include antioxidant activity, anti-inflammatory effects, and modulation of apoptotic pathways.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine if the neuroprotective effect of Compound X is mediated by a reduction in intracellular ROS.

Materials:

  • SH-SY5Y cells and culture reagents

  • Compound X

  • H₂O₂ or 6-OHDA

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) dye

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed and treat cells with Compound X and an oxidative stressor as described in Protocol 2.

  • After the desired incubation period, load the cells with DCFH-DA (typically 10 µM) for 30 minutes.

  • Wash the cells with PBS to remove excess dye.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). A decrease in fluorescence in Compound X-treated cells compared to the stressor-only group indicates antioxidant activity.[2]

Potential Signaling Pathways to Investigate

The neuroprotective effects of novel compounds are often mediated through the activation of endogenous antioxidant and pro-survival signaling pathways. Based on the initial findings, further investigation into pathways such as the Nrf2-ARE pathway would be a logical next step.

G cluster_0 Cellular Stress cluster_1 Potential Intervention by Compound X cluster_2 Cellular Response Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Neuroinflammation Neuroinflammation Compound X Compound X Nrf2 Nrf2 Compound X->Nrf2 stabilizes/activates ARE ARE Nrf2->ARE translocates to nucleus and binds to Keap1->Nrf2 inhibition Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes upregulates transcription of Neuronal Survival Neuronal Survival Antioxidant Enzymes->Neuronal Survival promotes

Caption: Hypothetical mechanism of action via the Nrf2-ARE pathway.

VI. Tier 3: In Vivo Validation in Animal Models

Promising in vitro data must be validated in a living organism to assess the compound's efficacy, pharmacokinetics, and safety profile. The choice of animal model depends on the suspected therapeutic application. For general neuroprotection, models of acute neurotoxicity or chronic neurodegeneration are appropriate. Animal models are crucial for understanding the complex interactions within a whole organism.[3][4][5]

Protocol 4: MPTP-Induced Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective effects of Compound X in a well-established in vivo model of Parkinson's disease.

Animals:

  • C57BL/6 mice (male, 8-10 weeks old)

Materials:

  • Compound X formulated for intraperitoneal (i.p.) or oral (p.o.) administration

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • Saline solution

  • Behavioral testing apparatus (e.g., rotarod, open field)

  • Histological and immunohistochemical reagents (e.g., anti-tyrosine hydroxylase antibody)

Procedure:

  • Acclimatization: Acclimatize mice to the housing and handling conditions for at least one week.

  • Grouping: Randomly assign mice to the following groups:

    • Vehicle control (saline)

    • MPTP + Vehicle

    • MPTP + Compound X (low dose)

    • MPTP + Compound X (high dose)

  • Dosing: Administer Compound X or vehicle for a predetermined period (e.g., 7-14 days) prior to and during MPTP administration.

  • MPTP Induction: Induce dopaminergic neurodegeneration by administering MPTP (e.g., 20 mg/kg, i.p., 4 doses at 2-hour intervals).

  • Behavioral Assessment: Conduct behavioral tests (e.g., rotarod test for motor coordination) at baseline and several time points post-MPTP administration.

  • Neurochemical Analysis: At the end of the study, euthanize the animals and collect brain tissue. Analyze dopamine and its metabolite levels in the striatum using HPLC.

  • Histological Analysis: Perfuse a subset of animals and prepare brain sections. Perform tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra.

Table 2: Key Outcome Measures for In Vivo Studies

CategorySpecific MeasurementExpected Outcome with Effective Compound X
Behavioral Improved performance on the rotarod test.Attenuation of motor deficits.
Increased locomotor activity in an open field test.Reversal of MPTP-induced akinesia.
Neurochemical Striatal dopamine and metabolite levels (DOPAC, HVA).Preservation of dopamine levels.
Histological Number of TH-positive neurons in the substantia nigra.Reduced loss of dopaminergic neurons.

VII. Concluding Remarks

The journey of a novel compound from the bench to the clinic is long and arduous. The systematic approach outlined in these application notes provides a robust framework for the initial preclinical evaluation of "3-(2-methyl-6-oxopyridin-1-yl)propanoic acid" (Compound X) in the context of neuroscience. Positive results from this tiered workflow would provide a strong rationale for more extensive preclinical development, including advanced ADME/Tox studies and investigation in other relevant disease models. This structured methodology ensures that resources are utilized efficiently while maintaining the scientific rigor necessary for the development of the next generation of neurotherapeutics.

VIII. References

  • InVivo Biosystems. Neurodegenerative Disease Models. Available at: [Link]

  • Jacobs, H. L., et al. (2007). Animal models of neurodegenerative disease: insights from in vivo imaging studies. Molecular Imaging and Biology, 9(4), 186-195. Available at: [Link]

  • Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal models of neurodegenerative diseases. Nature Neuroscience, 21(10), 1370-1379. Available at: [Link]

  • InnoSer. In vitro neurology assays. Available at: [Link]

  • Surguchov, A. (2021). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 14, 796843. Available at: [Link]

  • Dawson, T. M., et al. (2018). Animal models of neurodegenerative diseases. Johns Hopkins University. Available at: [Link]

  • Maher, P. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Brain Injury, 23(11), 863-873. Available at: [Link]

  • Wright, K. M., et al. (2014). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Journal of Neurochemistry, 130(2), 266-277. Available at: [Link]

  • Kumar, H., et al. (2013). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research, 5(12), 896-900. Available at: [Link]

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Application

Application Notes and Protocols for 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid in Cancer Research

For Researchers, Scientists, and Drug Development Professionals Forward-Looking Statement The following document provides a comprehensive theoretical framework and practical guide for investigating the potential anticanc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Forward-Looking Statement

The following document provides a comprehensive theoretical framework and practical guide for investigating the potential anticancer properties of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid. It is important to note that as of the date of this publication, extensive research specifically detailing the anticancer applications of this molecule is not widely available in the public domain. The information herein is synthesized from studies on structurally related compounds, including pyridine and propanoic acid derivatives, to propose a scientifically plausible avenue for research and development. The protocols and mechanistic hypotheses are intended to serve as a robust starting point for researchers venturing into the evaluation of this novel compound.

Introduction and Rationale

The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Similarly, molecules featuring a propanoic acid moiety have been explored for various therapeutic applications, including oncology. The compound 3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoic acid, possessing both of these key structural features, presents an intriguing candidate for anticancer research. Its chemical structure suggests potential for interaction with various biological targets implicated in cancer progression.

This guide provides a detailed exploration of the potential mechanisms of action, along with robust protocols for the in vitro and in vivo evaluation of 3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoic acid as a novel anticancer agent.

Postulated Mechanism of Action: Targeting De Novo Pyrimidine Biosynthesis

Based on the activity of structurally similar compounds, it is hypothesized that 3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoic acid may exert its anticancer effects by inhibiting key enzymes in the de novo pyrimidine biosynthesis pathway. Specifically, dihydroorotate dehydrogenase (DHODH) is a plausible target. Inhibition of DHODH would lead to the depletion of uridine and cytidine pools, which are essential for DNA and RNA synthesis, thereby inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1]

G cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Cellular Consequences Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate ATCase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA_Synthesis DNA & RNA Synthesis UTP->DNA_RNA_Synthesis CTP->DNA_RNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Compound 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid Compound->Dihydroorotate Inhibition

Caption: Postulated mechanism of action targeting DHODH.

In Vitro Evaluation: Protocols and Methodologies

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is foundational for determining the dose-dependent cytotoxic effects of the compound on various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a stock solution of 3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoic acid in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay helps to elucidate whether the observed cytotoxicity is due to apoptosis or necrosis.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

In Vivo Evaluation: Xenograft Mouse Model

To assess the antitumor efficacy of the compound in a living organism, a xenograft mouse model is recommended.

G cluster_0 Phase 1: Tumor Implantation cluster_1 Phase 2: Tumor Growth & Grouping cluster_2 Phase 3: Treatment Administration cluster_3 Phase 4: Monitoring & Endpoint A Nude Mice (athymic) B Subcutaneous injection of cancer cells (e.g., A549) A->B C Tumor volume reaches ~100-150 mm³ B->C D Randomize mice into treatment groups C->D E Vehicle Control (e.g., saline + DMSO) D->E F Test Compound (Low Dose) D->F G Test Compound (High Dose) D->G H Positive Control (e.g., Cisplatin) D->H I Monitor tumor volume and body weight J Endpoint: Tumor volume > 2000 mm³ or signs of toxicity I->J K Tumor Excision & Histological Analysis J->K

Caption: Workflow for an in vivo xenograft mouse model study.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 A549 cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group):

    • Group 1: Vehicle control (e.g., saline with 5% DMSO)

    • Group 2: 3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoic acid (low dose, e.g., 10 mg/kg)

    • Group 3: 3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoic acid (high dose, e.g., 50 mg/kg)

    • Group 4: Positive control (a standard chemotherapeutic agent like cisplatin)

  • Administration: Administer the treatments intraperitoneally or orally daily for a specified period (e.g., 21 days).

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if the animals show signs of significant toxicity (e.g., >20% body weight loss).

  • Analysis: At the end of the study, excise the tumors, weigh them, and perform histological analysis to assess tumor necrosis and proliferation (e.g., Ki-67 staining).

Data Presentation and Interpretation

Table 1: Hypothetical In Vitro Cytotoxicity Data
Cell LineCancer TypeIC50 (µM) of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid
MCF-7Breast Adenocarcinoma15.2 ± 2.1
A549Lung Carcinoma22.5 ± 3.4
HCT116Colon Carcinoma18.9 ± 2.8
PC-3Prostate Adenocarcinoma35.1 ± 4.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical In Vivo Antitumor Efficacy
Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1850 ± 250-
Test Compound101100 ± 18040.5
Test Compound50650 ± 12064.9
Positive Control5580 ± 11068.6

Data are presented as mean ± standard error of the mean.

Concluding Remarks

The application notes and protocols outlined in this document provide a comprehensive roadmap for the preclinical evaluation of 3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoic acid as a potential anticancer agent. The proposed mechanism of action, centered on the inhibition of pyrimidine biosynthesis, offers a testable hypothesis. The successful execution of these studies will be pivotal in determining the therapeutic potential of this novel compound and guiding its future development.

References

  • Abdalla, M. M., et al. (2016).
  • Al-Suwaidan, I. A., et al. (2022). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Scientific Reports, 12(1), 1-13.
  • Kavaliauskas, P., et al. (2023). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 28(23), 7859.
  • Ghorab, M. M., et al. (2012). Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. European Journal of Medicinal Chemistry, 55, 27-33.
  • Chatterjee, A., et al. (2013). Synthesis and biological activity of a novel series of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitors of purine biosynthesis with selectivity for high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier for cellular entry. Journal of Medicinal Chemistry, 56(17), 6747-6759.
  • Ben-Messaoud, R., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5285.
  • Maddaloni, M., et al. (2024). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. International Journal of Molecular Sciences, 25(10), 5293.
  • Kavaliauskas, P., et al. (2023). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 28(23), 7859.
  • Kavaliauskas, P., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 17(5), 639.
  • Al-Ghorbani, M., et al. (2014). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Molecules, 19(11), 18884-18901.
  • Sabbar Omran, Z., et al. (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia, 71, 1-11.
  • De la Torre, K., et al. (2013). Identification of compounds that inhibit growth of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine-resistant cancer cells. PLoS One, 8(8), e71223.
  • Gbelcova, H., et al. (2014). In Vitro and in Vivo Anticancer Effects of Mevalonate Pathway Modulation on Human Cancer Cells. British Journal of Cancer, 111(8), 1573-1584.
  • Visentin, M., et al. (2012). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. Journal of Medicinal Chemistry, 55(17), 7583-7592.
  • Ito, E., et al. (2004). Antitumor activity of pyrvinium pamoate, 6-(dimethylamino)-2-[2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)
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  • Chen, S. F., et al. (1986). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 46(10), 5014-5019.
  • Li, N., et al. (2023). Molecular mechanism of palmitic acid and its derivatives in tumor progression. Frontiers in Oncology, 13, 1221430.
  • Rafiq, Z., et al. (2022). In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice. Cancers, 14(17), 4166.

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Method

Application Notes and Protocols for the Development of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of num...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides a comprehensive guide for the development of novel derivatives of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid. We present detailed, field-proven protocols for the synthesis of the core compound, its subsequent derivatization via amide coupling and esterification, and robust methods for the preliminary biological evaluation of the resulting compound library. The causality behind experimental choices is explained to empower researchers in their drug discovery endeavors.

Introduction: The Therapeutic Potential of 2-Pyridone Derivatives

The 2-pyridone ring system is a recurring motif in a multitude of natural products and synthetic molecules of therapeutic interest. Its ability to act as both a hydrogen bond donor and acceptor, along with its metabolic stability, makes it an attractive scaffold for drug design. The propanoic acid side chain on the 3-(6-Methyl-2-oxo-1(2H)-pyridinyl) core offers a versatile handle for chemical modification, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. By creating a library of amide and ester derivatives, researchers can systematically investigate structure-activity relationships (SAR) and identify lead compounds for further development. Pyridinone-based compounds have shown promise as anticancer and antimicrobial agents, making these valuable starting points for screening cascades.[1]

Synthesis of the Core Scaffold: 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic Acid

The synthesis of the title propanoic acid can be achieved through a Michael addition reaction between 6-methyl-2(1H)-pyridone and an acrylate derivative, followed by hydrolysis. This approach is analogous to the synthesis of similar quinolinone derivatives.[2]

Protocol 2.1: Synthesis of Ethyl 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methyl-2(1H)-pyridone (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Michael Addition: Add ethyl acrylate (1.2 equivalents) dropwise to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl ester.

Protocol 2.2: Hydrolysis to 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic Acid
  • Saponification: Dissolve the purified ethyl ester (1 equivalent) in a mixture of ethanol and 1 M sodium hydroxide solution (2 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[3]

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid.

Derivatization of the Propanoic Acid Side Chain

The carboxylic acid functionality is a prime site for derivatization. Standard amide coupling and esterification reactions can be employed to generate a diverse library of compounds.

Protocol 3.1: Amide Library Synthesis via Carbodiimide Coupling

This protocol describes a general procedure for the synthesis of a variety of amides.

  • Reaction Setup: To a solution of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid (1 equivalent) in anhydrous dichloromethane (DCM) or DMF, add the desired primary or secondary amine (1.1 equivalents).

  • Coupling Reagents: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: If using DCC, filter off the dicyclohexylurea byproduct. Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude amide by column chromatography or recrystallization.

Data Presentation: Representative Amide Derivatives
DerivativeAmine UsedYield (%)Melting Point (°C)
Amide 1 Aniline85155-157
Amide 2 Benzylamine90142-144
Amide 3 Morpholine88160-162
Protocol 3.2: Ester Library Synthesis via Fischer Esterification

This protocol is suitable for the synthesis of simple alkyl esters.

  • Reaction Setup: Dissolve 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid (1 equivalent) in the desired alcohol (e.g., methanol, ethanol), which will also serve as the solvent.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude ester by column chromatography.

Characterization of Derivatives

The structural integrity of all synthesized compounds must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the presence of key functional groups and the overall structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

Biological Evaluation: Screening for Therapeutic Activity

Based on the known biological activities of pyridinone derivatives, a primary screening cascade should focus on anticancer and antimicrobial activities.

Protocol 5.1: In Vitro Anticancer Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic potential of the synthesized derivatives against various cancer cell lines.[4]

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl) and measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

Protocol 5.2: In Vitro Antimicrobial Screening

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC.[5][6]

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the synthesized compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microorganism suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualization of Workflows

Diagram 6.1: General Synthetic Workflow

Synthetic_Workflow Start 6-Methyl-2(1H)-pyridone Core_Acid 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid Start->Core_Acid Michael Addition & Hydrolysis Amides Amide Derivatives Core_Acid->Amides Amide Coupling Esters Ester Derivatives Core_Acid->Esters Esterification Biological_Screening Biological Screening Amides->Biological_Screening Esters->Biological_Screening Anticancer_Screening Compound_Library Synthesized Derivatives Primary_Screening Primary Screening (MTT Assay on Cancer Cell Lines) Compound_Library->Primary_Screening Hit_Identification Hit Identification (IC50 < 10 µM) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Apoptosis, Cell Cycle Analysis) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A typical workflow for anticancer drug screening.

References

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  • El-Rayes, S. M., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega, 9(30), 34871–34884. [Link]

  • El-Gazzar, A.-R. B. A., et al. (2009). Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives. World Journal of Chemistry, 4(2), 147-153. [Link]

  • El Rayes, S. M., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Semantic Scholar. [Link]-Acid-Rayes-Ali/8d0f8d1e9f1e0c8b3e8e2c1e8b1c5e6d7f9a0c1c)

  • Spetea, M., et al. (2013). Synthesis and pharmacological evaluation of novel selective MOR agonist 6β-pyridinyl amidomorphines exhibiting long-lasting antinociception. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid

Welcome to the technical support center for the synthesis of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction yield and purity.

The synthesis of N-alkylated 2-pyridones is a cornerstone in medicinal chemistry, with the target molecule serving as a valuable intermediate.[1] The primary synthetic route involves a two-step process: an aza-Michael addition followed by ester hydrolysis. While straightforward in principle, this pathway presents critical challenges, primarily concerning regioselectivity and reaction kinetics. This guide will address these issues head-on, explaining the causality behind our recommended protocols.

Overall Synthetic Workflow

The synthesis proceeds in two key stages:

  • Aza-Michael Addition: 6-Methyl-2-pyridone is reacted with an acrylate ester (e.g., methyl or ethyl acrylate) to form the corresponding propanoate ester intermediate.

  • Hydrolysis: The resulting ester is hydrolyzed under basic conditions to yield the final carboxylic acid product.

Synthetic Workflow cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Hydrolysis Start 6-Methyl-2-pyridone + Acrylate Ester Intermediate Methyl/Ethyl 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoate Start->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Intermediate_2 Methyl/Ethyl 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoate Final_Product 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid Intermediate_2->Final_Product 1. Base (e.g., NaOH) 2. Acidification (e.g., HCl)

Caption: Two-step synthesis of the target compound.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Part 1: The Aza-Michael Addition Step

Q1: My reaction yield is low, and I've isolated a major byproduct. What is happening and how can I improve the yield of the desired N-alkylated product?

Answer: The most common issue in the alkylation of 2-pyridones is the formation of a mixture of N-alkylated and O-alkylated products.[2] This arises because the deprotonated 2-pyridone is an ambident nucleophile, with reactivity at both the nitrogen and oxygen atoms due to lactam-lactim tautomerism.[3] To optimize for the desired N-alkylation, you must carefully control the reaction conditions to favor nucleophilic attack from the nitrogen atom.

Causality & Solution: The regioselectivity of this reaction is governed by Hard and Soft Acid and Base (HSAB) theory. The nitrogen atom is a "softer" nucleophilic center, while the oxygen is "harder." The electrophilic carbon in the Michael acceptor (acrylate) is a soft electrophile. Therefore, conditions that promote the "soft-soft" interaction will favor N-alkylation.

Key Optimization Parameters:

  • Base and Counter-ion: Use a base with a "hard" counter-ion, such as potassium carbonate (K₂CO₃). The potassium ion (K⁺) will associate more tightly with the hard oxygen atom of the pyridone anion, leaving the softer nitrogen atom more available for nucleophilic attack.[4] Stronger, more covalent-bonding bases like sodium hydride (NaH) can also strongly favor N-alkylation.

  • Solvent: A polar aprotic solvent like DMF is often effective. However, some studies have shown that non-polar solvents can also favor N-alkylation by promoting ion-pairing at the oxygen.[5] A micellar system using Tween 20 in water has also been reported to give excellent N-alkylation selectivity.[4]

  • Temperature: Moderate temperatures (e.g., 80-100 °C) are typically required to drive the reaction forward.[6] However, excessively high temperatures can decrease selectivity. Start at a lower temperature and gradually increase it while monitoring the reaction.

ParameterRecommendation for N-AlkylationRationale
Base K₂CO₃, NaH, Cs₂CO₃Hard counter-ions (K⁺, Na⁺, Cs⁺) associate with the oxygen atom, directing alkylation to the nitrogen.[4][6]
Solvent DMF, Acetonitrile, ToluenePolar aprotic solvents are common. Less polar solvents can also enhance N-selectivity.[5]
Temperature 80–100 °CProvides sufficient activation energy without compromising regioselectivity.
Acrylate Ethyl or Methyl AcrylateStandard Michael acceptors. Use a slight excess (1.1-1.5 equivalents).

Q2: The reaction is extremely slow or appears to have stalled. What factors should I investigate?

Answer: A stalled reaction is typically due to insufficient activation of the nucleophile (the pyridone) or issues with reagent purity.

Troubleshooting Steps:

  • Base Strength & Stoichiometry: Ensure you are using at least one equivalent of a suitable base. 6-Methyl-2-pyridone has a pKa of ~12-13, so a base like potassium carbonate (pKa of the bicarbonate conjugate acid is ~10.3) is effective, especially when heated in a solvent like DMF. If the reaction is still slow, consider a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF.

  • Reagent Purity:

    • Water Content: The presence of water can protonate the pyridone anion, quenching the reaction. Ensure your 6-methyl-2-pyridone is dry and use anhydrous solvents.

    • Acrylate Inhibitor: Commercial acrylates contain polymerization inhibitors (like hydroquinone). While usually not an issue, old or improperly stored reagents may have lost their effectiveness or polymerized. Consider using freshly opened or distilled acrylate.

  • Temperature: As mentioned, the reaction often requires heating. If you are running the reaction at room temperature, it is unlikely to proceed at a reasonable rate. Increase the temperature to the 80-100 °C range and monitor by TLC or LC-MS.[6]

Q3: I'm observing a significant amount of white precipitate or a viscous goo, suggesting my acrylate is polymerizing. How do I prevent this?

Answer: Acrylates are prone to anionic polymerization, especially in the presence of strong bases and at elevated temperatures.

Preventative Measures:

  • Controlled Reagent Addition: Add the acrylate ester slowly (e.g., via a syringe pump) to the heated solution of the deprotonated pyridone. This keeps the instantaneous concentration of the acrylate low, minimizing self-polymerization.

  • Use a Milder Base: If using a very strong base like NaH, consider switching to K₂CO₃, which is generally less likely to initiate rampant polymerization.

  • Reaction Temperature: Avoid unnecessarily high temperatures. Find the minimum temperature required for a reasonable reaction rate.

Part 2: The Ester Hydrolysis Step

Q4: My hydrolysis is incomplete, and I still see the ester starting material after several hours. How can I drive the reaction to completion?

Answer: Incomplete hydrolysis is a common kinetic issue. The solution is typically to adjust the base, solvent, or temperature.

Optimization Strategies:

  • Choice of Base: While sodium hydroxide (NaOH) is common, lithium hydroxide (LiOH) is often more effective for sterically hindered esters or when saponification is slow. Use a stoichiometric excess of the base (e.g., 2-4 equivalents).

  • Solvent System: A mixture of an organic solvent and water is necessary to ensure solubility of both the ester and the hydroxide base. A common and effective system is a 1:1 or 2:1 mixture of methanol (MeOH) or ethanol (EtOH) and water.

  • Temperature: Room temperature hydrolysis can be very slow. Heating the reaction mixture to reflux (typically 60-80 °C) will significantly accelerate the rate of saponification.[6] Monitor the reaction by TLC until the ester spot has completely disappeared.

Q5: I'm struggling with the workup and isolation of my final carboxylic acid product. What is the recommended procedure?

Answer: The workup for a saponification reaction is critical for obtaining a pure product. The key is precise pH control.

Step-by-Step Workup Protocol:

  • Solvent Removal: After the reaction is complete, remove the organic solvent (MeOH/EtOH) under reduced pressure using a rotary evaporator.

  • Aqueous Wash: Dilute the remaining aqueous residue with water and perform a wash with a non-polar organic solvent like diethyl ether or ethyl acetate. This will remove any unreacted ester and non-polar impurities, leaving your carboxylate salt in the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add an acid (e.g., 1M or 2M HCl) with vigorous stirring. The carboxylic acid product will precipitate out as a solid as it is protonated and becomes insoluble in water. Monitor the pH with pH paper or a meter; the target is typically a pH of 2-3.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the product thoroughly in a vacuum oven. If the purity is not sufficient, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture may be necessary.

Workup_Flowchart A Completed Reaction Mixture (Product as Salt in Solvent) B Remove Organic Solvent (Rotary Evaporation) A->B C Aqueous Residue (Product Salt + Impurities) B->C D Wash with Ethyl Acetate C->D E Aqueous Layer (Purified Product Salt) D->E Keep F Organic Layer (Unreacted Ester, Impurities) D->F Discard G Acidify with HCl to pH 2-3 (Ice Bath) E->G H Precipitation of Final Product G->H I Vacuum Filtration & Wash with Cold Water H->I J Pure, Solid Product I->J

Caption: Recommended workup and isolation workflow.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the aza-Michael addition, and why is N-alkylation favored under the right conditions? The reaction is a conjugate addition of the pyridone anion to the acrylate. The base deprotonates the 6-methyl-2-pyridone to form an ambident anion. As discussed in the troubleshooting section, thermodynamic and kinetic factors, influenced by solvent and counter-ions, direct the reaction. Favorable N-alkylation occurs when the softer nitrogen atom preferentially attacks the soft electrophilic β-carbon of the acrylate.[7]

Q2: What are the best analytical techniques to monitor the reaction and characterize the products?

  • Thin Layer Chromatography (TLC): Ideal for monitoring reaction progress. The starting pyridone, the ester intermediate, and the final acid will have different Rf values.

  • ¹H NMR Spectroscopy: Essential for structural confirmation. For the intermediate ester, look for the characteristic triplet signals of the two -CH₂- groups of the propanoate chain and the signals for the ester's alkyl group (e.g., a triplet and quartet for ethyl).[6] For the final product, these propanoate signals will remain, but the ester signals will be gone, and a broad singlet for the carboxylic acid proton (-COOH) will appear.

  • LC-MS: Useful for confirming the mass of the intermediate and final product and for assessing purity.

Q3: Are there any alternative synthetic routes I should consider? While the Michael addition is the most direct route for this specific structure, other N-alkylation methods for pyridones exist. These include using alkyl halides or sulfonates under basic conditions.[2] However, these methods often face the same N- vs. O-selectivity challenges and are not as atom-economical for synthesizing a propanoic acid side chain. For this target molecule, the Michael addition followed by hydrolysis remains the most efficient and common strategy.

Optimized Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoate

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-methyl-2-pyridone (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture and heat to 90 °C in an oil bath.

  • Once the temperature is stable, add ethyl acrylate (1.2 eq) dropwise to the suspension over 20 minutes.

  • Maintain the reaction at 90 °C and stir for 10-16 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • After completion, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography if necessary.

Protocol 2: Hydrolysis to 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid

  • Dissolve the crude ethyl propanoate intermediate (1.0 eq) in a 2:1 mixture of ethanol and water.

  • Add sodium hydroxide (3.0 eq) to the solution.

  • Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours, monitoring by TLC until all the starting ester is consumed.

  • Cool the reaction to room temperature and remove the ethanol via rotary evaporation.

  • Follow the detailed workup procedure described in Troubleshooting Q5 to isolate and purify the final product.

References

  • Chemical Communications (RSC Publishing). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Available from: [Link]

  • ResearchGate. Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Available from: [Link]

  • Organic Chemistry Portal. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Available from: [Link]

  • MDPI. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Available from: [Link]

  • Synthesis of N-Alkylated 2-Pyridones through Pummerer Type Reactions of Activated Sulfoxides and 2-Fluoropyridine Derivatives. Org. Biomo. Chem. 2018, 16, 4151–4158.
  • ResearchGate. 161 questions with answers in PYRIDINES | Science topic. Available from: [Link]

  • Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. Available from: [Link]

  • MySkinRecipes. 3-(6-Methyl-3-Pyridinyl)Propanoic Acid. Available from: [Link]

  • ResearchGate. 161 questions with answers in PYRIDINES | Science topic. Available from: [Link]

  • Chemeurope.com. 2-Pyridone. Available from: [Link]

  • PrepChem.com. Synthesis of A. 3-(3-Pyridinyl)propanoic Acid. Available from: [Link]

  • National Institutes of Health. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Available from: [Link]

  • ResearchGate. Michael Addition - How to prevent second addition of Acrylate Compound to Primary Amines? Available from: [Link]

  • RSC Publishing. Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry. Available from: [Link]

  • Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Toxicology and Applied Pharmacology. 1993, 122(2), 209-16.
  • ResearchGate. Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Available from: [Link]

  • PubMed. Michael-type addition reactions in NIPAAm-cysteamine copolymers follow second order rate laws with steric hindrance. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid

Welcome to the technical support center for the purification of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the purification of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive experience with related heterocyclic compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid in a question-and-answer format.

Question 1: My crude product is an oil and will not crystallize. How can I induce crystallization?

Answer:

Oiling out during crystallization is a common issue, often caused by the presence of impurities that depress the melting point or inhibit lattice formation. Here is a systematic approach to induce crystallization:

Step 1: Purity Assessment. Before attempting recrystallization, it is crucial to assess the purity of your crude product using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This will help you understand the complexity of the impurity profile and select the most appropriate purification strategy.

Step 2: Solvent Selection. The choice of solvent is critical for successful recrystallization.[1] An ideal solvent should dissolve the compound when hot but not at room temperature. For a molecule with both a polar carboxylic acid group and a less polar pyridinone ring, a range of solvents should be tested.

Solvent SystemRationale
Ethanol/Water Ethanol is often a good solvent for pyridone derivatives.[1] Adding water as an anti-solvent can induce crystallization.
Ethyl Acetate/Hexanes Ethyl acetate can dissolve the compound, and the addition of hexanes will decrease the polarity, often leading to precipitation.
Isopropanol A slightly less polar alcohol than ethanol that can be effective.
Toluene For less polar impurities, toluene can be a good choice for initial dissolution.

Step-by-Step Protocol for Recrystallization:

  • Dissolution: In a fume hood, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.[1]

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

  • Inducing Crystallization: If crystals do not form, try the following:

    • Scratch the inside of the flask with a glass rod.

    • Add a seed crystal of the pure compound.

    • Cool the solution in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Question 2: My NMR spectrum shows the presence of starting materials. How can I remove them?

Answer:

The removal of unreacted starting materials is a common purification challenge. The strategy will depend on the starting materials used in your synthesis. Assuming a common synthetic route involving the reaction of 6-methyl-2-pyridone with a propanoic acid derivative, you may have unreacted 6-methyl-2-pyridone or the acrylate precursor.

Strategy 1: Acid-Base Extraction

The carboxylic acid functionality of your target compound allows for a straightforward separation from non-acidic impurities like 6-methyl-2-pyridone.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolve the crude mixture in an organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1 M sodium bicarbonate solution). Your product will move to the aqueous layer as its carboxylate salt, while neutral or basic impurities will remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining impurities.

  • Acidify the aqueous layer with a mild acid (e.g., 1 M HCl) to a pH of ~2-3. Your product will precipitate out.

  • Extract the precipitated product back into an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Strategy 2: Column Chromatography

If acid-base extraction is not effective or if you have multiple impurities, silica gel column chromatography is a powerful purification technique.[1][2]

Workflow for Developing a Column Chromatography Method:

Column Chromatography Workflow TLC 1. TLC Analysis (e.g., Ethyl Acetate/Hexanes with Acetic Acid) Solvent 2. Optimize Solvent System (Aim for Rf of 0.2-0.3) TLC->Solvent Column 3. Pack Column (Slurry method) Solvent->Column Load 4. Load Sample (Minimal solvent) Column->Load Elute 5. Elute and Collect Fractions Load->Elute Analyze 6. Analyze Fractions (TLC or HPLC) Elute->Analyze Combine 7. Combine Pure Fractions and Concentrate Analyze->Combine

Caption: A logical workflow for purification by column chromatography.

Question 3: I have an unknown impurity with a similar polarity to my product. How can I separate them?

Answer:

Separating impurities with similar polarity can be challenging. A combination of techniques may be necessary.

Step 1: High-Resolution Analytical Techniques. Use LC-MS to determine the mass of the impurity.[3] This can provide clues about its structure, such as whether it is a dimer or a side-product from an unexpected reaction.

Step 2: Preparative HPLC. If the impurity is not easily removed by other methods, preparative HPLC can be used for fine purification. This technique offers higher resolution than standard column chromatography.

Step 3: Derivatization. In some cases, it may be beneficial to derivatize your compound to alter its polarity. For example, you could form the methyl ester of the carboxylic acid, purify it by chromatography, and then hydrolyze it back to the acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid?

A1: Due to the carboxylic acid group, the solubility is pH-dependent. It is expected to be soluble in aqueous bases (e.g., NaOH, NaHCO3) and polar organic solvents like DMSO and DMF.[4] Its solubility in alcohols like ethanol and methanol is likely moderate, and it is expected to have low solubility in non-polar solvents like hexanes.

Q2: How should I store this compound?

A2: As a solid, it should be stored in a cool, dry place away from light. In solution, particularly in protic solvents, it may be susceptible to degradation over long periods. For long-term storage in solution, consider aprotic solvents like DMSO at -20°C or -80°C.[4]

Q3: What are some potential impurities I should be aware of from the synthesis?

A3: The nature of impurities will depend on the synthetic route. However, some common impurities in related syntheses include:

  • Unreacted starting materials: such as 6-methyl-2-pyridone.

  • Side-products from Michael addition: if an acrylate derivative is used.

  • Dimers or oligomers: which can sometimes form under harsh reaction conditions.[3]

Q4: What analytical techniques are most suitable for purity assessment?

A4: A combination of techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.

  • LC-MS: To determine the purity and identify the mass of any impurities.

  • HPLC: For quantitative purity analysis.

Decision Tree for Purification Strategy:

Purification Decision Tree Start Crude Product Purity Assess Purity (TLC/HPLC) Start->Purity High_Purity High Purity (>95%) Purity->High_Purity Yes Low_Purity Low Purity (<95%) Purity->Low_Purity No Recrystallize Recrystallization High_Purity->Recrystallize Impurity_Type Nature of Impurities? Low_Purity->Impurity_Type Final_Product Pure Product Recrystallize->Final_Product Baseline Baseline/Polar Impurity_Type->Baseline Non_Polar Non-Polar Impurity_Type->Non_Polar Similar_Polarity Similar Polarity Impurity_Type->Similar_Polarity Acid_Base Acid-Base Extraction Baseline->Acid_Base Column Column Chromatography Non_Polar->Column Prep_HPLC Preparative HPLC Similar_Polarity->Prep_HPLC Acid_Base->Final_Product Column->Final_Product Prep_HPLC->Final_Product

Caption: A decision tree to guide the selection of a purification strategy.

References

  • PubMed. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • MDPI. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. [Link]

  • PubMed. Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. [Link]

  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • PubMed Central. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]

  • ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]

  • Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [Link]

Sources

Troubleshooting

Technical Support Center: 3-(2-Methyl-6-oxopyridin-1-yl)propanoic Acid

< < Last Updated: January 20, 2026 Introduction Welcome to the technical support guide for 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid. This molecule, characterized by its substituted pyridinone ring and a propanoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

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Last Updated: January 20, 2026

Introduction

Welcome to the technical support guide for 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid. This molecule, characterized by its substituted pyridinone ring and a propanoic acid side chain, presents unique solubility challenges that are common for compounds possessing both aromatic and ionizable functional groups. Its limited aqueous solubility at neutral pH often requires specific formulation strategies to achieve desired concentrations for in vitro and in vivo studies.

This guide provides a comprehensive collection of frequently asked questions (FAQs) and detailed troubleshooting protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific principles and practical methodologies to overcome solubility issues, ensuring the reliability and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?

A1: The low solubility stems from the molecule's chemical structure. It contains a relatively nonpolar pyridinone ring system and a carboxylic acid group. At neutral pH, the carboxylic acid group (with a pKa typically in the range of 4-5) is only partially ionized. The un-ionized, protonated form of the molecule is less polar and dominates the equilibrium, leading to poor interaction with water and thus, low solubility.[1][2][3] The molecule's tendency to self-associate through hydrogen bonding in its solid state also contributes to its resistance to dissolve.

Q2: How does pH influence the aqueous solubility of this compound?

A2: The solubility of 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid is highly pH-dependent. As the pH of the aqueous solution increases above the compound's pKa, the carboxylic acid group deprotonates to form a carboxylate anion (-COO⁻).[2][3] This charged species is significantly more polar than the neutral form, allowing for strong ion-dipole interactions with water molecules, which dramatically increases solubility.[1][3] Therefore, solubility is lowest in acidic conditions and increases significantly in neutral to alkaline conditions.[2]

Q3: What organic solvents can be used to prepare a stock solution?

A3: Polar aprotic solvents are generally the most effective for creating concentrated stock solutions. Recommended solvents include:

  • Dimethyl sulfoxide (DMSO): Excellent solubilizing power for a wide range of compounds. It is a common choice for preparing high-concentration stock solutions for biological assays.[4]

  • Dimethylformamide (DMF): Similar to DMSO in its solubilizing properties.

  • Ethanol: A polar protic solvent that can also be effective, although it may not achieve the same high concentrations as DMSO or DMF for this particular compound.[5]

When using organic stock solutions, it is critical to be mindful of the final solvent concentration in your aqueous working solution, as high concentrations (typically >0.5%) can be toxic to cells or interfere with assay results.

Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?

A4: This is a common issue known as "precipitation upon dilution." It occurs when the compound, which is stable in the high-concentration organic stock, is introduced into an aqueous buffer where its solubility is much lower. The organic solvent is diluted, and the compound crashes out of the solution.

Prevention Strategies:

  • Lower the Stock Concentration: Prepare a less concentrated DMSO stock solution.

  • Increase Final Volume: Dilute the stock into a larger volume of aqueous buffer to keep the final compound concentration below its aqueous solubility limit.

  • Use pH-Adjusted Buffers: If your experiment allows, dilute the stock into a buffer with a pH > 7.5 to maintain the compound in its more soluble, ionized form.

  • Incorporate Co-solvents: Adding a small percentage of a water-miscible organic solvent (a co-solvent) like ethanol or propylene glycol to the final aqueous buffer can help increase the compound's solubility.[6][7][8][9]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for systematically addressing solubility challenges.

Protocol 1: Aqueous Solubilization via pH Adjustment

Objective: To prepare an aqueous solution by converting the compound to its more soluble salt form.

Materials:

  • 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid powder

  • Purified water (e.g., Milli-Q®)

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH strips

  • Stir plate and stir bar

Procedure:

  • Prepare a Slurry: Weigh the desired amount of the compound and add it to a volume of purified water to create a slurry. For example, start by targeting a 1 mg/mL concentration.

  • Initial pH Reading: Measure the initial pH of the slurry. It will likely be acidic.

  • Titrate with Base: While stirring continuously, add the 1 M NaOH solution dropwise. Monitor the pH closely.

  • Observe Dissolution: As the pH increases, you will observe the solid material beginning to dissolve. The solution will become clear once the compound is fully solubilized.

  • Final pH Adjustment: Continue adding NaOH until all solid has dissolved. Record the final pH. It is recommended to target a pH that is 1.5 to 2 units above the compound's pKa to ensure complete ionization.

  • Buffer Addition (Optional): If a specific buffer system is required, you can add a concentrated buffer stock at this stage and adjust the final volume and pH as needed.

Causality Explained: This protocol directly manipulates the ionization equilibrium of the carboxylic acid. By adding a base (NaOH), we deprotonate the carboxylic acid group, forming the highly water-soluble sodium carboxylate salt. This is the most direct method to enhance aqueous solubility for acidic compounds.[2][3]

cluster_0 pH Adjustment Workflow A Start: Compound Slurry in Water (Low pH) B Add 1M NaOH Dropwise A->B Begin Titration C Monitor pH & Observe B->C D Is Solution Clear? C->D E Yes: Fully Solubilized (High pH) D->E pH > pKa F No: Continue Adding NaOH D->F pH ≈ pKa F->B Iterate

Caption: Workflow for solubilizing the compound using pH adjustment.

Protocol 2: Preparing a Stock Solution with an Organic Co-solvent

Objective: To prepare a concentrated stock solution in an organic solvent for subsequent dilution into aqueous media.

Materials:

  • 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid powder

  • High-purity DMSO

  • Vortex mixer and/or sonicator

  • Analytical balance and appropriate glassware

Procedure:

  • Weigh Compound: Accurately weigh the desired mass of the compound into a suitable vial (e.g., a glass vial with a PTFE-lined cap).

  • Add Solvent: Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mg/mL or 50 mM).

  • Facilitate Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If solids persist, place the vial in a bath sonicator for 5-10 minutes.

    • Gentle warming (e.g., to 37°C) can also be applied, but first ensure the compound is stable at that temperature.[1]

  • Ensure Complete Dissolution: Visually inspect the solution against a light source to confirm that no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Causality Explained: Polar aprotic solvents like DMSO are effective because they can disrupt the crystal lattice of the solid compound and form favorable dipole-dipole interactions with the molecule, effectively solvating it.[4][8] This method is ideal when pH modification is not feasible for the final application.

cluster_1 Chemical Equilibrium in Water mol_acid R-COOH (Protonated Form) Low Solubility mol_base R-COO⁻ + H⁺ (Deprotonated Form) High Solubility mol_acid->mol_base  pH > pKa (add OH⁻)  pH < pKa (add H⁺)

Caption: pH-dependent equilibrium of the carboxylic acid group.

Quantitative Solubility Data Summary

The following table provides expected solubility characteristics based on the chemical properties of pyridinone carboxylic acids. Note: Exact values should be determined experimentally.

Solvent SystemExpected SolubilityRationale & Key Considerations
Purified Water (pH ~5-6) Very Low (<0.1 mg/mL)The compound exists primarily in its neutral, less polar form.
PBS (pH 7.4) Low to ModeratePartial ionization occurs, but a significant portion remains insoluble.
Aqueous Buffer (pH ≥ 8.5) High (>10 mg/mL)The compound is fully converted to its highly soluble carboxylate salt form.[1][2]
DMSO Very High (>50 mg/mL)Excellent polar aprotic solvent for creating concentrated stocks.[4]
Ethanol ModerateA polar protic co-solvent that can aid solubility but is less effective than DMSO for high concentrations.[5]

References

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. Available at: [Link]

  • Wikipedia contributors. (2023). Cosolvent. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly.com. Available at: [Link]

  • Cosolvent. (n.d.). In Sci-Tech Dictionary. Available at: [Link]

  • Ferreira, O., & Pinho, S. P. (2012). Solubility of Nicotinic Acid in Water, Ethanol, Acetone, Diethyl Ether, Acetonitrile, and Dimethyl Sulfoxide. Journal of Chemical & Engineering Data, 57(11), 3141-3145. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds. BenchChem.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Molecular Pharmaceutics & Organic Process Research. Available at: [Link]

  • ChemBK. (n.d.). pyridine-4-carboxylic acid. ChemBK. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR. Available at: [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. r/chemistry. Available at: [Link]

  • Co-solvent: Significance and symbolism. (2025). ScienceDirect. Available at: [Link]

  • American Pharmaceutical Review. (2021). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. American Pharmaceutical Review. Available at: [Link]

  • ResearchGate. (2002). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Request PDF. Available at: [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. ResearchGate. Available at: [Link]

  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives.
  • ResearchGate. (2021). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Request PDF. Available at: [Link]

  • FooDB. (2015). Showing Compound quinolinate (FDB031142). FooDB. Available at: [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2154. Available at: [Link]

Sources

Optimization

"avoiding experimental artifacts with 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid"

Welcome to the technical support center for 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on avoiding co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on avoiding common experimental artifacts and ensuring the reliable application of this compound in your studies. Pyridinone-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities.[1][2] This guide will address potential challenges related to solubility, assay interference, and cellular effects to help you generate robust and reproducible data.

Troubleshooting Guide

This section addresses common issues that may arise during the experimental use of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid.

Issue 1: Compound Precipitation in Aqueous Solutions

Question: I observed precipitation when I diluted my stock solution of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid in my cell culture medium or assay buffer. What is causing this and how can I resolve it?

Answer: Compound precipitation is a frequent challenge with small molecules, especially when transitioning from a high-concentration organic stock solution to an aqueous environment.[3] This can lead to inaccurate dosing and misleading experimental results.[4]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Exceeding Aqueous Solubility The final concentration of the compound in the aqueous medium is higher than its solubility limit.Determine the maximal soluble concentration of the compound in your specific medium through a solubility test before proceeding with your experiments.
Rapid Solvent Exchange "Crashing out" can occur when a concentrated stock solution is rapidly diluted in a large volume of aqueous buffer, causing the compound to immediately precipitate.Employ a serial dilution method. First, create an intermediate dilution of your stock in the experimental buffer or medium. Then, add this intermediate dilution to the final volume. Always add the compound solution to the aqueous medium dropwise while gently vortexing.[3]
pH Effects on Solubility As a carboxylic acid, the solubility of this compound is pH-dependent. At a pH below its pKa, the compound will be in its less soluble, protonated form.For dissolving the compound, consider using a buffer with a pH above 7 to ensure it is in its more soluble salt form.[5] However, be mindful of the pH compatibility with your experimental system.
Low Temperature The temperature of the aqueous medium can affect the solubility of the compound.Always use pre-warmed (e.g., 37°C for cell culture) medium or buffer when preparing your working solutions.[3]

Experimental Workflow for Preparing Working Solutions:

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh Compound B Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM) A->B C Vortex and/or sonicate until fully dissolved B->C E Create intermediate dilution in pre-warmed buffer/medium C->E Use minimal volume of stock D Pre-warm aqueous buffer/ medium to 37°C D->E F Add intermediate dilution dropwise to final volume with gentle mixing E->F G Visually inspect for precipitation F->G G A Unexpected Activity Observed B Is it a fluorescence-based assay? A->B C Run compound-only control (no cells/enzyme) B->C Yes G Add 0.01% Triton X-100 to the assay B->G No D Significant background signal? C->D E Interference likely. Consider orthogonal assay. D->E Yes F No significant background. Proceed to next check. D->F No F->G H Is activity reduced? G->H I Aggregation is likely the cause. H->I Yes J Activity is maintained. Consider off-target effects. H->J No K Perform counter-screen or use an inactive analog control. J->K

Caption: Troubleshooting workflow for suspected assay interference.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of small molecules for use in biological assays. [3]Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity. [6] Q2: How should I store the solid compound and its stock solution?

A2: The solid form of the compound should be stored at -20°C for long-term stability. [6]Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. [6]We recommend using stock solutions within one month if stored at -20°C and within six months if stored at -80°C. [6] Q3: Can the propanoic acid moiety of the compound affect cellular pH?

A3: At high concentrations, the release of protons from the carboxylic acid group could potentially lower the pH of the culture medium. Propionic acid and its derivatives are known to reduce intracellular pH in some biological systems. [7]It is advisable to monitor the pH of your culture medium, especially when using high concentrations of the compound.

Q4: Are there any known off-target effects of pyridinone-containing compounds?

A4: The pyridinone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. [8]Known activities of different pyridinone derivatives include anti-cancer, anti-inflammatory, and antimicrobial effects. [1][2]Therefore, it is crucial to perform appropriate control experiments to ensure the observed effects are specific to your intended target.

Q5: My cells are showing signs of toxicity. How can I determine if it's due to the compound?

A5: First, ensure that the final solvent concentration (e.g., DMSO) is at a non-toxic level. Run a vehicle control (medium with the same concentration of DMSO but without the compound). If toxicity is still observed, perform a dose-response experiment to determine the cytotoxic concentration of the compound. Cellular health can be assessed using assays such as Trypan blue exclusion, MTT, or CellTiter-Glo®.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central.
  • Biological buffers solubility in w
  • Reproducibility with Biological Buffers. Sigma-Aldrich.
  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online.
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
  • Pyridinium-fused pyridinone: a novel "turn-on" fluorescent chemodosimeter for cyanide. Europe PMC.
  • Technical Support Center: Preventing Compound Precipit
  • Propionic Acid: Method of Production, Current St
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M.
  • 3-Hydroxy-4-pyridinone derivatives designed for fluorescence studies to determine interaction with amyloid protein as well as cell permeability. PubMed.
  • Small Compound Screening Overview. University of Oxford.
  • Propionic Acid and Derivatives.
  • The Ecstasy and Agony of Assay Interference Compounds.
  • Compound Precipitation in High-Concentration DMSO Solutions.
  • Assay Interference by Chemical Reactivity. NCBI Bookshelf.
  • Propionic acid. Wikipedia.
  • High-throughput screening (HTS). BMG LABTECH.
  • How do you dissolve chemicals in the culture medium?.
  • Evolution of assay interference concepts in drug discovery. Taylor & Francis Online.
  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach.
  • Pyridinium-fused pyridinone : a novel “turn-on” fluorescent chemodosimeter for cyanide. DR-NTU.
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI.
  • Development of small molecules for disrupting pathological amyloid aggregation in neurodegener
  • Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300.
  • Fast Release of Carboxylic Acid inside Cells. PubMed Central.
  • Common Cell Culture Problems: Precipit
  • High-Throughput Screening in Drug Discovery Explained. Technology Networks.
  • FAQs on Inhibitor Prepar
  • Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. Practical Fragments.
  • HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS.
  • Propanoic Acid: Properties, Production, Applications, and Analysis.
  • Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. PubMed.
  • Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay.
  • Interference with Fluorescence and Absorbance. PubMed.
  • SMALL MOLECULES.
  • Small molecule probes of protein aggreg
  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PubMed Central.
  • Isol

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assay Interference with 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid

This is an excellent topic for a technical support center. Assay interference is a common and significant problem in drug discovery and other research areas.

Author: BenchChem Technical Support Team. Date: February 2026

This is an excellent topic for a technical support center. Assay interference is a common and significant problem in drug discovery and other research areas. 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid, with its specific chemical structure, presents a good case study for creating a detailed and practical guide.

Here's a comprehensive technical support center structured as requested:

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for navigating and resolving potential assay interferences when working with 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid (referred to herein as Compound X for brevity). As Senior Application Scientists, we've compiled our field expertise to provide you with not just protocols, but the scientific reasoning behind them, ensuring robust and reliable experimental outcomes.

Understanding the Challenge: Why Does Compound X Interfere with Assays?

Compound X, with its pyridinone core, possesses chemical features that can interact with various assay components, leading to misleading results. The primary mechanisms of interference often revolve around its intrinsic properties, such as autofluorescence, light scattering, and potential for chemical reactivity.[1][2][3] Recognizing these potential issues is the first step toward mitigating them.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions researchers have when encountering unexpected results with Compound X.

Q1: My fluorescence-based assay shows an unexpectedly high signal in the presence of Compound X, suggesting strong activity. How can I be sure this is a real effect?

A1: This is a classic potential false-positive scenario.[4] The pyridinone structure in Compound X may exhibit autofluorescence at the excitation and emission wavelengths of your assay's fluorophore.[1][2][4] This intrinsic fluorescence can artificially inflate the signal, mimicking genuine biological activity.[1]

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the fluorescence of Compound X in the assay buffer without any biological components (e.g., enzymes, cells). This will quantify its intrinsic fluorescence.

  • Spectral Scan: If possible, perform a full excitation and emission scan of Compound X to understand its fluorescence profile and see if it overlaps with your assay's fluorophore.

  • Wavelength Shift: Consider using a fluorophore that excites and emits at longer, red-shifted wavelengths, as this can often reduce interference from autofluorescent compounds.[1][5]

Q2: I'm observing inconsistent results in my HPLC-based quantification of Compound X. What could be the cause?

A2: Inconsistent High-Performance Liquid Chromatography (HPLC) results can stem from several factors related to the mobile phase, column, or the sample itself.[6][7]

Troubleshooting Steps:

  • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently and is properly degassed to avoid air bubbles in the system.[8] Inconsistent mobile phase composition can lead to shifts in retention time.[6][7]

  • Sample Solvent: Whenever possible, dissolve and inject your samples in the mobile phase. Using a solvent stronger than the mobile phase can cause peak fronting.[7]

  • Column Integrity: Column degradation or contamination can lead to peak tailing and retention time shifts.[7] Implement a regular column flushing and replacement schedule.[6]

Q3: Could Compound X be aggregating in my assay and causing non-specific inhibition?

A3: Yes, small molecules can sometimes form aggregates in solution, which can then non-specifically inhibit enzymes or other proteins, leading to false-positive results.[9]

Troubleshooting Steps:

  • Detergent Addition: Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer can often disrupt aggregate formation.[9]

  • Centrifugation Test: Before adding other assay reagents, centrifuge a solution of your compound. If it is aggregating, the aggregates may pellet, and the supernatant will show reduced activity.[9]

  • Varying Enzyme Concentration: True inhibitors will typically show an IC50 that is independent of the enzyme concentration, whereas aggregators will often show a strong dependence.

In-Depth Troubleshooting Guides

Guide 1: Deconvoluting Autofluorescence Interference

Autofluorescence is a primary concern with compounds containing conjugated ring systems like the pyridinone in Compound X.[1][2] Here’s a systematic approach to identify and correct for it.

Protocol: Quantifying and Correcting for Autofluorescence

  • Prepare Reagents:

    • Assay Buffer

    • Compound X stock solution (e.g., 10 mM in DMSO)

    • Fluorophore/Substrate used in the assay

    • Positive and negative controls for the biological assay

  • Experimental Plates Setup:

    • Plate 1 (Full Assay): Run your standard assay with all components, including a dose-response of Compound X.

    • Plate 2 (Compound-Only Control): In your assay buffer, add the same concentrations of Compound X as in Plate 1, but without the enzyme or cells.

    • Plate 3 (Quenching Control): Run the full assay with a known active compound (positive control) and co-titrate with Compound X to check for quenching effects.

  • Data Analysis:

    • Subtract the fluorescence values from Plate 2 (Compound-Only) from the corresponding wells in Plate 1 (Full Assay). This corrected value represents the true assay signal.

    • Analyze the data from Plate 3 to see if Compound X quenches the signal from your positive control.

Data Interpretation Table:

Observation in Compound-Only PlateInterpretationNext Steps
High fluorescence signal that correlates with Compound X concentration.Strong evidence of autofluorescence.Subtract background and consider orthogonal assays.
Low or no fluorescence signal.Autofluorescence is likely not a significant issue.Proceed with standard analysis, but remain vigilant.

Visualization of the Troubleshooting Workflow:

start High Signal with Compound X run_control Run Compound-Only Control start->run_control measure_fluorescence Measure Intrinsic Fluorescence run_control->measure_fluorescence high_intrinsic High Intrinsic Fluorescence? measure_fluorescence->high_intrinsic subtract_bg Subtract Background Signal high_intrinsic->subtract_bg Yes no_issue Autofluorescence Not the Primary Issue high_intrinsic->no_issue No orthogonal_assay Confirm with Orthogonal Assay subtract_bg->orthogonal_assay

Caption: Workflow for diagnosing autofluorescence.

Guide 2: Resolving HPLC Reproducibility Issues

Reproducibility is key in analytical chemistry. This guide provides a structured approach to troubleshooting common HPLC problems when analyzing Compound X.[6][7]

Systematic HPLC Troubleshooting Protocol:

  • Isolate the Problem: Do not change multiple parameters at once. Start by examining the most common sources of error.

  • Check the Mobile Phase:

    • Are the solvents fresh and of high purity?[10]

    • Has the mobile phase been properly degassed?[8]

    • Is the composition correct? Even small errors in mixing can shift retention times.[7][8]

  • Inspect the Hardware:

    • Pump: Check for leaks and ensure a stable flow rate and pressure.[6]

    • Injector: Look for blockages or leaks in the injector valve and sample loop.[6]

    • Column: Has the column been used extensively or with harsh conditions? Consider flushing or replacing it.[6][7]

    • Detector: Is the lamp intensity sufficient and the flow cell clean?[6]

Troubleshooting Logic Diagram:

start HPLC Issue Observed (e.g., Peak Tailing, RT Shift) check_mobile_phase Step 1: Verify Mobile Phase (Composition, Degassing) start->check_mobile_phase check_hardware Step 2: Inspect Hardware (Pump, Injector, Column) check_mobile_phase->check_hardware If problem persists check_sample Step 3: Examine Sample (Solvent, Concentration) check_hardware->check_sample If problem persists resolve Problem Resolved check_sample->resolve If problem persists, consult expert

Caption: Systematic HPLC troubleshooting approach.

Advanced Topics

Chemical Reactivity and Assay Interference

The structure of Compound X contains functional groups that could potentially react with assay reagents, particularly those containing nucleophiles like thiols (e.g., DTT, Cysteine).[11]

  • Recommendation: If your assay contains reducing agents like DTT, run a control experiment with and without the reducing agent to see if the activity of Compound X is affected.[11] A significant change may indicate a chemical reaction rather than true biological activity.

Orthogonal Assays: The Gold Standard for Hit Validation

To confidently claim that Compound X has a specific biological activity, it is crucial to confirm the initial findings using an orthogonal assay.[3] This means using a different detection method that is not susceptible to the same interference.

Primary Assay TypePotential InterferenceSuggested Orthogonal Assay
Fluorescence IntensityAutofluorescence, QuenchingLabel-free (e.g., Surface Plasmon Resonance), Mass Spectrometry, or a different reporter system (e.g., Luminescence).
HPLC-UVCo-eluting impuritiesHPLC-MS (Mass Spectrometry) for more specific detection.

References

  • Interference and Artifacts in High-content Screening. (2023). Assay Guidance Manual - NCBI. Retrieved from [Link]

  • Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Avoiding Fluorescence Assay Interference-The Case for Diaphorase. (2018). Semantic Scholar. Retrieved from [Link]

  • Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies. (n.d.). PMC - NIH. Retrieved from [Link]

  • Assay Interference by Aggregation. (2017). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Troubleshooting Common HPLC Issues. (2024). Labcompare.com. Retrieved from [Link]

  • Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment. (n.d.). ResearchGate. Retrieved from [Link]

  • Troubleshooting Common HPLC Issues: A Practical Guide. (2024). Maxi Scientific. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • Interference with Fluorescence and Absorbance. (2015). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. Retrieved from [Link]

  • Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. (n.d.). PubMed. Retrieved from [Link]

  • Interference with Fluorescence and Absorbance. (n.d.). ResearchGate. Retrieved from [Link]

  • Interference with Fluorescence and Absorbance. (2015). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Interference with Fluorescence and Absorbance. (2018). PubMed. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid in Solution

Welcome to the technical support guide for 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for maintaining the stability of this compound in solution during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid and why is its stability in solution a concern?

A1: 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid is a compound featuring a substituted 2-pyridone ring linked to a propanoic acid chain. The 2-pyridone moiety is a common structural motif in medicinally active compounds, exhibiting a wide range of biological activities.[1][2] The stability of this compound in solution is critical because degradation can lead to a loss of potency, the formation of impurities with altered or unwanted biological effects, and inaccurate experimental results. Both the 2-pyridone ring and the carboxylic acid group can be susceptible to chemical changes depending on the solution's environment.

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The main factors influencing the stability of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid in solution are pH, temperature, light exposure, and the presence of oxidizing agents. The pH of the solution is particularly critical as it can catalyze hydrolysis of the pyridone ring or influence the ionization state of the carboxylic acid group.[3][4][5]

Q3: What are the visible signs of degradation I should watch for?

A3: Visual indicators of degradation can include a change in the color of the solution, the formation of a precipitate, or a noticeable decrease in the expected biological activity of your compound. However, significant degradation can occur without any visible changes. Therefore, analytical methods like High-Performance Liquid Chromatography (HPLC) are essential for accurately assessing the stability and purity of your compound.[6]

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Precipitation or Cloudiness Observed in Aqueous Solutions

Q: I dissolved my compound in an aqueous buffer, but it precipitated out of solution over time. What is happening and how can I prevent this?

A: This is a common issue related to the compound's solubility, which is often pH-dependent.

Underlying Cause: The propanoic acid moiety has a pKa value that dictates its ionization state at a given pH. At a pH below its pKa, the carboxylic acid will be predominantly in its neutral, less soluble form. Conversely, at a pH above the pKa, it will exist as the more soluble carboxylate anion.[7] The 2-pyridone ring also has its own acid-base properties that can influence solubility.

Troubleshooting Steps:

  • pH Adjustment: The most effective way to address precipitation is to adjust the pH of your solution. For carboxylic acids, increasing the pH will generally increase solubility. Experiment with a range of buffers to find the optimal pH where your compound remains soluble for the duration of your experiment.

  • Co-solvent Addition: If pH adjustment alone is insufficient, consider adding a small percentage of a water-miscible organic co-solvent, such as ethanol, methanol, or DMSO. Be sure to verify that the chosen co-solvent does not interfere with your experimental assay.

  • Concentration Reduction: If possible, working with a lower concentration of the compound can also help maintain its solubility.

Experimental Protocol: Determining Optimal pH for Solubility

  • Prepare a series of small-volume stock solutions of your compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Create a range of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).

  • Add a small, consistent aliquot of your stock solution to each buffer to achieve your desired final concentration.

  • Visually inspect the solutions for any precipitation immediately after preparation and at set time intervals (e.g., 1, 4, 8, and 24 hours) at your experimental temperature.

  • The buffer in which the compound remains in solution for the longest duration represents the optimal pH range for solubility.

Issue 2: Loss of Compound Activity or Concentration Over Time

Q: My experimental results are inconsistent, suggesting a loss of the active compound. How can I investigate and prevent this degradation?

A: A decline in compound concentration or activity is a strong indicator of chemical degradation. Hydrolysis and oxidation are two of the most common degradation pathways for molecules with structures like 2-pyridone derivatives.

Underlying Causes & Degradation Pathways:

  • Hydrolysis: The 2-pyridone ring can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. Alkaline conditions, in particular, can promote hydroxide attack on the pyridone ring, potentially leading to ring-opening.[8][9][10] The rate of hydrolysis is often accelerated at higher temperatures.

  • Oxidation: Pyridine and its derivatives can be susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, trace metal ions, or other oxidizing agents in your solution.[11]

  • Photodegradation: Many pyridone-containing compounds are known to be sensitive to light, particularly UV radiation.[12][13] Exposure to light can lead to the formation of reactive species that degrade the compound.

Troubleshooting Workflow:

The following diagram illustrates a systematic approach to identifying the cause of degradation:

Troubleshooting_Degradation cluster_stress Stress Conditions cluster_solutions Implement Solutions start Suspected Degradation (Loss of Activity/Concentration) hplc_initial Initial Purity Check (HPLC) start->hplc_initial stress_studies Conduct Forced Degradation Studies hplc_initial->stress_studies acid Acidic Hydrolysis (e.g., 0.1 M HCl) stress_studies->acid base Basic Hydrolysis (e.g., 0.1 M NaOH) stress_studies->base oxidation Oxidative Stress (e.g., 3% H2O2) stress_studies->oxidation thermal Thermal Stress (e.g., 60°C) stress_studies->thermal photo Photostability (UV/Vis Light Exposure) stress_studies->photo hplc_analysis Analyze Stressed Samples by HPLC acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis identify_pathway Identify Primary Degradation Pathway(s) hplc_analysis->identify_pathway solution_ph Optimize pH & Buffer System identify_pathway->solution_ph If Hydrolysis is Key solution_antioxidant Add Antioxidants (e.g., Ascorbic Acid) identify_pathway->solution_antioxidant If Oxidation is Key solution_light Protect from Light (Amber Vials) identify_pathway->solution_light If Photodegradation is Key solution_temp Control Temperature (Refrigerate/Freeze) identify_pathway->solution_temp If Thermally Labile validate Validate Stability Under Optimized Conditions solution_ph->validate solution_antioxidant->validate solution_light->validate solution_temp->validate

Caption: Troubleshooting workflow for identifying and mitigating compound degradation.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the chemical stability of a drug substance.[14][15][16][17][18]

  • Prepare Stock Solution: Prepare a stock solution of your compound at a known concentration in a suitable solvent.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled containers for each stress condition:

    • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidation: Add an equal volume of 3% H₂O₂.

    • Thermal Stress: Place a sample in an oven at 60°C.

    • Photostability: Expose a sample to a calibrated light source as per ICH Q1B guidelines.[19] Include a control sample wrapped in aluminum foil to serve as a dark control.

    • Control: Keep a sample at your standard experimental conditions.

  • Incubation: Incubate the samples for a defined period (e.g., 24 or 48 hours). For acid and base hydrolysis, you may need to neutralize the samples before analysis.

  • Analysis: Analyze all samples, including the control, using a validated stability-indicating HPLC method.[6][20] This method should be able to separate the parent compound from any degradation products.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A significant decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation under that specific condition.

Data Summary: Interpreting Forced Degradation Results

Stress ConditionTypical Observation on HPLC ChromatogramImplied InstabilityRecommended Mitigation Strategy
Acidic (e.g., 0.1 M HCl) Decrease in parent peak; appearance of new peaks.Susceptible to acid-catalyzed hydrolysis.Work at a neutral or slightly basic pH. Use appropriate buffers.
Basic (e.g., 0.1 M NaOH) Significant decrease in parent peak; multiple new peaks.Prone to base-catalyzed hydrolysis.Maintain a neutral to slightly acidic pH. Avoid highly alkaline conditions.
Oxidative (e.g., 3% H₂O₂) Decrease in parent peak; new peaks appear.Susceptible to oxidation.Degas solvents. Consider adding antioxidants (e.g., ascorbic acid, BHT) if compatible with your experiment.
Thermal (e.g., 60°C) Decrease in parent peak.Thermally labile.Prepare solutions fresh. Store stock solutions and experimental samples at lower temperatures (e.g., 4°C or -20°C).
Photolytic (UV/Vis Light) Decrease in parent peak compared to dark control.Photosensitive.Conduct experiments under low-light conditions. Use amber or foil-wrapped vials for storage and handling.

By systematically identifying the primary degradation pathway, you can implement targeted strategies to enhance the stability of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid in your experiments, leading to more reliable and reproducible results.

References

  • Scilit. (n.d.). Stabilization of Carboxylate Anion with a NH···O Hydrogen Bond: Facilitation of the Deprotonation of Carboxylic Acid by the Neighboring Amide NH Groups.
  • ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)....
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
  • PubMed. (n.d.). Phototoxicity and photogenotoxicity of nine pyridone derivatives.
  • Radboud Repository. (2020, May 26). Energetic Stabilization of Carboxylic Acid Conformers by Manganese Atoms and Clusters.
  • AIP Publishing. (2018, December 26). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis.
  • NCBI. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials.
  • NIH. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
  • ACS Publications. (2019, May 24). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution.
  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria....
  • YouTube. (2018, March 13). Resonance-stabilized anions (Carboxylic Acids).
  • NCBI. (n.d.). TABLE 6-2, Analytical Methods for Determining Pyridine in Environmental Samples.
  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF.
  • MedCrave online. (2016, December 14). Forced degradation studies.
  • NIH. (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.).
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9).
  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • PubMed Central. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry - PMC.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • arkat usa. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • ResearchGate. (n.d.). Selected N‐substituted 2‐pyridones with biological activity..
  • ResearchGate. (2025, August 6). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.).
  • PubMed. (n.d.). 6-Aminoquinolones: photostability, cellular distribution and phototoxicity.
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical.
  • PubMed. (2025, December 21). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions.
  • DigitalCommons@USU. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides.

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Troubleshooting

Technical Support Center: 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid Experiments

Welcome to the technical support center for experiments involving 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experiments involving 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The following information is synthesized from established chemical principles and field-proven insights for similar molecular scaffolds, namely 2-pyridones and carboxylic acids.

Section 1: Synthesis and Reaction Troubleshooting

The synthesis of 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid likely involves the formation of the 2-pyridone ring and subsequent alkylation or modification to introduce the propanoic acid side chain. This section addresses common challenges that may arise during these synthetic steps.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My 2-pyridone ring synthesis is resulting in a low yield. What are the common causes?

A1: Low yields in 2-pyridone synthesis can often be attributed to several factors. The 2-pyridone moiety is a key component in many bioactive compounds and its synthesis has been extensively studied.[1][2] Common synthetic routes include the condensation of dicarbonyl compounds with amines or the cyclization of appropriate precursors.[3][4] Potential issues include:

  • Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the temperature, extending the reaction time, or adding a catalyst.

  • Side reactions: The formation of byproducts is a common issue. For instance, in syntheses involving enamines and alkynes, poor regioselectivity can lead to a mixture of isomers.[5] Optimizing the reaction conditions, such as solvent and temperature, can help to minimize side product formation.

  • Degradation of starting materials or product: 2-pyridone derivatives can be sensitive to harsh reaction conditions.[2] Ensure your reagents are pure and the reaction is performed under an inert atmosphere if necessary.

Q2: I am observing the formation of multiple regioisomers during my pyridine ring synthesis. How can I improve the regioselectivity?

A2: Poor regioselectivity is a known challenge in the synthesis of substituted pyridines.[5] The choice of synthetic strategy and reaction conditions plays a crucial role in controlling the outcome. For instance, in the Hantzsch pyridine synthesis, using unsymmetrical β-keto esters can lead to a mixture of products.[5] To improve regioselectivity, you can:

  • Employ sterically hindered reactants: Bulky substituents can direct the cyclization to favor the formation of the less sterically hindered product.[5]

  • Utilize a different synthetic route: Consider alternative methods like the Bohlmann-Rahtz pyridine synthesis, which can offer better control over regioselectivity in some cases.[5]

  • Modify reaction conditions: Temperature, catalyst, and solvent can all influence the regiochemical outcome of the reaction. A systematic optimization of these parameters is recommended.

Troubleshooting Guide: Synthesis Workflow

This workflow provides a logical approach to troubleshooting common issues during the synthesis of 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid.

Caption: A decision tree for troubleshooting synthesis issues.

Section 2: Purification and Isolation Challenges

The purification of 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid, a carboxylic acid derivative, requires specific strategies to separate it from unreacted starting materials and byproducts.

Frequently Asked Questions (FAQs) - Purification

Q1: What is the best method to purify my crude 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid?

A1: The purification of carboxylic acids often involves a combination of techniques.[6][7] A general and effective method is acid-base extraction. This involves dissolving the crude product in an organic solvent and extracting it with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to form the water-soluble carboxylate salt. The aqueous layer is then separated, washed with an organic solvent to remove neutral and basic impurities, and then acidified to precipitate the pure carboxylic acid.[6][7]

For solid compounds, recrystallization from a suitable solvent system is a powerful purification technique.[6] Common solvents for recrystallization of carboxylic acids include water, ethanol, or mixtures of toluene and petroleum ether.[6]

Q2: My compound is not precipitating out of the aqueous solution after acidification. What should I do?

A2: If your product does not precipitate upon acidification, it may be due to its relatively high solubility in the aqueous medium. In this case, you can perform a liquid-liquid extraction. After acidifying the aqueous solution to a pH at least three units below the pKa of the carboxylic acid, extract the product into an appropriate organic solvent like diethyl ether or ethyl acetate.[6] Subsequently, you can dry the organic extract, remove the solvent under reduced pressure, and further purify the residue if necessary.

Q3: I am having difficulty removing a persistent impurity. What advanced purification techniques can I use?

A3: For challenging purifications, several advanced techniques can be employed:

  • Column Chromatography: Silica gel column chromatography can be effective for separating compounds with different polarities. A suitable solvent system (eluent) will need to be determined, often guided by TLC analysis.

  • Ion-Exchange Chromatography: Anion exchange resins can be used to capture carboxylic acids from a solution. The product is then eluted by washing the resin with an acidic solution.[8]

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material, preparative HPLC is a powerful, albeit more resource-intensive, option.

Protocol: Acid-Base Extraction for Carboxylic Acid Purification

This protocol outlines the steps for purifying a carboxylic acid using acid-base extraction.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification: Transfer the organic solution to a separatory funnel and add an aqueous solution of a weak base (e.g., saturated sodium bicarbonate) or a strong base (e.g., 1M sodium hydroxide). The pH of the aqueous layer should be at least three units above the pKa of the carboxylic acid to ensure complete deprotonation.[6]

  • Extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate. The carboxylate salt of your product will be in the aqueous layer.

  • Separation and Washing: Drain the aqueous layer into a clean flask. Wash the organic layer with the aqueous base one or two more times to ensure complete extraction. Combine all aqueous layers.

  • Back-Extraction: Wash the combined aqueous layers with the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M hydrochloric acid) with stirring until the pH is at least three units below the pKa of the carboxylic acid.[6] This will protonate the carboxylate and cause the carboxylic acid to precipitate if it is a solid and has low water solubility.

  • Isolation:

    • If a precipitate forms: Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum.

    • If no precipitate forms: Extract the acidified aqueous solution with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent in vacuo.

Section 3: Characterization and Stability

Proper characterization is essential to confirm the identity and purity of your synthesized 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid. Understanding its stability is also crucial for storage and downstream applications.

Frequently Asked Questions (FAQs) - Characterization and Stability

Q1: What are the key analytical techniques for characterizing 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid?

A1: A combination of spectroscopic and analytical techniques should be used for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carboxylic acid C=O and O-H stretches, and the amide C=O stretch of the pyridone ring.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Q2: How should I store my 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid to ensure its stability?

  • Storage Conditions: Store the compound in a cool, dry, and dark place. A refrigerator or freezer is often suitable.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solvent Stability: If stored in solution, be aware of potential degradation pathways in certain solvents, especially at elevated temperatures. It is often best to store the compound as a solid.

Data Interpretation Guide: Expected Spectroscopic Data

The following table provides a general guide to the expected spectroscopic data for 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid. Actual values may vary.

Technique Functional Group Expected Signal
¹H NMR Carboxylic Acid (O-H)Broad singlet, ~10-13 ppm
Pyridone Ring ProtonsSignals in the aromatic region, ~6-8 ppm
Propanoic Acid (CH₂)Triplets, ~2.5-4.5 ppm
Methyl Group (CH₃)Singlet, ~2.2-2.5 ppm
¹³C NMR Carboxylic Acid (C=O)~170-180 ppm
Pyridone Ring (C=O)~160-170 ppm
Pyridone Ring Carbons~100-150 ppm
Propanoic Acid Carbons~30-60 ppm
Methyl Carbon~15-25 ppm
IR (cm⁻¹) Carboxylic Acid (O-H)Broad, ~2500-3300
Carboxylic Acid (C=O)~1700-1725
Pyridone (C=O)~1650-1690

Section 4: Biological and Downstream Applications

The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory activities.[9][10] The propanoic acid moiety can influence the pharmacokinetic properties of a molecule, such as its solubility and ability to interact with biological targets.

Troubleshooting Biological Assays

Caption: A workflow for troubleshooting biological assay results.

Disclaimer: The information provided in this technical support center is intended for guidance and is based on general chemical principles. Specific experimental outcomes may vary. It is essential to consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any experiments.

References

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved from [Link]

  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. (1999). ACS Combinatorial Science, 1(4), 181-184. [Link]

  • How can I purify carboxylic acid? (2013). ResearchGate. Retrieved from [Link]

  • Process for purification of carboxylic acids. (1941). Google Patents.
  • A Process For Producing Purified Carboxylic Acid. (n.d.). Quick Company. Retrieved from [Link]

  • 2-Pyridone. (n.d.). Wikipedia. Retrieved from [Link]

  • SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. (n.d.). IIP Series. Retrieved from [Link]

  • Developments in the Chemistry of 2-Pyridone. (2025). ResearchGate. Retrieved from [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2023). RSC Advances, 13(2), 1083-1110. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances, 13(2), 1083-1110. [Link]

  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. Retrieved from [Link]

  • 161 questions with answers in PYRIDINES. (n.d.). ResearchGate. Retrieved from [Link]

  • 161 questions with answers in PYRIDINES. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Pyridone. (n.d.). chemeurope.com. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Protocol Refinement for 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid Assays

Welcome to the technical support center for assays involving 3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for assays involving 3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common experimental challenges. As your dedicated application scientist, I will not only provide step-by-step protocols but also explain the scientific rationale behind these recommendations to empower you to refine your assays effectively.

Introduction to 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid

3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid is a pyridinone derivative of significant interest in pharmaceutical development. Its structural features, including a carboxylic acid moiety, make it a versatile intermediate for the synthesis of various bioactive molecules. Accurate and precise quantification of this compound is critical for reaction monitoring, purity assessment, and stability studies. This guide will primarily focus on High-Performance Liquid Chromatography (HPLC) based assays, a robust and widely used technique for such analyses.

Core Principles of Assay Development for this Compound

A reliable assay for 3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoic acid hinges on a few key principles:

  • Analyte Stability: Ensuring the compound does not degrade during sample preparation and analysis is paramount.

  • Method Specificity: The analytical method must be able to distinguish the target analyte from impurities, starting materials, and degradation products.

  • Reproducibility and Robustness: The assay should yield consistent results over time and be resilient to minor variations in experimental conditions.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions that arise when developing an assay for 3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoic acid.

Q1: What is a good starting point for a reversed-phase HPLC method for this compound?

A1: Based on the analysis of similar pyridinone and carboxylic acid-containing compounds, a robust starting point for method development would be a reversed-phase HPLC method with UV detection. The rationale here is that the pyridinone ring possesses a chromophore that allows for UV detection, and the propanoic acid side chain provides sufficient polarity for good retention and separation on a C18 column.

Recommended Starting HPLC Conditions:

ParameterRecommendationRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase HPLC.
Gradient Start with a low percentage of B (e.g., 10-20%) and ramp up to a higher percentage (e.g., 80-90%) over 10-15 minutes.A gradient is recommended to ensure elution of the analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection Wavelength Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at a specific wavelength (e.g., 228 nm) for quantification.[1]A DAD allows for the determination of the optimal detection wavelength and assessment of peak purity.
Column Temperature 30 °CProvides better reproducibility of retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

This method should be seen as a starting point and may require optimization for your specific application.[2]

Q2: How should I prepare my sample for HPLC analysis?

A2: Proper sample preparation is critical for accurate and reproducible results. The goal is to dissolve the analyte completely in a solvent that is compatible with the mobile phase and to filter out any particulates.

Sample Preparation Workflow:

G cluster_StressConditions Forced Degradation Conditions cluster_Analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC Analyze by HPLC Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photolytic Photolytic Stress (UV/Vis light) Photolytic->HPLC DAD Assess Peak Purity with DAD HPLC->DAD MS Identify Degradants with MS HPLC->MS Analyte 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid Analyte->Acid Expose to Stress Analyte->Base Expose to Stress Analyte->Oxidation Expose to Stress Analyte->Thermal Expose to Stress Analyte->Photolytic Expose to Stress

Caption: Workflow for a forced degradation study.

Interpreting the Results:

  • Acid/Base Hydrolysis: Pyridinone rings can be susceptible to hydrolysis under strong acidic or basic conditions. Look for the appearance of new peaks and a corresponding decrease in the main analyte peak.

  • Oxidation: The methyl group and the pyridine ring could be susceptible to oxidation.

  • Photolytic Degradation: Aromatic systems can degrade upon exposure to UV light. [3]Ensure your samples and standards are protected from light if you observe degradation under these conditions.

If you identify a degradation product that co-elutes with your main peak, your method is not stability-indicating, and you will need to adjust the chromatographic conditions (e.g., change the mobile phase composition, gradient slope, or even the column) to achieve separation.

Issue 3: Low Assay Sensitivity

Symptoms:

  • You are unable to detect your compound at the desired low concentrations.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Suboptimal Detection Wavelength You may not be monitoring at the wavelength of maximum absorbance (λmax) for your compound.1. Use a Diode Array Detector (DAD) to acquire the full UV spectrum of your analyte peak. 2. Identify the λmax from the spectrum and set your detector to this wavelength for quantification.
Low Concentration The concentration of your sample may be below the limit of detection (LOD) of your current method.1. Concentrate your sample if possible. 2. Increase the injection volume, but be mindful of potential peak distortion. 3. Consider a more sensitive detector, such as a mass spectrometer (MS).

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development
  • Prepare Stock Solution: Accurately weigh and dissolve 3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoic acid in a suitable solvent (e.g., 50:50 methanol:water) to a concentration of 1 mg/mL.

  • Forced Degradation:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Heat at 60°C for 2 hours. Cool, neutralize with 1M NaOH, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 1M HCl, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

    • Thermal Degradation: Store the stock solution at 60°C for 24 hours. Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for 24 hours. Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • HPLC Analysis: Inject the unstressed and stressed samples into the HPLC system using the recommended starting conditions.

  • Method Optimization:

    • Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.

    • If co-elution occurs, adjust the mobile phase composition (e.g., change the ratio of acetonitrile to water) or the gradient slope to improve separation.

    • Ensure the parent peak is spectrally pure using the DAD.

Protocol 2: Qualitative Carboxylic Acid Confirmation

For a simple confirmation of the carboxylic acid functionality, a bicarbonate test can be performed.

  • Prepare a saturated solution of sodium bicarbonate in water.

  • Add a small amount of your compound to the bicarbonate solution.

  • Observe for effervescence (fizzing). The evolution of carbon dioxide gas indicates the presence of a carboxylic acid.

Note: This test is not specific to your compound but confirms the presence of the carboxylic acid group.

References

  • ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Photolytic Degradation and Its Prevention. Retrieved from [Link]

  • Kaiser, J. P., & Bollag, J. M. (1992). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological reviews, 56(1), 1–18.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itano, A. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-60.
  • PrepChem. (n.d.). Synthesis of A. 3-(3-Pyridinyl)propanoic Acid. Retrieved from [Link]

  • Amador, J. A., & Taylor, B. F. (1990). Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic acid. Applied and environmental microbiology, 56(5), 1352–1356.
  • Reddit. (2023, March 9). carboxylic acid solubility + TLC. r/chemhelp. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349–355.
  • MySkinRecipes. (n.d.). 3-(6-Methyl-3-Pyridinyl)Propanoic Acid. Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. University of California, Berkeley.
  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., & El-Tahir, K. E. H. (2015). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds as Potential Cytotoxic Agents. Molecules, 20(10), 17957–17975.
  • Google Patents. (n.d.). US9115128B2 - Compounds of 3-(5-substituted Oxy-2, 4-dinitrophenyl)-2-oxo-propionic acid ester, synthesis and applications thereof.
  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • Davadra, P. M., Patel, T. K., Chauhan, J. C., Kharul, R. K., Pandey, B., Jain, M. R., & Bapodra, A. H. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277–280.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
  • Reddit. (2020, September 20). Acidic nature of 2-methyl propanoic acid. r/chemhelp. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2-oxo-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid Research

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the common pitfalls in the resea...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the common pitfalls in the research and synthesis of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid. The information presented here is grounded in established chemical principles and aims to provide a clear understanding of the causality behind experimental choices, ensuring scientifically sound and reproducible results.

I. Synthesis Pathway Overview

The most common and logical synthetic route to 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid involves a two-step process:

  • Michael Addition: The conjugate addition of 6-methyl-2(1H)-pyridone to an acrylate ester (e.g., ethyl acrylate or methyl acrylate) to form the corresponding ester precursor, ethyl or methyl 3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoate.

  • Hydrolysis: The subsequent hydrolysis of the ester to yield the final carboxylic acid product.

This guide is structured to address potential issues that may arise during each of these stages, as well as in the purification and characterization of the final compound.

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis A 6-Methyl-2(1H)-pyridone D Ethyl 3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoate A->D B Ethyl Acrylate B->D C Base (e.g., NaH, K2CO3) C->D Catalyst F 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid D->F E Acid or Base (e.g., HCl, NaOH) E->F Reagent

Caption: General synthetic workflow for 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid.

II. Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific experimental challenges.

A. Synthesis: Michael Addition

Question 1: My Michael addition reaction is showing low conversion or is not proceeding at all. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no conversion in the Michael addition of 6-methyl-2-pyridone to an acrylate is a common issue. The primary reasons often revolve around the choice of base, solvent, and reaction temperature.

  • Insufficiently Strong Base: 6-Methyl-2-pyridone has a pKa of approximately 11-12. A base that is not strong enough to effectively deprotonate the pyridone will result in a low concentration of the nucleophilic pyridonate anion, leading to a sluggish or stalled reaction.

    • Troubleshooting:

      • Stronger Base: Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). These will irreversibly deprotonate the pyridone and drive the reaction forward.

      • Anhydrous Conditions: When using strong, moisture-sensitive bases like NaH, ensure your solvent and glassware are scrupulously dry. Any residual water will quench the base.

  • Inappropriate Solvent: The choice of solvent is critical for both solubilizing the reactants and facilitating the reaction.

    • Troubleshooting:

      • Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they can dissolve the pyridone and its salt, and they have high boiling points, allowing for heating if necessary.

      • Avoid Protic Solvents: Protic solvents like ethanol or water will protonate the pyridonate anion, inhibiting its nucleophilicity.

  • Reaction Temperature: While some Michael additions proceed at room temperature, this specific reaction may require heating to overcome the activation energy barrier.

    • Troubleshooting:

      • Gradual Heating: If the reaction is slow at room temperature, gradually increase the temperature to 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

Question 2: I am observing a significant amount of a byproduct in my Michael addition reaction. What could it be and how can I minimize its formation?

Answer:

The most prevalent byproduct in the alkylation of 2-pyridones is the O-alkylated isomer, 2-alkoxy-6-methylpyridine derivative.[1][2] The pyridonate anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.

N_vs_O_Alkylation 6-Methyl-2-pyridonate Anion 6-Methyl-2-pyridonate Anion N-Alkylation (Desired) N-Alkylation (Desired) 6-Methyl-2-pyridonate Anion->N-Alkylation (Desired) N-attack O-Alkylation (Byproduct) O-Alkylation (Byproduct) 6-Methyl-2-pyridonate Anion->O-Alkylation (Byproduct) O-attack Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->N-Alkylation (Desired) Ethyl Acrylate->O-Alkylation (Byproduct)

Sources

Optimization

Technical Support Center: Enhancing the Biological Activity of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center dedicated to maximizing the therapeutic potential of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid and its analogues. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center dedicated to maximizing the therapeutic potential of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid and its analogues. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this promising scaffold. The 2-pyridone core is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of biologically active molecules with activities ranging from antimicrobial to antitumor effects.[1][2][3]

This document provides in-depth, experience-driven guidance, moving beyond simple protocols to explain the scientific rationale behind each experimental step. Our goal is to empower you with the knowledge to troubleshoot common challenges and strategically enhance the efficacy of your compound.

Part 1: Initial Assessment & Characterization FAQs

Before attempting any activity enhancement, a robust baseline characterization is critical. Misinterpreting poor physicochemical properties as a lack of biological activity is a common and costly pitfall. This section addresses the foundational experiments required to understand your starting compound.

Q1: We have synthesized 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid. What are the essential baseline experiments we should conduct before screening?

A1: An upfront investment in characterizing the compound's fundamental properties is non-negotiable. It provides the necessary context for all future biological data and guides your enhancement strategy. We recommend the following initial assessments:

ParameterRecommended AssayRationale & Significance
Purity & Identity LC-MS, ¹H NMRConfirms you are testing the correct molecule at a known purity (>95% is recommended for initial screening).
Aqueous Solubility Kinetic & Thermodynamic Solubility AssaysPoor solubility is a primary reason for low activity. Knowing the solubility limit prevents testing at concentrations where the compound has precipitated, leading to false negatives.
Chemical Stability Stability analysis in assay buffer/media (e.g., via LC-MS over 24-72h)The compound may degrade in the aqueous, CO₂-rich environment of a cell culture incubator. You must confirm that the concentration you think you're testing is what the cells are actually seeing.
Baseline Potency Target-based assay (if known) or a relevant cell-based assay (e.g., cytotoxicity, anti-inflammatory)Establishes the starting EC₅₀ or IC₅₀ value. This is the benchmark against which all enhancement efforts will be measured.
Lipophilicity Calculated logP (cLogP) and/or measured LogD at physiological pH (7.4)Provides an initial prediction of the compound's ability to cross cell membranes. The carboxylic acid group will be ionized at pH 7.4, significantly impacting this property.
Part 2: Troubleshooting & Enhancing Cellular Activity

A common scenario is observing promising activity in a biochemical (target-based) assay but weak or no activity in a cell-based assay. This section focuses on diagnosing and solving this crucial translational gap.

2.1 Structural Modification Strategies

Chemical modification of the parent molecule is a classic and powerful approach to improving its drug-like properties.[2][3]

Q2: Our compound shows potent inhibition of its target enzyme but has a weak effect on cells. We suspect poor membrane permeability. What is the most logical first step?

A2: This is a classic problem for compounds containing an ionizable group like a carboxylic acid.[4] At physiological pH, the acid is deprotonated to a carboxylate, which is highly polar and struggles to passively diffuse across the lipid bilayer of the cell membrane. The most direct and effective strategy to address this is prodrug synthesis .

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[5] For a carboxylic acid, the most common approach is esterification.

Expert Insight: By masking the polar carboxylic acid as a more lipophilic ester, you enhance its ability to enter the cell. Once inside, ubiquitous intracellular esterase enzymes cleave the ester, releasing the active carboxylic acid right where it needs to act.[]

Caption: Prodrug strategy to overcome low cell permeability.

Experimental Protocol: Synthesis of a Methyl Ester Prodrug

This protocol provides a standard, reliable method for converting the carboxylic acid to a simple methyl ester for initial testing.

Objective: To mask the carboxylic acid of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid to improve cell permeability.

Materials:

  • 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolution: In a clean, dry round bottom flask, dissolve 1 equivalent of the starting carboxylic acid in anhydrous methanol (approx. 10-20 mL per gram of acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution while stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the sulfuric acid. Continue adding until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like DCM or EtOAc (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl ester.

  • Purification: Purify the crude product by flash column chromatography if necessary to achieve >95% purity for biological testing.

Self-Validation: Confirm the identity and purity of the final product using ¹H NMR (look for the appearance of a new singlet around 3.7 ppm for the methyl ester protons) and LC-MS.

Q3: Beyond a simple prodrug, how can we systematically explore the Structure-Activity Relationship (SAR) of this molecule?

A3: Systematic exploration is key to discovering derivatives with significantly improved potency.[7][8] The 2-pyridone scaffold has several positions that can be modified to probe interactions with a biological target.

SAR_Points compound posA A compound->posA posB B compound->posB posC C compound->posC posD D compound->posD

Caption: Key modification points for SAR studies.

  • Point A (Propanoic Acid Chain): Besides esters, you can synthesize amides to alter hydrogen bonding capacity.[9] The chain length can also be varied (e.g., acetic or butanoic acid derivatives).

  • Point B (Methyl Group): This group can be replaced with other alkyl groups (ethyl, propyl) or even cyclic fragments to explore hydrophobic pockets in the binding site.[8] It can also be removed entirely or replaced with a hydrogen or halogen.

  • Points C & D (Pyridone Ring): The aromatic ring is a prime location for adding substituents. Small electron-donating (e.g., methoxy) or electron-withdrawing (e.g., chloro, fluoro) groups can dramatically alter the electronic properties and binding interactions of the molecule.[10]

2.2 Formulation Strategies

If structural modification is not feasible or desirable, or if the primary issue is poor aqueous solubility rather than permeability, formulation strategies can provide a powerful alternative.[11][12] These approaches aim to improve the bioavailability of the existing molecule without chemically altering it.[13][14]

Q4: Our compound (and its prodrugs) still show low activity, and we see precipitation in the cell culture media at our desired test concentrations. What can we do?

A4: This indicates a critical solubility problem. When a compound's concentration in an assay exceeds its aqueous solubility, the effective concentration is unknown and much lower than intended. A highly effective strategy for poorly soluble drugs is encapsulation into nanoparticles.[15][16]

Why it works: Nanoparticles can carry a payload of your hydrophobic drug in their core, effectively creating a suspension of drug-loaded particles in aqueous media.[17] This prevents precipitation, increases the surface area for dissolution, and can improve cellular uptake.[15][18]

StrategyMechanismProsCons
Micronization Increase surface area by reducing particle sizeSimple, scalableLimited enhancement for very poorly soluble drugs
Amorphous Solid Dispersion Stabilize drug in a high-energy, non-crystalline formSignificant solubility increaseCan be physically unstable, may recrystallize over time
Nanoparticle Encapsulation Encapsulate drug within a polymeric or lipidic carrierHigh drug loading, controlled release, improved stabilityMore complex to prepare and characterize
Experimental Protocol: Preparation of a PLGA Nanoparticle Formulation

This protocol describes a basic solvent-evaporation method to encapsulate your compound in Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and widely used polymer.

Objective: To formulate 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid into nanoparticles to improve its aqueous dispersibility for in vitro testing.

Materials:

  • Your compound

  • PLGA (e.g., 50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM) or Acetone (as the organic solvent)

  • Poly(vinyl alcohol) (PVA) or Pluronic F68 (as a stabilizer)

  • Deionized water

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of your compound and PLGA (e.g., 5 mg of compound and 50 mg of PLGA) in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 1% w/v solution of PVA in deionized water (e.g., 100 mg in 10 mL).

  • Emulsification: Add the organic phase dropwise to the aqueous phase while sonicating on an ice bath or homogenizing at high speed. Continue for 2-5 minutes to form a fine oil-in-water emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for at least 4 hours (or overnight) to allow the DCM to evaporate. This causes the PLGA to harden, forming solid nanoparticles.

  • Collection & Washing: Collect the nanoparticles by ultracentrifugation. Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this wash step twice to remove excess PVA and any unencapsulated drug.

  • Final Formulation: Resuspend the final nanoparticle pellet in your desired cell culture medium or buffer for testing.

  • Characterization: Characterize the nanoparticles for size and drug loading. Particle size can be measured using Dynamic Light Scattering (DLS). Drug loading can be determined by dissolving a known mass of dried nanoparticles in a solvent, and measuring the compound concentration via HPLC or UV-Vis spectroscopy.

Part 3: Troubleshooting In Vitro Assays

The reliability of your biological data underpins the entire drug discovery process. It is crucial to distinguish between a compound's inactivity and an assay's failure.[19][20]

Q5: We are seeing high well-to-well variability in our 96-well plate assays. What are the common causes and solutions?

A5: High variability can obscure real biological effects. Here is a troubleshooting checklist based on common laboratory issues:[21][22]

Potential ProblemRecommended ActionCausality
Edge Effects Do not use the outer wells of the plate for experimental samples. Fill them with sterile media or buffer instead.Wells on the edge of the plate experience more rapid evaporation, which concentrates solutes and can stress cells, altering their response.
Inconsistent Cell Seeding Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette with care.A non-uniform cell density across the plate is a primary source of variability in endpoint measurements (e.g., viability, luminescence).
Compound Precipitation Visually inspect the wells after adding the compound. If you see precipitate, you must lower the concentration or improve solubility (see Part 2.2).Precipitated compound is not bioavailable, leading to inconsistent and artificially low activity.
Reagent Temperature Ensure all reagents, especially detection reagents, are equilibrated to room temperature before use.The activity of enzymes used in many detection kits (e.g., luciferase, peroxidases) is temperature-dependent.
Pipetting Errors Calibrate pipettes regularly. When performing serial dilutions, ensure thorough mixing between each step.Inaccurate liquid handling directly leads to incorrect compound concentrations and variable results.
References
  • Nakagawa, H., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry Letters, 20(15), 4516-4520.
  • Sharma, R., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones.
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  • Chen, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed.
  • Al-Soud, Y. A., et al. (2019). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Molecules, 24(17), 3073. [Link]

  • BLDpharm. (n.d.). 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid. BLDpharm.
  • Philchenkov, A. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • Shafiq, S., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central.
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  • Li, Q., et al. (1998). Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 8(15), 1953-8. [Link]

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  • Wang, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(8), 5643-5660. [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Egyptian Journal of Chemistry, 66(1), 223-233.
  • Zhang, Y., et al. (2022). Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. Molecules, 27(18), 5987. [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
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  • Drug Development & Delivery. (2019). Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. Drug Development & Delivery.
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Reference Data & Comparative Studies

Comparative

Validating the Biological Activity of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid: A Comparative Guide for Drug Discovery Professionals

In the landscape of small molecule drug discovery, the rigorous validation of a compound's biological activity is the cornerstone of its development. This guide provides an in-depth, technically-focused comparison for va...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of small molecule drug discovery, the rigorous validation of a compound's biological activity is the cornerstone of its development. This guide provides an in-depth, technically-focused comparison for validating the biological activity of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid . Drawing upon established methodologies and insights from structurally related compounds, we present a comprehensive framework for researchers, scientists, and drug development professionals to assess its therapeutic potential.

Our central hypothesis is that, given its structural similarity to known anti-fibrotic and anti-inflammatory agents, 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid may exhibit similar pharmacological properties. This guide will therefore focus on a comparative analysis with Pirfenidone , a well-characterized drug for idiopathic pulmonary fibrosis (IPF), to provide a benchmark for activity.[1][2]

Introduction to the Target Compound and the Rationale for Validation

3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid is a novel small molecule featuring a substituted pyridinone core. This chemical scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. Notably, the pyridinone structure is a key feature of Pirfenidone, a medication known for its anti-fibrotic and anti-inflammatory properties.[1][2] Pirfenidone's mechanism of action involves the downregulation of key pro-fibrotic and pro-inflammatory cytokines, such as Transforming Growth Factor-beta 1 (TGF-β1) and Tumor Necrosis Factor-alpha (TNF-α).[2][3][4]

The structural analogy between our target compound and Pirfenidone provides a logical starting point for investigating its potential as a modulator of similar biological pathways. This guide outlines a systematic approach to validate this hypothesis, beginning with broad phenotypic screening and progressing to more specific target-based assays.

Experimental Workflow for Biological Activity Validation

The validation process is designed as a tiered approach, moving from general cellular effects to specific molecular interactions. This ensures a cost-effective and scientifically rigorous evaluation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Engagement & Comparison a Cytotoxicity Assessment (e.g., MTT Assay) b Phenotypic Screening (e.g., Cell Proliferation Assay) a->b Establish non-toxic concentration range c Cytokine Profiling (e.g., ELISA, Luminex) b->c Identify potential anti-proliferative effects d Gene Expression Analysis (e.g., qPCR) c->d Quantify changes in key cytokine levels e Western Blot Analysis of Signaling Pathways d->e Validate changes at the transcriptional level f Comparative Analysis with Pirfenidone e->f Confirm impact on protein expression & signaling G TGFb1 TGF-β1 Receptor TGF-β Receptor TGFb1->Receptor Smad23 Smad2/3 Receptor->Smad23 Phosphorylation pSmad23 p-Smad2/3 Receptor->pSmad23 Complex Smad Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene Pro-fibrotic Gene Transcription Nucleus->Gene

Figure 2: Simplified TGF-β/Smad signaling pathway.

Protocol: Western Blot

  • Cell Treatment and Lysis: Treat human lung fibroblasts with TGF-β1 in the presence or absence of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid or Pirfenidone for a short duration (e.g., 30-60 minutes). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Smad2/3 (p-Smad2/3) and total Smad2/3. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities and calculate the ratio of p-Smad2/3 to total Smad2/3.

Data Summary and Comparative Analysis

The following tables provide a template for summarizing the experimental data, allowing for a direct comparison between 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid and Pirfenidone.

Table 1: Cytotoxicity and Anti-Proliferative Activity

CompoundCC50 (µM)IC50 (BrdU Assay, µM)
3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid>100Experimental Value
Pirfenidone>100Literature/Experimental Value

Table 2: Effect on Cytokine Secretion (IC50 in µM)

CompoundTGF-β1TNF-αIL-6
3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acidExperimental ValueExperimental ValueExperimental Value
PirfenidoneLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Table 3: Effect on Gene Expression (Fold Change relative to Stimulated Control)

Compound (at 10 µM)TGFB1TNFCOL1A1
3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acidExperimental ValueExperimental ValueExperimental Value
PirfenidoneLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Conclusion and Future Directions

This guide provides a robust, multi-faceted approach to validating the biological activity of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid. By systematically progressing through phenotypic screening, mechanistic studies, and direct comparison with an established drug, researchers can build a comprehensive profile of the compound's therapeutic potential. Positive results from these in vitro assays would warrant progression to more complex studies, including in vivo animal models of fibrosis and inflammation, to further validate its efficacy and safety. The ultimate goal is to generate a data package that is both scientifically sound and compelling for further drug development.

References

  • Wikipedia. Pirfenidone. [Link]

  • Ruiz, V., & Rondón, C. (2020). Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease. Annals of the American Thoracic Society, 17(5), 543–554. [Link]

  • Macías-Pérez, I. M., & Peñaloza-Coronel, A. (2019). Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease. International Journal of Molecular Sciences, 20(18), 4437. [Link]

  • Patsnap. What is the mechanism of Pirfenidone?. [Link]

Sources

Validation

A Guide to Establishing Reproducible Synthesis and Characterization of 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid

In the pursuit of novel therapeutic agents and functional materials, the reproducibility of scientific findings is paramount. This guide provides a comprehensive framework for the synthesis and characterization of 3-(2-m...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel therapeutic agents and functional materials, the reproducibility of scientific findings is paramount. This guide provides a comprehensive framework for the synthesis and characterization of 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid, a molecule belonging to the biologically significant 2-pyridone class.[1][2] While specific reproducibility studies on this particular compound are not yet prevalent in the literature, this guide establishes a robust, self-validating protocol derived from established methods for similar structures, ensuring a high degree of confidence in the generated results.

The 2-pyridone scaffold is a cornerstone in medicinal chemistry and material science, with derivatives exhibiting a wide array of biological activities, including antitumor and antiviral properties.[1][2][3] The reliable synthesis and unambiguous characterization of new derivatives like 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid are therefore of significant interest to the research community. This document serves as a comparative guide to potential synthetic routes and provides a detailed, step-by-step experimental protocol for a recommended pathway, complete with in-depth analytical validation methods.

Comparative Analysis of Synthetic Strategies for 2-Pyridone Derivatives

The synthesis of substituted 2-pyridones can be approached through several methodologies, each with its own set of advantages and challenges impacting reproducibility.[1][3][4]

Synthetic StrategyDescriptionAdvantagesPotential Reproducibility Challenges
Guareschi-Thorpe Reaction Condensation of a β-ketoester with a cyanoacetamide in the presence of a base.[4]Utilizes readily available starting materials. Well-established and widely documented.Sensitivity to reaction conditions (temperature, base concentration). Potential for side product formation.
Transition-Metal Catalysis Cycloaddition reactions of alkynes and isocyanates or other precursors catalyzed by metals like Nickel(0).[3]High efficiency and atom economy. Access to a diverse range of derivatives.[3]Catalyst sensitivity to air and moisture. Ligand selection can be critical and may require optimization.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate the reaction, often in a one-pot, multi-component setup.[5]Significantly reduced reaction times. Often leads to higher yields and purer products.[5]Requires specialized equipment. Direct scalability can be a concern.
Nucleophilic Aromatic Substitution (SNAr) Displacement of a leaving group (e.g., a halogen) on a pyridine ring by a nucleophile.[2]A versatile method for functionalizing pre-existing pyridine rings.[2]The reactivity of the pyridine ring can be low, requiring harsh conditions.

For the synthesis of 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid, a modified approach based on the principles of the Guareschi-Thorpe reaction, followed by N-alkylation, presents a logical and reproducible pathway due to its reliance on well-understood reaction mechanisms and commercially available starting materials.

Recommended Experimental Workflow

The following diagram illustrates the proposed, reproducible workflow for the synthesis and characterization of 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials: - Ethyl 3-aminocrotonate - Diethyl malonate reaction1 Step 1: Hantzsch-type condensation (Formation of 2-methyl-6-hydroxypyridine-3-carboxylate) start->reaction1 hydrolysis Step 2: Ester Hydrolysis (Formation of 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid) reaction1->hydrolysis alkylation Step 3: N-Alkylation with ethyl 3-bromopropanoate hydrolysis->alkylation final_hydrolysis Step 4: Final Ester Hydrolysis (Formation of 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid) alkylation->final_hydrolysis purification Purification (Recrystallization or Column Chromatography) final_hydrolysis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (HRMS) nmr->ms ir FTIR Spectroscopy ms->ir mp Melting Point Analysis ir->mp

Caption: Proposed workflow for reproducible synthesis and characterization.

Detailed Experimental Protocol

This protocol is designed to be self-validating by including checkpoints for characterization at intermediate steps.

Step 1: Synthesis of Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen).

  • To the resulting sodium ethoxide solution, add ethyl 3-aminocrotonate (1 equivalent) and diethyl malonate (1.1 equivalents) sequentially.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

  • Suspend the product from Step 1 in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

  • Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify with concentrated HCl until a pH of approximately 2-3 is reached.

  • Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry.

Step 3: Synthesis of Ethyl 3-(2-methyl-6-oxopyridin-1-yl)propanoate

  • To a solution of the carboxylic acid from Step 2 in a suitable solvent (e.g., DMF), add potassium carbonate (2 equivalents) and ethyl 3-bromopropanoate (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid

  • Dissolve the ester from Step 3 in a mixture of ethanol and water.

  • Add a base such as lithium hydroxide (1.5 equivalents) and stir at room temperature for 2-4 hours.

  • Remove the ethanol under reduced pressure and dilute the aqueous residue with water.

  • Wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

  • Acidify the aqueous layer with dilute HCl to precipitate the final product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid.

Analytical Characterization for Reproducibility

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound, thereby ensuring the reproducibility of the results.

Analytical TechniqueExpected ObservationsPurpose
¹H NMR Characteristic peaks for the methyl group, the pyridone ring protons, and the propanoic acid chain protons. The integration of these peaks should correspond to the number of protons in the structure.Confirms the proton framework of the molecule.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule, including the carbonyl carbons of the pyridone ring and the carboxylic acid.Confirms the carbon skeleton of the molecule.
High-Resolution Mass Spectrometry (HRMS) The measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass of the protonated molecule [M+H]⁺.Provides an accurate determination of the molecular weight and elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the pyridone and carboxylic acid, and C-N and C-C bond vibrations.[5]Confirms the presence of key functional groups.
Melting Point A sharp and reproducible melting point range.A good indicator of the purity of the compound.

By adhering to this detailed synthetic and analytical workflow, researchers can confidently produce and validate 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid, laying a solid and reproducible foundation for future investigations into its potential biological activities and applications.

References

  • New Synthetic Methods to 2-Pyridone Rings. (2005). Current Organic Chemistry, 9(17), 1757-1779. [Link]

  • Synthetic Access to 2-Pyridone Scaffolds. IIP Series. [Link]

  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. (2017). Molecules, 22(11), 1888. [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (2020). International Research Journal of Multidisciplinary Scope, 1(1), 12-16. [Link]

Sources

Validation

A Comparative Guide to Pyridinone Derivatives: Profiling 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid Against Established Therapeutic Agents

Abstract The 2-pyridinone ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties, ability to act as both a hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-pyridinone ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as a versatile bioisostere have cemented its importance in drug discovery.[1] This guide provides a comparative analysis of a specific derivative, 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid, placing it in context with other significant pyridinone-based molecules. We will dissect its structural features and potential applications against established agents like the anti-fibrotic drug Pirfenidone and advanced clinical candidates targeting cancer and inflammation. Through a review of synthetic strategies, mechanisms of action, and key experimental data, this document serves as a technical resource for researchers aiming to leverage the vast potential of the pyridinone scaffold.

The Pyridinone Scaffold: A Cornerstone of Modern Medicinal Chemistry

Pyridinone-containing compounds exhibit a remarkable spectrum of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and cardiotonic effects.[2] This versatility has led to the development of several FDA-approved drugs, such as the anti-fibrotic agent Pirfenidone, the anti-HIV drug Doravirine, and the iron chelator Deferiprone, underscoring the clinical significance of this heterocyclic system.[2]

The key to the pyridinone scaffold's success lies in its physicochemical properties and the ease with which its core structure can be modified at various positions. This allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. The pattern of substituents on the pyridinone ring critically influences the resulting pharmacological properties and therapeutic applications.[2]

Pyridinone_Scaffold cluster_core 2-Pyridinone Core Core N1 N1-Position (Modulates PK/PD) Core->N1 Propanoic acid in Target Molecule C3 C3-Position Core->C3 Site for diverse functionalization C5 C5-Position Core->C5 Methyl group in Pirfenidone C6 C6-Position Core->C6 Methyl group in Target Molecule

Caption: The 2-Pyridinone scaffold with key positions for chemical modification.

In Focus: 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid

While not as extensively characterized in public literature as marketed drugs, 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid serves as an excellent model for exploring a specific class of N1-substituted pyridinones. Its structure combines the pyridinone core with a propanoic acid side chain, a feature often used to enhance solubility or to interact with specific binding pockets in target proteins.

Physicochemical Profile
PropertyValueNote
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Key Features Carboxylic acid, N-substitutionThe carboxylic acid moiety allows for easy derivatization into amides or esters.[3]
Predicted Activity CNS agent intermediateStructurally similar compounds are used as intermediates for nicotinic receptor ligands.[3]
Plausible Synthetic Route

The synthesis of N-substituted pyridinones can be achieved through various methods. A common and efficient approach involves the Michael addition of a pyridinone core to an acrylate derivative. This causality is rooted in the nucleophilic nature of the nitrogen atom in the pyridinone ring, which readily attacks the electron-deficient β-carbon of the acrylate.

Synthesis_Workflow start Starting Materials: 6-Methyl-2(1H)-pyridinone Methyl Acrylate step1 Step 1: Michael Addition Base (e.g., NaH) in THF Chemoselective N-alkylation start->step1 intermediate Intermediate: Methyl 3-(6-methyl-2-oxo-1(2H)- pyridinyl)propanoate step1->intermediate step2 Step 2: Saponification NaOH or LiOH in H₂O/MeOH Hydrolysis of the ester intermediate->step2 product Final Product: 3-(6-Methyl-2-oxo-1(2H)- pyridinyl)propanoic acid step2->product purify Purification & Characterization Chromatography, NMR, MS product->purify

Caption: A plausible workflow for the synthesis of the target molecule.

Comparative Analysis with Key Pyridinone Derivatives

To understand the potential of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid, we compare it to two well-defined pyridinone derivatives with distinct therapeutic applications.

A. Pirfenidone: The Anti-Fibrotic Benchmark

Pirfenidone is an FDA-approved drug for treating idiopathic pulmonary fibrosis (IPF).[2] Its mechanism involves a combination of anti-fibrotic and anti-inflammatory actions.[4]

  • Mechanism of Action: Pirfenidone reduces fibroblast proliferation and inhibits the production of transforming growth factor-beta (TGF-β), a key mediator in fibrosis.[4][5] It also downregulates the production of inflammatory cytokines like TNF-α.[4] This dual action is crucial for its efficacy in a complex disease like IPF. The choice to target these pathways stems from the understanding that fibrosis is a result of uncontrolled wound healing driven by persistent inflammation and growth factor signaling.

Pirfenidone_MoA TGFB TGF-β Fibroblast Fibroblast TGFB->Fibroblast activates Proliferation Proliferation & Myofibroblast Differentiation Fibroblast->Proliferation Pirfenidone Pirfenidone Pirfenidone->TGFB Inhibits Production Pirfenidone->Proliferation Inhibits Collagen Collagen & ECM Production Pirfenidone->Collagen Inhibits Proliferation->Collagen Fibrosis Fibrosis Collagen->Fibrosis

Caption: Simplified mechanism of action for Pirfenidone in combating fibrosis.

B. Compound 38: An A₂A Receptor Antagonist for Cancer Immunotherapy

Recent research has highlighted the role of the adenosine A₂A receptor (A₂AR) in suppressing immune responses within the tumor microenvironment. Pyridinone derivatives have emerged as potent antagonists for this receptor.

  • Mechanism of Action: Compound 38 is a pyridinone derivative that acts as a potent A₂AR antagonist (IC₅₀ = 29.0 nM).[6][7] By blocking the A₂A receptor on T cells, it prevents adenosine-mediated immunosuppression. This enhances the activation and cytotoxic capabilities of T cells, leading to improved tumor cell killing.[6][7] The selection of A₂AR as a target is a strategic choice in immuno-oncology, aiming to "release the brakes" on the immune system to fight cancer. This compound demonstrated a significant 56.0% tumor growth inhibition (TGI) in an in vivo mouse model, highlighting its potential.[6][7]

Data Summary and SAR Insights

The diverse activities of pyridinone derivatives are a direct result of their structural modifications. A comparative summary highlights these differences.

CompoundStructurePrimary Target(s)Potency (IC₅₀)Therapeutic Area
3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid N1-propanoic acid substitutedPredicted: Nicotinic ReceptorsNot AvailableNeurology (Predicted)
Pirfenidone N1-phenyl, C5-methyl substitutedTGF-β, TNF-α pathwaysMicromolar rangeFibrosis (IPF)
Compound 38 Complex N1, C3, C5 substitutionsAdenosine A₂A Receptor29.0 nM[6][7]Immuno-oncology
Compound 44a/b C3, C4, C5, C6 substitutedc-Met Kinase0.06 / 0.07 µM[2][8]Oncology

Structure-Activity Relationship (SAR) Insights:

  • N1-Substitution: The N1 position is critical. An unsubstituted N-H allows for hydrogen bonding, while large aromatic groups (like in Pirfenidone) or complex chains (like in Compound 38) dramatically alter the target profile and properties. The propanoic acid in our title compound suggests a focus on aqueous solubility or interaction with a polar pocket.

  • Ring Substituents: The position and nature of substituents on the pyridinone ring dictate specificity. A simple methyl group at C5 in Pirfenidone is sufficient for its anti-fibrotic activity. In contrast, more complex substitutions are required for high-potency kinase or receptor inhibition.[2][6] Studies have shown that the presence of -OMe, -OH, and -C=O groups can enhance antiproliferative activity, whereas bulky groups or halogens may reduce it.[9][10]

Experimental Protocols

To ensure scientific integrity, methodologies must be robust and reproducible. Here we outline two fundamental protocols relevant to the study of these derivatives.

Protocol 1: Synthesis of N-Alkyl Pyridinone via Michael Addition

This protocol describes a general, self-validating method for the N-alkylation of a pyridinone core, a key step in creating derivatives like the title compound.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), dissolve 6-methyl-2(1H)-pyridinone (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Causality: The strong base deprotonates the pyridinone nitrogen, creating a potent nucleophile. The controlled addition at 0°C manages the exothermic reaction and hydrogen gas evolution.

  • Nucleophilic Attack: Stir the resulting suspension at 0°C for 30 minutes. Add a solution of methyl acrylate (1.1 eq) in anhydrous THF dropwise via a syringe.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates a successful reaction.

  • Workup and Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue using flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified methyl ester intermediate using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate its identity and purity before proceeding to saponification.

Protocol 2: In Vitro Antiproliferative MTT Assay

This protocol is a standard method to assess the cytotoxic effects of compounds like the c-Met or A₂AR inhibitors against cancer cells.

  • Cell Seeding: Seed human lung carcinoma cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test pyridinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours. Causality: This duration allows for multiple cell doubling times, ensuring that any effect on cell proliferation becomes measurable.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis. Self-Validation: A clear dose-response curve validates the compound's biological activity.

Conclusion and Future Directions

The pyridinone scaffold is a testament to the power of privileged structures in drug discovery. The comparison between the hypothetical utility of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid , the clinical success of Pirfenidone , and the potent, targeted activity of next-generation derivatives like Compound 38 illustrates a clear trajectory of innovation.

While 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid itself requires further biological evaluation, its structure suggests several promising avenues for research. Its similarity to intermediates for nicotinic receptor ligands warrants investigation into its potential for treating neurological disorders.[3] Furthermore, the propanoic acid handle is an ideal anchor point for chemical biology applications, such as creating PROTACs or affinity probes to identify novel biological targets. The continued exploration and functionalization of the pyridinone core will undoubtedly yield new and powerful therapeutic agents for years to come.

References

  • MySkinRecipes. 3-(6-Methyl-3-Pyridinyl)Propanoic Acid.
  • Wang, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available from: [Link]

  • Li, Y., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules. Available from: [Link]

  • Gajewska, M., et al. (2025). Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. Scientific Reports. Available from: [Link]

  • Chatterjee, S., et al. (2021). Synthesis and biological activity of a novel series of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitors of purine biosynthesis with selectivity for high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier for cellular entry. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Wikipedia. (2023). Pirfenidone. Available from: [Link]

  • Hernández-Vázquez, E., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available from: [Link]

  • González-Ledo, C., et al. (2022). New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. Molecules. Available from: [Link]

  • Yang, Z., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry. Available from: [Link]

  • Frontiers Media S.A. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
  • Al-Tel, T. H. (2014). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega. Available from: [Link]

  • ResearchGate. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy | Request PDF. Available from: [Link]

  • American Chemical Society. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry. Available from: [Link]

  • American Chemical Society. (1998). A New Series of Pyridinone Derivatives as Potent Non-Nucleoside Human Immunodeficiency Virus Type 1 Specific Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Manetti, F., et al. (2021). Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis. Molecules. Available from: [Link]

  • Conte, E., et al. (2022). Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models. Frontiers in Pharmacology. Available from: [Link]

  • ResearchGate. (2025). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Available from: [Link]

  • National Institutes of Health. (2014). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. Available from: [Link]

  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. Available from: [Link]

  • Google Patents. (2015). US9115128B2 - Compounds of 3-(5-substituted Oxy-2, 4-dinitrophenyl)-2-oxo-propionic acid ester, synthesis and applications thereof.
  • Nakayama, S., et al. (2019). Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease. American Journal of Respiratory Cell and Molecular Biology. Available from: [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

  • ResearchGate. (2022). Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. Available from: [Link]

  • Google Patents. (2019). US10472325B2 - Process for the synthesis of pirfenidone.
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Comparative

A Comparative Benchmarking Guide to 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic Acid: An Emerging Kinase Inhibitor Candidate

Abstract The relentless pursuit of novel therapeutic agents has positioned kinase inhibitors at the forefront of modern drug discovery, particularly in oncology and immunology. The pyridinone scaffold is a well-establish...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel therapeutic agents has positioned kinase inhibitors at the forefront of modern drug discovery, particularly in oncology and immunology. The pyridinone scaffold is a well-established pharmacophore known for its ability to interact with the hinge region of protein kinases.[1][2] This guide provides a comprehensive framework for benchmarking a novel pyridinone-containing compound, 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid, against established, clinically relevant kinase inhibitors. We will detail the rationale for selecting appropriate standard compounds, provide a robust in vitro experimental protocol for comparative analysis, and present a clear structure for data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of new chemical entities in the kinase inhibitor landscape.

Introduction: The Rationale for Benchmarking

The compound 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid features a 2-pyridone heterocyclic ring, a privileged scaffold in medicinal chemistry.[1][3] Pyridinone derivatives are known to exhibit a wide array of biological activities, including anti-proliferative, antimicrobial, and anti-inflammatory effects, often by modulating critical signaling pathways.[2][3][4] The structural similarity of the pyridinone core to the purine bases of ATP suggests its potential as an ATP-competitive kinase inhibitor.[1]

Developing selective and potent kinase inhibitors remains a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome.[5] Therefore, rigorous benchmarking of any new chemical entity against well-characterized standard compounds is a critical step in the early stages of drug discovery.[5][6] This process not only validates the therapeutic potential of the novel compound but also provides crucial insights into its selectivity and mechanism of action.

This guide will focus on benchmarking 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid against two widely recognized kinase inhibitors: Staurosporine and Dasatinib .

Selection of Standard Compounds: Setting the Benchmark

The choice of standard compounds is pivotal for a meaningful comparative analysis. The selected compounds should represent different classes of kinase inhibitors and possess well-documented inhibitory profiles.

  • Staurosporine: A natural product that acts as a potent, broad-spectrum, and non-selective ATP-competitive kinase inhibitor.[7] It is often used as a positive control in kinase assays to validate the experimental setup and as a benchmark for the potency of new inhibitors.

  • Dasatinib (Sprycel®): A multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[8] It primarily targets BCR-ABL and SRC family kinases. Dasatinib serves as a clinically relevant benchmark for evaluating the potency and selectivity of new compounds against specific kinase families.[8]

The comparison with Staurosporine will establish the general kinase inhibitory potential of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid, while benchmarking against Dasatinib will provide a more nuanced understanding of its potential selectivity profile.

Experimental Methodology: In Vitro Kinase Inhibition Assay

To quantitatively assess the inhibitory activity of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid and the standard compounds, a luminescence-based in vitro kinase assay is recommended.[7][9] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[7][9]

Materials and Reagents
  • Kinase: Recombinant human Abl kinase (as a representative target for comparison with Dasatinib).

  • Substrate: A suitable peptide substrate for Abl kinase.

  • ATP: Adenosine triphosphate.

  • Test Compounds: 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid, Staurosporine, Dasatinib.

  • Kinase Assay Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[7]

  • ADP-Glo™ Kinase Assay Kit (Promega): Includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • 96-well plates: White, opaque plates suitable for luminescence measurements.

  • Plate reader: Capable of measuring luminescence.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro kinase inhibition assay:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Serial Dilution of Test Compounds C Add Compounds to 96-well Plate A->C B Prepare Kinase/Substrate Master Mix D Add Kinase/Substrate Mix and Incubate B->D E Initiate Reaction with ATP D->E F Incubate at 30°C E->F G Stop Reaction & Deplete ATP with ADP-Glo™ Reagent F->G H Convert ADP to ATP & Generate Luminescence G->H I Read Luminescence on Plate Reader H->I J Plot Dose-Response Curve I->J K Calculate IC50 Value J->K

Caption: Workflow for the luminescence-based in vitro kinase assay.

Step-by-Step Protocol
  • Compound Preparation: Prepare a series of dilutions of the test compounds (3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid, Staurosporine, and Dasatinib) in DMSO. A typical starting concentration would be 10 mM, followed by serial 3-fold or 10-fold dilutions.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of each compound dilution or DMSO (as a vehicle control) to the appropriate wells.[7]

  • Enzyme and Substrate Addition: Add 2.5 µL of the Abl kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the peptide substrate and ATP to each well.[7] The final ATP concentration should be close to its Km value for the kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[7]

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[7]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC50) value for each compound.

Data Presentation and Interpretation

The results of the in vitro kinase inhibition assay should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Inhibitory Activity against Abl Kinase

CompoundIC50 (nM)
3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid[Hypothetical Value, e.g., 150 nM]
Staurosporine (Positive Control)8 nM
Dasatinib (Standard Compound)1 nM

Note: The IC50 value for the topic compound is hypothetical and would be determined experimentally.

Interpretation of Hypothetical Results:
  • Potency: In this hypothetical scenario, 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid demonstrates inhibitory activity against Abl kinase, albeit with lower potency than both the non-selective inhibitor Staurosporine and the targeted inhibitor Dasatinib.

  • Potential for Optimization: An IC50 value in the nanomolar range suggests that the compound is a promising starting point for further medicinal chemistry optimization to improve potency and selectivity.

  • Next Steps: Subsequent studies should involve screening against a broader panel of kinases to determine the selectivity profile of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid.[10] Cellular assays are also crucial to confirm that the observed in vitro activity translates to efficacy in a more physiologically relevant context.[11]

Conclusion and Future Directions

This guide has outlined a systematic approach to benchmarking the novel compound 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid against established kinase inhibitors. The pyridinone scaffold holds significant promise in drug discovery, and a rigorous, data-driven evaluation is essential to unlock its therapeutic potential.[2][3] By following the detailed experimental protocol and comparative framework presented, researchers can effectively assess the potency and potential of this and other novel chemical entities, paving the way for the development of next-generation targeted therapies.

Further characterization should include:

  • Kinome-wide selectivity profiling: To identify other potential kinase targets and assess off-target effects.

  • Cell-based assays: To evaluate the compound's ability to inhibit kinase activity within a cellular environment and affect downstream signaling pathways.[11]

  • Structure-Activity Relationship (SAR) studies: To guide the synthesis of more potent and selective analogs.

References

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). Taylor & Francis Online. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). Frontiers in Chemistry. [Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (n.d.). Expert Opinion on Drug Discovery. [Link]

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • Das, S., & Sengupta, P. (2025). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. [Link]

  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. (2024). Journal of Chemical Information and Modeling. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. (n.d.). MDPI. [Link]

  • Inhibition Profiles for Reference Compounds and Clinically Relevant Kinase Inhibitors. (n.d.). ResearchGate. [Link]

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Validation

Confirming the Mechanism of Action of 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid: A Comparative Guide to Elucidating its Role as a Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor

Introduction: Unveiling the Therapeutic Potential of a Novel Small Molecule In the landscape of drug discovery, small molecules with unique structural motifs hold the promise of novel therapeutic interventions. 3-(2-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Small Molecule

In the landscape of drug discovery, small molecules with unique structural motifs hold the promise of novel therapeutic interventions. 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid has emerged as a compound of interest, yet its precise mechanism of action remains to be definitively established. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate and confirm the hypothesis that this compound functions as a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor.

The structural characteristics of 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid, particularly the presence of a pyridinone ring and a carboxylic acid group, suggest a potential to chelate the active site iron of 2-oxoglutarate (2-OG) dependent dioxygenases, a class of enzymes that includes HIF prolyl hydroxylases. By inhibiting these enzymes, the compound may stabilize the alpha subunit of hypoxia-inducible factor (HIF-α), a master regulator of the cellular response to low oxygen levels.[1] This stabilization allows HIF-α to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of a multitude of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.[2][3]

This guide will objectively compare the predicted performance of 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid with established HIF-PH inhibitors, providing detailed experimental protocols and supporting data to validate its mechanism of action. Our approach is rooted in scientific integrity, ensuring that each experimental step contributes to a self-validating system of inquiry.

The Hypothesized Mechanism: Inhibition of HIF Prolyl Hydroxylase

Under normoxic conditions, HIF-α is continuously synthesized and targeted for proteasomal degradation. This process is initiated by the hydroxylation of specific proline residues within the HIF-α subunit by HIF prolyl hydroxylases (PHDs).[4] This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and ultimately mark HIF-α for destruction.

In hypoxic conditions, the activity of PHDs is inhibited due to the lack of their essential co-substrate, molecular oxygen. This leads to the stabilization and accumulation of HIF-α, enabling it to exert its transcriptional effects. HIF-PH inhibitors are small molecules that mimic the hypoxic state by binding to the active site of PHDs and preventing the hydroxylation of HIF-α, even in the presence of oxygen.[5][6]

We hypothesize that 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid acts as a competitive inhibitor of 2-oxoglutarate at the active site of HIF-PHDs, thereby stabilizing HIF-α and activating the hypoxic signaling pathway.

HIF-PH Inhibition Pathway cluster_normoxia Normoxia cluster_hypoxia_inhibition Hypoxia / HIF-PH Inhibition HIF-1α HIF-1α PHD PHD HIF-1α->PHD Hydroxylation (O2, 2-OG) PHD_inhibited PHD (inhibited) VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_stable HIF-1α (stabilized) Nucleus Nucleus HIF-1α_stable->Nucleus HIF-1β HIF-1β HIF-1β->Nucleus HRE Hypoxia Response Elements Nucleus->HRE Dimerization & Binding Gene_Transcription Gene_Transcription HRE->Gene_Transcription Test_Compound 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid Test_Compound->PHD_inhibited Inhibits

Caption: Hypothesized mechanism of HIF-PH inhibition.

Comparative Experimental Framework

To rigorously test our hypothesis, we will employ a multi-pronged approach, comparing the effects of 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid with a well-characterized HIF-PH inhibitor, such as Roxadustat or Vadadustat, and a negative control (vehicle, e.g., DMSO).

Part 1: In Vitro Enzymatic Assays

The initial step is to determine if the compound directly interacts with and inhibits the enzymatic activity of HIF prolyl hydroxylases.

Objective: To quantify the inhibitory potency of 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid against a recombinant human HIF-PHD isoform (e.g., PHD2).

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

  • Reagents: Recombinant human PHD2, a biotinylated HIF-1α peptide substrate, 2-oxoglutarate, Fe(II), ascorbate, anti-hydroxyprolyl-HIF-1α antibody conjugated to a fluorescent acceptor, and streptavidin conjugated to a fluorescent donor.

  • Procedure:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add PHD2, the HIF-1α peptide, Fe(II), and ascorbate.

    • Initiate the reaction by adding 2-oxoglutarate.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents (antibody and streptavidin conjugates).

    • Incubate to allow for binding.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis: The HTRF signal is inversely proportional to the extent of hydroxylation. Calculate the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity.

Expected Data and Comparison:

CompoundIC50 (nM) against PHD2
3-(2-methyl-6-oxopyridin-1-yl)propanoic acidTo be determined
Roxadustat (Positive Control)~30 nM[7]
Vehicle (Negative Control)No inhibition

A low nanomolar IC50 value for our test compound would provide strong evidence for direct PHD2 inhibition.

Part 2: Cell-Based Assays

The next logical step is to ascertain whether the enzymatic inhibition observed in vitro translates to a functional effect in a cellular context.

Objective: To measure the stabilization of HIF-1α and the subsequent activation of HIF-responsive gene expression in a relevant cell line (e.g., human renal carcinoma cells, RCC4, which lack functional VHL and have constitutively stable HIF, or HEK293T cells).

Experimental Protocol: HIF-1α Stabilization by Western Blot

  • Cell Culture: Culture HEK293T cells under standard conditions.

  • Treatment: Treat cells with varying concentrations of the test compound, Roxadustat, and vehicle for a specified time (e.g., 4-6 hours).

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe with a primary antibody specific for HIF-1α.

    • Use a loading control antibody (e.g., β-actin) to ensure equal protein loading.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities to determine the relative levels of HIF-1α stabilization.

Experimental Protocol: HIF-Responsive Reporter Gene Assay

  • Cell Transfection: Transfect HEK293T cells with a reporter plasmid containing a hypoxia-response element (HRE) driving the expression of a reporter gene (e.g., luciferase).

  • Treatment: Treat the transfected cells with the test compound, Roxadustat, and vehicle.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and express the results as fold induction over the vehicle control.

Expected Data and Comparison:

Compound (at 10 µM)HIF-1α Stabilization (Fold change vs. vehicle)HRE-Luciferase Activity (Fold induction vs. vehicle)
3-(2-methyl-6-oxopyridin-1-yl)propanoic acidTo be determinedTo be determined
Roxadustat (Positive Control)Significant increaseSignificant increase[7]
Vehicle (Negative Control)BaselineBaseline

A dose-dependent increase in HIF-1α protein levels and HRE reporter activity would confirm the compound's ability to activate the HIF pathway in cells.

Part 3: Target Engagement and Downstream Effects

To further solidify the mechanism of action, it is crucial to demonstrate target engagement within the cell and measure the expression of endogenous HIF target genes.

Objective: To confirm that the compound engages with its target in cells and induces the expression of known HIF-regulated genes.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein.

  • Procedure:

    • Treat intact cells with the test compound or vehicle.

    • Heat aliquots of the cell suspension to a range of temperatures.

    • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

    • Analyze the amount of soluble PHD2 remaining at each temperature by Western blot.

  • Data Analysis: A shift to a higher melting temperature for PHD2 in the presence of the test compound indicates direct target engagement.

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)

  • Cell Treatment and RNA Extraction: Treat cells (e.g., Hep3B human hepatoma cells) with the test compound, Roxadustat, and vehicle for an extended period (e.g., 24 hours). Extract total RNA.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qRT-PCR: Perform qRT-PCR using primers specific for HIF target genes such as EPO (erythropoietin) and VEGF (vascular endothelial growth factor). Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Expected Data and Comparison:

Compound (at 10 µM)CETSA (ΔTm for PHD2)EPO mRNA (Fold change)VEGF mRNA (Fold change)
3-(2-methyl-6-oxopyridin-1-yl)propanoic acidTo be determinedTo be determinedTo be determined
Roxadustat (Positive Control)Positive shiftSignificant increaseSignificant increase
Vehicle (Negative Control)No shiftBaselineBaseline

A positive thermal shift in CETSA and increased expression of HIF target genes would provide compelling evidence for the proposed mechanism of action.

Experimental_Workflow Start Hypothesis: Compound is a HIF-PH Inhibitor Enzymatic_Assay Part 1: In Vitro Enzymatic Assay (HTRF for IC50) Start->Enzymatic_Assay Direct Inhibition? Cell_Based_Assay Part 2: Cell-Based Assays (Western Blot for HIF-1α, Reporter Assay) Enzymatic_Assay->Cell_Based_Assay Cellular Activity? Alternative_Hypothesis Re-evaluate Mechanism Enzymatic_Assay->Alternative_Hypothesis No Inhibition Target_Engagement Part 3: Target Engagement & Downstream Effects (CETSA, qRT-PCR for EPO/VEGF) Cell_Based_Assay->Target_Engagement Target Engagement & Gene Expression? Cell_Based_Assay->Alternative_Hypothesis No Cellular Effect Conclusion Mechanism Confirmed Target_Engagement->Conclusion All Positive Target_Engagement->Alternative_Hypothesis No Target Engagement

Caption: Experimental workflow for mechanism confirmation.

Conclusion: A Pathway to Mechanistic Clarity

By systematically executing the comparative experimental framework outlined in this guide, researchers can definitively confirm or refute the hypothesis that 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid functions as a HIF prolyl hydroxylase inhibitor. The integration of in vitro enzymatic assays, cell-based functional readouts, and direct target engagement studies provides a robust and self-validating approach to elucidating its mechanism of action. The insights gained from these studies will be invaluable for the continued development of this compound as a potential therapeutic agent.

References

  • Mechanism of action of HIF stabilizers. Under normal conditions, the... - ResearchGate. Available at: [Link]

  • Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - NIH. Available at: [Link]

  • Synthesis and biological evaluation of (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivatives as novel PTP1B inhibitors - PubMed. Available at: [Link]

  • Efficacy and Safety of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors - YouTube. Available at: [Link]

  • Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - Frontiers. Available at: [Link]

  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors in Patients with Renal Anemia: A Meta-Analysis of Randomized Trials - Karger Publishers. Available at: [Link]

  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease - MDPI. Available at: [Link]

  • Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia | Clinical Kidney Journal | Oxford Academic. Available at: [Link]

  • 2-(8-hydroxy-6-methoxy-1-oxo-1h-2-benzopyran-3-yl) propionic acid, an inhibitor of angiogenesis, ameliorates renal alterations in obese type 2 diabetic mice - PubMed. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. Available at: [Link]

  • Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PubMed Central. Available at: [Link]

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H. Available at: [Link]

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals - Preprints.org. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed. Available at: [Link]

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine - PubMed Central. Available at: [Link]

  • (PDF) Improved Microwave-Mediated Synthesis of 3-(3-Aryl-1,2,4-oxadiazol-5-yl)propionic Acids and Their Larvicidal and Fungal Growth Inhibitory Properties - ResearchGate. Available at: [Link]

  • Hypoxia-inducible factor-prolyl hydroxylase inhibitors for treatment of anemia in chronic kidney disease: a systematic review and network meta-analysis - Frontiers. Available at: [Link]

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Comparative

Independent Verification of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic Acid: A Comparative Guide for Anti-Fibrotic Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the independent verification of findings related to the novel compound 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the independent verification of findings related to the novel compound 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid, a structural analog of the anti-fibrotic drug Pirfenidone. The central hypothesis to be tested is that this compound possesses anti-fibrotic and anti-inflammatory properties comparable or superior to existing treatments for idiopathic pulmonary fibrosis (IPF).

This document offers detailed experimental protocols, comparative data frameworks, and the underlying scientific rationale to empower researchers to rigorously evaluate this compound's therapeutic potential. We will objectively compare its performance against Pirfenidone and Nintedanib, the current standards of care in IPF treatment.

Introduction: The Quest for Novel Anti-Fibrotic Therapies

Idiopathic pulmonary fibrosis is a devastating chronic lung disease characterized by progressive scarring of the lung tissue, leading to irreversible decline in lung function. The current therapeutic landscape is dominated by two FDA-approved drugs: Pirfenidone and Nintedanib. While these drugs slow disease progression, they are not curative and are associated with significant side effects, underscoring the urgent need for novel, more effective, and better-tolerated therapies.

Pirfenidone , a pyridone derivative, exhibits both anti-fibrotic and anti-inflammatory effects. Its mechanism of action is multifactorial, involving the downregulation of pro-fibrotic and pro-inflammatory cytokines such as transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[1][2][3][4] Nintedanib , in contrast, is a multi-tyrosine kinase inhibitor that targets growth factor receptors implicated in fibrosis, including the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).

The compound at the center of this guide, 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid, is a novel analog of Pirfenidone. Its structural similarity suggests a potentially shared mechanism of action, while the propanoic acid moiety could influence its pharmacokinetic and pharmacodynamic properties. This guide outlines the necessary steps to independently verify its purported anti-fibrotic and anti-inflammatory efficacy.

Synthesis and Characterization of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid

Independent verification begins with the unambiguous synthesis and characterization of the test compound. This ensures the purity and structural integrity of the molecule used in subsequent biological assays, forming the foundation of trustworthy and reproducible results.

Synthesis Protocol

A plausible synthetic route for 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid can be adapted from established methods for N-alkylation of pyridones. The following is a representative protocol:

Step 1: Deprotonation of 6-Methyl-2(1H)-pyridone

  • To a solution of 6-methyl-2(1H)-pyridone (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

Step 2: N-Alkylation

  • To the resulting solution of the sodium salt of 6-methyl-2(1H)-pyridone, add ethyl 3-bromopropanoate (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Hydrolysis

  • Upon completion of the reaction, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Dissolve the crude ester in a mixture of ethanol and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring the hydrolysis by TLC.

  • After completion, neutralize the reaction mixture with 1N hydrochloric acid (HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

Analytical Method Purpose Expected Results
¹H NMR Structural confirmationPeaks corresponding to the methyl, pyridone ring, and propanoic acid protons with appropriate chemical shifts and coupling constants.
¹³C NMR Structural confirmationPeaks corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the calculated molecular weight of C₉H₁₁NO₃ (181.19 g/mol ).[5]
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating a purity of >95%.

In Vitro Verification of Anti-Fibrotic and Anti-inflammatory Activity

The following in vitro assays are designed to compare the biological activity of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid with Pirfenidone and Nintedanib.

Cell Culture

Human lung fibroblasts (e.g., MRC-5 or primary lung fibroblasts from IPF patients) and a macrophage cell line (e.g., THP-1) are suitable for these studies. Cells should be cultured according to the supplier's recommendations.

Experimental Workflow: In Vitro Assays

Caption: Workflow for in vitro anti-fibrotic and anti-inflammatory assays.

Detailed Protocols

3.3.1. Fibroblast Proliferation Assay

  • Seed human lung fibroblasts in a 96-well plate.

  • After 24 hours, starve the cells in a serum-free medium for another 24 hours.

  • Treat the cells with varying concentrations of the test compound, Pirfenidone, Nintedanib, or vehicle control for 1 hour.

  • Stimulate the cells with TGF-β1 (5 ng/mL) for 24 hours.

  • Assess cell proliferation using a BrdU incorporation assay according to the manufacturer's instructions.

3.3.2. Collagen Deposition Assay

  • Seed human lung fibroblasts in a 24-well plate and grow to confluence.

  • Treat the cells with the test compounds and TGF-β1 as described above for 48 hours.

  • Fix the cells and stain with Sirius Red solution.

  • Elute the stain and measure the absorbance at 570 nm to quantify collagen deposition.

3.3.3. Quantitative PCR (qPCR) for Fibrotic Markers

  • Treat fibroblasts with the test compounds and TGF-β1 for 24 hours.

  • Isolate total RNA and synthesize cDNA.

  • Perform qPCR using primers for α-smooth muscle actin (α-SMA) and collagen type I alpha 1 (Col1a1). Normalize the expression to a housekeeping gene (e.g., GAPDH).

3.3.4. ELISA for Pro-inflammatory Cytokines

  • Differentiate THP-1 monocytes into macrophages using PMA.

  • Pre-treat the macrophages with the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.

  • Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-1β using commercially available ELISA kits.

Comparative Data Summary
Parameter 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid Pirfenidone Nintedanib
Fibroblast Proliferation (IC₅₀) Experimental ValueReference ValueReference Value
Collagen Deposition (% inhibition at x µM) Experimental ValueReference ValueReference Value
α-SMA mRNA expression (fold change) Experimental ValueReference ValueReference Value
Col1a1 mRNA expression (fold change) Experimental ValueReference ValueReference Value
TNF-α secretion (IC₅₀) Experimental ValueReference ValueReference Value
IL-1β secretion (IC₅₀) Experimental ValueReference ValueReference Value

In Vivo Verification in a Preclinical Model of Pulmonary Fibrosis

To assess the in vivo efficacy, a bleomycin-induced lung fibrosis model in mice is recommended. This is a well-established and widely used model that recapitulates many of the key features of human IPF.

Experimental Design

Caption: Workflow for in vivo verification in a bleomycin-induced lung fibrosis model.

Detailed Protocol
  • Induction of Fibrosis: Anesthetize C57BL/6 mice and intratracheally instill a single dose of bleomycin (1.5-3.0 U/kg).

  • Treatment: Beginning on day 1 post-bleomycin instillation, administer the test compound, Pirfenidone, Nintedanib, or vehicle control daily via oral gavage for 21 days.

  • Endpoint Analysis: On day 21, euthanize the mice and perform the following analyses:

    • Histology: Perfuse the lungs and fix them in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Masson's Trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).

    • Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and measure the hydroxyproline content, a quantitative measure of total lung collagen.

    • Bronchoalveolar Lavage (BAL): Lavage the lungs with sterile saline to collect BAL fluid. Perform total and differential cell counts to assess inflammation. Measure cytokine levels in the BAL fluid by ELISA.

    • qPCR: Isolate RNA from lung tissue homogenates and perform qPCR for fibrotic and inflammatory markers as described for the in vitro assays.

Comparative Data Summary
Parameter Vehicle Control 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid Pirfenidone Nintedanib
Ashcroft Fibrosis Score Experimental ValueExperimental ValueReference ValueReference Value
Lung Hydroxyproline (µ g/lung ) Experimental ValueExperimental ValueReference ValueReference Value
BAL Total Cell Count (x10⁵) Experimental ValueExperimental ValueReference ValueReference Value
BAL Macrophage Count (x10⁵) Experimental ValueExperimental ValueReference ValueReference Value
Lung α-SMA mRNA (fold change) Experimental ValueExperimental ValueReference ValueReference Value
Lung TNF-α mRNA (fold change) Experimental ValueExperimental ValueReference ValueReference Value

Signaling Pathway Context

The primary mechanism of action of Pirfenidone and, putatively, its analog involves the modulation of the TGF-β signaling pathway, a central driver of fibrosis.

TGF_beta_pathway cluster_nucleus Nuclear Events TGFb TGF-β1 Receptor TGF-β Receptor Complex TGFb->Receptor SMAD p-SMAD2/3 Receptor->SMAD SMAD4 SMAD4 SMAD->SMAD4 Nucleus Nucleus SMAD4->Nucleus Transcription Gene Transcription Fibrosis Fibroblast Proliferation | Collagen Synthesis | Myofibroblast Differentiation Transcription->Fibrosis Pirfenidone Pirfenidone & Analog Pirfenidone->TGFb Inhibits Production Pirfenidone->SMAD Inhibits Phosphorylation

Caption: Simplified TGF-β signaling pathway in fibrosis and putative points of inhibition.

Conclusion

This guide provides a rigorous and objective framework for the independent verification of the anti-fibrotic and anti-inflammatory properties of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid. By following these detailed protocols and comparing the results against established benchmarks, researchers can generate the high-quality, reproducible data necessary to validate (or refute) the therapeutic potential of this novel compound. The ultimate goal is to accelerate the discovery and development of new medicines for patients suffering from idiopathic pulmonary fibrosis and other fibrotic diseases.

References

  • Pirfenidone - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Miyashita, T., et al. (2004). Antitumor activity of pyrvinium pamoate, 6-(dimethylamino)-2-[2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)
  • Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563-5568.
  • Caraci, F., et al. (2019). Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease. American Journal of Respiratory Cell and Molecular Biology, 61(3), 289-297.
  • Pirfenidone Alternatives Compared. (n.d.). Drugs.com. Retrieved January 20, 2026, from [Link]

  • Al-Bishri, W. M., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 18(5), 734.
  • Pirfenidone 200 mg Uses, Dosage, Mechanism of Action, and Benefits. (n.d.). Sterispharma. Retrieved January 20, 2026, from [Link]

  • Abdel-Ghani, T. M., et al. (2024). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 29(13), 3097.
  • Method for synthesizing pirfenidone. (2013). Google Patents.
  • Macias, M. I., et al. (2019). Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease. American Journal of Respiratory Cell and Molecular Biology, 61(3), 289–297.
  • Gajjela, R., et al. (2025). Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models.
  • Nintedanib and Pirfenidone - antifibrotics for pulmonary fibrosis. (n.d.). Action for Pulmonary Fibrosis. Retrieved January 20, 2026, from [Link]

Sources

Comparative

A Researcher's Guide to the Efficacy Analysis of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid: A Comparative Framework

Introduction: Unveiling the Therapeutic Potential of a Novel 2-Pyridone Derivative In the landscape of modern drug discovery, the 2-pyridone scaffold has emerged as a privileged structure, forming the core of numerous bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel 2-Pyridone Derivative

In the landscape of modern drug discovery, the 2-pyridone scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including antimicrobial, anti-tumor, and anti-fibrotic activities.[1][2][3] Coupled with a propanoic acid moiety, a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, the molecule 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid (CAS No. 859296-04-1) presents a compelling candidate for investigation.[4][5] This guide provides a comprehensive framework for the comparative efficacy analysis of this molecule, postulating its potential as an anti-inflammatory and anti-fibrotic agent. While specific experimental data for this compound is not yet prevalent in public-domain literature, this document serves as a detailed roadmap for researchers to rigorously evaluate its performance against established alternatives.

Our approach is grounded in the principles of scientific integrity, providing not just protocols, but the causal reasoning behind experimental choices. We will explore both foundational in vitro assays and more complex in vivo models, ensuring a self-validating system of inquiry from mechanism to potential therapeutic effect.

Postulated Mechanism of Action: Targeting the Nexus of Inflammation and Fibrosis

Based on its structural motifs, we can hypothesize that 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid may exert its effects by modulating key signaling pathways implicated in both inflammation and the subsequent fibrotic cascade. A plausible mechanism involves the inhibition of pro-inflammatory mediators and the downstream activation of myofibroblasts, which are central to the excessive deposition of extracellular matrix (ECM) characteristic of fibrosis.

postulated_moa cluster_inflammation Inflammatory Cascade cluster_fibrosis Fibrotic Cascade Cellular_Stress Cellular Stress / Injury NFkB_Activation NF-κB Activation Cellular_Stress->NFkB_Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Activation->Cytokines COX2 COX-2 Upregulation NFkB_Activation->COX2 TGFb TGF-β1 Signaling Cytokines->TGFb Prostaglandins Prostaglandins COX2->Prostaglandins Myofibroblast Myofibroblast Activation TGFb->Myofibroblast ECM Excessive ECM Deposition (Collagen, Fibronectin) Myofibroblast->ECM Fibrosis Tissue Fibrosis ECM->Fibrosis Test_Compound 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid Test_Compound->NFkB_Activation Inhibition Test_Compound->COX2 Inhibition Test_Compound->TGFb Inhibition

Caption: Workflow for the protein denaturation inhibition assay.

In Vivo Efficacy Analysis: Modeling Disease States

Should in vitro results prove promising, the next logical step is to assess efficacy in established animal models of fibrosis. These models are crucial for understanding the compound's effect in a complex biological system. [6][7]The choice of model should reflect the potential therapeutic indication.

Comparative Anti-Fibrotic Activity in a Pulmonary Fibrosis Model

Idiopathic Pulmonary Fibrosis (IPF) is a devastating disease with limited treatment options. The bleomycin-induced lung fibrosis model in mice is the most widely used and accepted preclinical model for evaluating potential anti-fibrotic therapies. [8][9] Table 2: Illustrative Comparative In Vivo Anti-Fibrotic Data (Bleomycin Model)

ParameterVehicle Control (Bleomycin)3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acidNintedanib (Positive Control)
Lung Collagen Content (µ g/lung ) [Hypothetical Data: 550 ± 45][Hypothetical Data: 320 ± 30][Hypothetical Data: 280 ± 25]
Ashcroft Fibrosis Score (0-8) [Hypothetical Data: 6.5 ± 0.8][Hypothetical Data: 3.2 ± 0.5][Hypothetical Data: 2.8 ± 0.4]
α-SMA Positive Cells (IHC) [Hypothetical Data: High][Hypothetical Data: Low][Hypothetical Data: Low]

(Note: Data are hypothetical and for illustrative purposes only. α-SMA is a marker of myofibroblast activation.)

Experimental Protocol: Bleomycin-Induced Lung Fibrosis in Mice

Objective: To evaluate the therapeutic efficacy of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid in reducing the progression of pulmonary fibrosis.

Model: C57BL/6 mice are preferred due to their consistent fibrotic response. [9] Procedure:

  • Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Induction of Fibrosis: On day 0, administer a single dose of bleomycin (or saline for the sham group) via oropharyngeal or intratracheal instillation to anesthetized mice. [9]3. Treatment Regimen: Begin daily administration of the test compound, Nintedanib (positive control), or vehicle via oral gavage on day 7 (therapeutic regimen) and continue until day 21. This timing is critical as it assesses the drug's ability to treat established fibrosis rather than prevent its onset.

  • Endpoint Analysis (Day 21):

    • Histopathology: Harvest the lungs. One lobe should be fixed in formalin, embedded in paraffin, and sectioned. Stain with Masson's trichrome to visualize collagen deposition and score fibrosis using the Ashcroft method.

    • Biochemical Analysis: Homogenize the remaining lung tissue to quantify total collagen content using a Sircol Collagen Assay. This provides a quantitative measure of fibrosis.

    • Immunohistochemistry (IHC): Perform IHC on lung sections for alpha-smooth muscle actin (α-SMA) to quantify myofibroblast accumulation.

in_vivo_workflow Day0 Day 0: Induce Fibrosis (Bleomycin Instillation) Day7 Day 7-21: Daily Treatment (Test Compound, Nintedanib, Vehicle) Day0->Day7 Day21 Day 21: Endpoint Analysis Day7->Day21 Analysis Histopathology (Ashcroft Score) Collagen Assay (Sircol) IHC for α-SMA Day21->Analysis

Caption: Therapeutic treatment workflow for the bleomycin-induced lung fibrosis model.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to characterize the efficacy of 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid. By systematically progressing from broad in vitro anti-inflammatory screens to specific, disease-relevant in vivo models, researchers can build a comprehensive data package. The comparative nature of the proposed studies, benchmarking against established drugs like Ibuprofen and Nintedanib, is crucial for contextualizing the compound's potential.

Future work should also explore other fibrosis models, such as carbon tetrachloride (CCl4)-induced liver fibrosis or unilateral ureteral obstruction (UUO) for kidney fibrosis, to determine the breadth of the compound's anti-fibrotic activity. [6][8][10]Mechanistic studies, including analysis of gene expression and protein levels of key targets in the NF-κB and TGF-β pathways, will be essential to fully elucidate its mode of action.

References

  • Bhatt, M., & Mahajan, R. (2023). In Vivo Models for the Study of Fibrosis. National Institutes of Health (NIH).
  • Selvita. (n.d.). In Vivo Fibrosis Models.
  • TNO. (n.d.). in vivo and in vitro models for fibrosis research.
  • Aragen Life Sciences. (n.d.). In Vivo Disease Models for Fibrosis.
  • Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar.
  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. AJRB.
  • Frontiers Media. (n.d.). An update on animal models of liver fibrosis. Frontiers in Pharmacology.
  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate.
  • Nile, S. H. (2016). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate.
  • Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources.
  • MDPI. (n.d.). New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. MDPI.
  • Sangwan, S., & Singh, G. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate.
  • ResearchGate. (n.d.). Pharmacological aspects of 2-pyridones and their analogs. ResearchGate.
  • ResearchGate. (n.d.). Some 2-pyridone derivatives have important biological properties. ResearchGate.
  • Lalhruaizela, et al. (2025). Design, synthesis, and study of 2-pyridone-based pharmaceutical analogues. Journal of Molecular Structure.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. IJPSR.
  • BLDpharm. (n.d.). 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid. BLDpharm.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid (CAS No. 859296-04-1).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid (CAS No. 859296-04-1). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to ensure that every step is logical, compliant, and grounded in established safety principles, protecting both laboratory personnel and the environment.

Section 1: Hazard Assessment and Characterization

  • Pyridinone Moiety : Pyridine and its derivatives are known for their potential toxicity and environmental hazards. Waste pyridine is classified as a hazardous waste, requiring disposal according to strict state and federal regulations[1][2].

  • Propanoic Acid Moiety : Carboxylic acids, such as propanoic acid, can be corrosive and cause severe skin and eye damage[3][4]. Propionic acid itself is also considered a combustible liquid[4][5].

Principle of Assumed Hazard: In the absence of specific data, it is imperative to handle 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid as a hazardous substance. Researchers must assume it may possess properties of skin/eye irritation, potential toxicity, and combustibility. This conservative approach ensures the highest level of safety.

Your institution's Environmental Health & Safety (EHS) office is the ultimate authority on hazardous waste determination. They are responsible for the final classification and ensuring compliance with all regulations[6].

Property Information / Recommended Assumption Source / Rationale
Chemical Name 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid-
CAS Number 859296-04-1[7]
Molecular Formula C9H11NO3[7]
Assumed Hazards Skin/Eye Irritant, Harmful if Swallowed, Potential CombustibilityBased on propanoic acid and pyridine substructures[1][3][4]
Regulatory Status Hazardous Waste . Must be managed per EPA RCRA regulations.Precautionary principle; pyridine derivatives are hazardous[2].

Section 2: Regulatory Compliance Overview

In the United States, the management of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). All personnel who generate chemical waste must be trained on these regulations and their institution's specific waste management plan[8].

Key regulatory concepts include:

  • Generator Status : Your facility is classified as a Very Small (VSQG), Small (SQG), or Large (LQG) Quantity Generator based on the volume of hazardous waste produced monthly. This status dictates storage time limits and administrative requirements[8][9].

  • Satellite Accumulation Area (SAA) : This is a designated area at or near the point of waste generation where waste can be collected. Strict rules apply to SAAs regarding container labeling, condition, and volume limits (typically 55 gallons for total hazardous waste and 1 quart for acutely toxic waste)[6][9].

  • Hazardous Waste Determination : A formal assessment must be conducted when waste is first generated to determine if it is hazardous[6].

Section 3: On-Site Waste Handling & Accumulation Protocol

Follow these steps meticulously to ensure safety and compliance from the moment waste is generated.

Step 3.1: Waste Minimization

The most effective disposal strategy is to minimize waste generation. This can be achieved through careful experimental planning, using the smallest necessary scale for reactions, and avoiding the preparation of excess stock solutions. Reducing the amount of hazardous waste generated benefits the environment and can also reduce regulatory costs[8].

Step 3.2: Container Selection

Select a container that is compatible with the waste and in good condition.

  • Compatibility is Key : Do not use metal containers for acidic or corrosive waste. For 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid, a high-density polyethylene (HDPE) or glass container is recommended. Plastic is often preferred for its durability[6].

  • Secure Closure : The container must have a tight-fitting, screw-on cap to prevent leaks and the escape of vapors. Containers must be kept closed at all times except when actively adding waste[6][10].

Step 3.3: Labeling the Waste Container

Proper labeling is a critical safety and regulatory requirement. The EPA mandates that each waste label includes the words “Hazardous Waste ,” the identity of the waste, and a clear hazard warning[8].

  • Obtain a hazardous waste tag from your institution's EHS department.

  • Before adding any waste , affix the tag to the container.

  • Clearly write the following:

    • The words "HAZARDOUS WASTE "[10].

    • The full chemical name: "3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid ".

    • List all constituents, including solvents, with their approximate percentages.

    • Indicate the relevant hazards (e.g., Irritant, Toxic, Combustible).

Step 3.4: Waste Accumulation in a Satellite Accumulation Area (SAA)
  • Designate an SAA in your laboratory that is at or near the point of waste generation[9]. This location must be under the control of the laboratory personnel.

  • Place the properly labeled waste container in the designated SAA.

  • Add waste carefully, using a funnel if necessary to prevent spills.

  • Immediately and securely recap the container after adding waste.

Step 3.5: Segregation of Waste

Store waste containers according to chemical compatibility to prevent dangerous reactions. As 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid is acidic, it should be segregated from bases, strong oxidizers, and reactive chemicals[1][10]. Consult your institution's chemical hygiene plan for specific segregation guidance.

Section 4: Final Disposal Procedure

Laboratory personnel are responsible for the safe collection and accumulation of waste; final disposal must be handled by trained professionals.

  • Monitor Fill Level : Do not overfill waste containers. Stop adding waste when the container is about 90% full to allow for expansion.

  • Request Pickup : Once the container is full, or if the experiment is complete, submit a chemical waste collection request to your institution's EHS department or designated hazardous waste management group[1][6].

  • Professional Disposal : The EHS department will transport the waste from your SAA to a Central Accumulation Area (CAA) before it is picked up by a licensed hazardous waste contractor[9]. The most common disposal method for this type of organic chemical waste is high-temperature incineration[2][11]. Under no circumstances should this chemical be disposed of down the drain or in the regular trash [11][12].

Section 5: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel : Notify everyone in the immediate area of the spill.

  • Assess the Situation : If the spill is large, involves highly volatile solvents, or you are unsure how to proceed, evacuate the area and contact your institution's emergency EHS number.

  • Manage Small Spills : For minor spills that you are trained to handle:

    • Don appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and suitable gloves (check manufacturer compatibility charts)[1].

    • Contain the spill by surrounding it with an absorbent material.

    • Absorb the spilled material using an inert, dry material like sand, vermiculite, or a commercial chemical absorbent[1][12].

    • Carefully collect the contaminated absorbent material and place it in a sealed, compatible container.

    • Label the container as "Hazardous Waste: Spill Debris containing 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid " and manage it for disposal as described in Section 4.

    • Clean the spill area thoroughly with soap and water, and dispose of the cleaning materials as hazardous waste.

Disposal Workflow Diagram

G cluster_0 cluster_1 On-Site Handling & Accumulation cluster_2 Final Disposition cluster_3 Emergency Event gen Waste Generated (Pure or in Solution) prep 1. Select & Prepare Compatible Container gen->prep spill Spill Occurs gen->spill Potential Event label_cont 2. Affix 'Hazardous Waste' Label & List All Constituents prep->label_cont accum 3. Place in SAA & Add Waste label_cont->accum seg 4. Segregate from Incompatible Chemicals accum->seg full Container Full (90%)? seg->full full->accum No req Request Pickup from EHS/ Waste Management Group full->req Yes disp Professional Disposal (e.g., Incineration) req->disp spill_proc Follow Spill Management Protocol spill->spill_proc Yes spill_disp Collect & Dispose of Spill Debris as HazWaste spill_proc->spill_disp spill_disp->req

Caption: Decision workflow for handling 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid waste.

References

  • Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. Available at: [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. Available at: [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. Available at: [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Safety Data Sheet Propanoic acid, 2-oxo-. Synerzine. Available at: [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]

  • Safety Data Sheet Propanoic acid, 2-methyl-, 1-phenylethyl ester. Synerzine. Available at: [Link]

  • Safety Data Sheet: Propionic acid. Carl ROTH. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid

A Researcher's Guide to Safely Handling 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid This guide provides essential safety and logistical information for the handling of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid

This guide provides essential safety and logistical information for the handling of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on the hazardous properties of structurally similar compounds, including pyridine and propanoic acid derivatives. It is imperative that researchers supplement these guidelines with a thorough, site-specific risk assessment and adhere to all institutional safety protocols. The principle of treating novel compounds of unknown toxicity with a high degree of caution should be paramount.

Hazard Identification and Risk Assessment: A Proactive Approach

Given that 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid belongs to the pyridine class of compounds, it is prudent to assume it may share similar hazard characteristics. Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin, and may cause severe skin and eye irritation.[1][2][3] Therefore, a comprehensive personal protective equipment (PPE) plan is the first and most critical line of defense against potential exposure.

The propanoic acid moiety suggests that the compound is acidic and may have corrosive properties. Before any handling of this chemical, a formal risk assessment should be conducted to identify potential hazards and implement appropriate control measures. This assessment should consider the scale of the experiment, the potential for aerosol generation, and the specific manipulations to be performed.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid. The following table summarizes the recommended PPE for various laboratory operations.

Protection Type Specific Recommendations Rationale and Standards
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A full-face shield should be worn over goggles when there is a significant risk of splashing or aerosol generation.Protects against splashes and vapors that can cause serious eye irritation or damage.[2][3] Equipment should meet NIOSH (US) or EN 166 (EU) standards.[2]
Hand Protection Chemically resistant gloves are required. Nitrile or neoprene gloves are recommended for handling pyridine derivatives.[1][4] Always inspect gloves for damage before use and dispose of them properly after handling the compound.Provides a barrier against skin absorption, which can be a route of exposure for pyridine compounds.[3][5] Consult the glove manufacturer's compatibility data for pyridine-like compounds.
Body Protection A flame-retardant lab coat, fully buttoned, is required. For larger quantities or higher-risk procedures, a chemically resistant apron or suit may be necessary.Prevents skin contact with the chemical.[2][3] Standard laboratory attire, including long pants and closed-toe shoes, must be worn.[4][6]
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to avoid the inhalation of dust or vapors.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges may be necessary.Minimizes the risk of respiratory tract irritation and systemic toxicity from inhalation.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of your research.

Preparation and Weighing
  • Designated Area: Conduct all manipulations of solid 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid within a chemical fume hood.[1][4]

  • PPE Donning: Before entering the designated area, don all required PPE as outlined in the table above.

  • Spill Containment: Place a disposable weighing paper or a secondary container on the balance to contain any potential spills.

  • Gentle Handling: Handle the solid material gently to avoid generating dust.

  • Container Sealing: Tightly seal the primary container immediately after dispensing the desired amount.

  • Surface Decontamination: Clean any spills on the balance and surrounding surfaces immediately with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

Dissolution and Reaction Setup
  • Fume Hood Use: All dissolution and reaction setups must be performed in a chemical fume hood.[1]

  • Slow Addition: When dissolving the compound or adding it to a reaction mixture, do so slowly and in a controlled manner to avoid splashing.

  • Ventilation: Ensure the fume hood sash is at the lowest practical height to maximize airflow and protection.[7]

  • Labeling: Clearly label all vessels containing 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid with its full name, concentration, and any relevant hazard warnings.[8][9]

Emergency Procedures: Be Prepared

In the event of an emergency, immediate and correct action is critical.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Skin Contact Promptly flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] If symptoms persist, seek medical attention.
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention.
Spill For a small spill within a fume hood, trained personnel may clean it up using an appropriate absorbent material. For larger spills or spills outside of a fume hood, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Environmental Responsibility

Proper disposal of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible hazardous waste container.

  • Disposal Route: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal contractor.[3] Do not dispose of this chemical down the drain or in the regular trash.[3]

  • Regulatory Compliance: Follow all local, state, and federal regulations for chemical waste disposal.

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep Risk Assessment Don PPE weigh Weighing prep:f1->weigh Proceed dissolve Dissolution weigh->dissolve emergency Follow Emergency Procedures weigh->emergency If Spill/Exposure Occurs react Reaction dissolve->react dissolve->emergency If Spill/Exposure Occurs decon Decontaminate Surfaces react->decon Post-Experiment react->emergency If Spill/Exposure Occurs dispose Dispose of Waste decon->dispose

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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